molecular formula C6H14N2 B178300 4-Methylpiperidin-4-amine CAS No. 196614-16-1

4-Methylpiperidin-4-amine

Cat. No.: B178300
CAS No.: 196614-16-1
M. Wt: 114.19 g/mol
InChI Key: RZOQTVTZVPADOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperidin-4-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOQTVTZVPADOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610670
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196614-16-1
Record name 4-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196614-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of 1-Methylpiperidin-4-amine (CAS No: 41838-46-4). Due to the ambiguity of the term "4-Methylpiperidin-4-amine," this document focuses on the commercially available and widely studied N-methylated isomer, 1-Methylpiperidin-4-amine. This compound is a key intermediate in medicinal chemistry, utilized in the development of a range of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to support laboratory synthesis and analysis. For comparative context, properties of the related compound 4-Methylpiperidine (CAS No: 626-58-4) are also included.

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceutical agents.[1] 1-Methylpiperidin-4-amine, in particular, serves as a critical building block for creating more complex molecules with diverse biological activities, including treatments for neurodegenerative diseases and viral infections.[2][3]

The nomenclature "this compound" is ambiguous and does not correspond to a readily available or well-documented compound. It could imply a piperidine ring with both a methyl and an amino group at the 4-position, leaving a secondary amine in the ring. However, the vast majority of scientific literature and commercial availability points to the user's interest being in 1-Methylpiperidin-4-amine , where the methyl group is affixed to the piperidine nitrogen. This guide will proceed with a detailed analysis of this N-methylated isomer.

Chemical and Physical Properties

1-Methylpiperidin-4-amine is typically a clear, colorless to light yellow liquid.[4] It is soluble in water and various organic solvents, making it a versatile reagent in a wide range of chemical reactions.[5] In contrast, 4-Methylpiperidine, which lacks the 4-amino group, is also a liquid but has different physical properties. The key properties of both compounds are summarized below for comparison.

Table 1: Physical and Chemical Properties

Property1-Methylpiperidin-4-amine4-Methylpiperidine
CAS Number 41838-46-4[5]626-58-4[6]
Molecular Formula C₆H₁₄N₂[5]C₆H₁₃N[6]
Molecular Weight 114.19 g/mol [5]99.17 g/mol [6]
Appearance Clear colorless to yellow liquid[4]Clear slightly yellow liquid[7]
Boiling Point 62-64 °C @ 1 mmHg[4]124 °C @ 760 mmHg[8]
Melting Point 203-207 °C (decomposition likely)4-5 °C[4]
Density 0.91 g/mL[4]0.838 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.4700-1.4740[4]1.446[8]
pKa 9.92 ± 0.20 (Predicted)[9]Not readily available
SMILES CN1CCC(CC1)N[5]CC1CCNCC1[6]
InChIKey ALOCUZOKRULSAA-UHFFFAOYSA-N[10]UZOFELREXGAFOI-UHFFFAOYSA-N[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Methylpiperidin-4-amine. The following tables summarize key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 4-Methylpiperidine (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (Hz)
3.026ddd2HH-2ax, H-6axJ = 12.2, 2.6
2.569dt2HH-2eq, H-6eqJ = 12.2, 2.6
1.84br s1HNH
1.608d2HH-3eq, H-5eqJ = 12.2
1.077qd2HH-3ax, H-5axJ = 12.2, 4.2
0.911d3HCH₃J = 6.6

Note: Data derived from publicly available spectra.[11] Specific assignments for 1-Methylpiperidin-4-amine are not readily published, but would be expected to show shifts for the N-CH₃ group (singlet, ~2.2-2.3 ppm) and protons on the carbon bearing the amino group.

Table 3: ¹³C NMR Spectral Data of 4-Methylpiperidine

Chemical Shift (δ) ppmAssignment
46.8C-2, C-6
35.5C-3, C-5
31.5C-4
22.5CH₃

Note: Data sourced from ChemicalBook.[8] For 1-Methylpiperidin-4-amine, one would anticipate a signal for the N-CH₃ carbon around 46 ppm and a downfield shift for the C-4 carbon due to the amino substituent.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpiperidin-4-amine would be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present. For comparison, the IR spectrum of 4-Methylpiperidine shows a characteristic N-H stretch for a secondary amine around 3280 cm⁻¹.

Table 4: Key IR Absorptions (cm⁻¹)

Functional GroupVibration Type1-Methylpiperidin-4-amine (Predicted)4-Methylpiperidine (Experimental)
N-H (Amine)Stretch~3350 & ~3280 (two bands, primary)~3280 (one band, secondary)
C-H (Alkyl)Stretch2800-30002800-3000
N-H (Amine)Bend (Scissoring)1590-1650N/A
C-N (Amine)Stretch1000-12501050-1230

Note: Predicted data for 1-Methylpiperidin-4-amine is based on typical functional group absorptions. Experimental data for 4-Methylpiperidine is from public databases.[6][12]

Mass Spectrometry (MS)

Mass spectrometry of 1-Methylpiperidin-4-amine shows a molecular ion peak (M+) or a protonated molecular ion (MH+) corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
1-Methylpiperidin-4-amine C₆H₁₄N₂114.19MH⁺ = 115[4]
4-Methylpiperidine C₆H₁₃N99.17M⁺ = 99, 98 (M-H), 84 (M-CH₃), 56[6][13]

Experimental Protocols

Synthesis of 1-Methylpiperidin-4-amine via Reductive Amination

A common and efficient method for synthesizing 1-Methylpiperidin-4-amine is the reductive amination of 1-Methyl-4-piperidone with ammonia.

Materials:

  • 1-Methyl-4-piperidone

  • Ammonium hydroxide solution

  • Hydrogen gas

  • Raney Nickel or Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable pressure-resistant reaction vessel, dissolve 1-Methyl-4-piperidone (1.0 eq) in a solution of ammonia in methanol.

  • Add a catalytic amount of Raney Nickel or Pd/C (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80 °C.

  • Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete (typically after several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product can be purified by vacuum distillation to yield pure 1-Methylpiperidin-4-amine.

Synthesis of 4-Methylpiperidine via Hydrogenation of 4-Methylpyridine

4-Methylpiperidine is typically synthesized by the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline).[14]

Materials:

  • 4-Methylpyridine

  • Hydrogen gas

  • Ruthenium on alumina or a similar hydrogenation catalyst

  • Water or an appropriate solvent

  • High-pressure autoclave

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with 4-methylpyridine and water (or another suitable solvent).[14]

  • Add the hydrogenation catalyst (e.g., Ru/Al₂O₃).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 1500 psi.[14]

  • Heat the mixture to around 100 °C with vigorous stirring.[14]

  • The reaction is typically complete within 7-8 hours. Monitor pressure to confirm hydrogen uptake.[14]

  • After cooling and venting, filter the reaction mixture to remove the catalyst.

  • The aqueous solution can then be distilled to isolate the 4-methylpiperidine product.[14]

Role in Drug Discovery and Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for a wide range of biological targets. Derivatives of 1-Methylpiperidin-4-amine are investigated for their potential as cognition enhancers, N-type calcium channel blockers for pain, and as antiviral agents.[2][15]

For example, 4-aminopiperidine derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly and have shown potential as anti-tubercular agents.[3] The primary amino group and the tertiary amine within the piperidine ring provide two key points for chemical modification, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

The general workflow for utilizing 1-Methylpiperidin-4-amine as a building block in drug discovery is visualized below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Lead Generation cluster_testing Preclinical Development Start 1-Methyl-4-piperidone Protocol Reductive Amination (See Protocol 4.1) Start->Protocol Scaffold 1-Methylpiperidin-4-amine Protocol->Scaffold Reaction Acylation / Alkylation of 4-amino group Scaffold->Reaction Library Library of 4-Aminopiperidine Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate LeadOp->Candidate

Figure 1: Workflow for the use of 1-Methylpiperidin-4-amine in drug discovery.

This diagram illustrates the synthesis of the 1-Methylpiperidin-4-amine core scaffold, its subsequent chemical modification to generate a library of diverse compounds, and the progression through screening and optimization stages to identify a potential drug candidate. This highlights the foundational role of 1-Methylpiperidin-4-amine in the pharmaceutical development pipeline.

Safety and Handling

1-Methylpiperidin-4-amine is classified as a flammable liquid and can cause severe skin burns and eye damage.[5][10] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

4-Methylpiperidine is also a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][8] All handling precautions should be strictly followed as with its amino-derivative.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Methylpiperidin-4-amine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This guide has provided a detailed summary of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and robust experimental protocols for its synthesis. By understanding these core properties, researchers and drug development professionals can effectively utilize this compound in the creation of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structural elucidation of 4-Methylpiperidin-4-amine. It serves as a critical resource for researchers and professionals in drug development and chemical synthesis. This guide details the key physicochemical properties, a proposed synthetic pathway, and the spectroscopic data essential for the characterization of this compound. Standardized experimental protocols for spectroscopic analysis are provided, alongside a logical workflow for its structural verification.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 41838-46-4, is a substituted piperidine derivative. Its structure features a piperidine ring with both a methyl group and an amino group attached to the same carbon atom at the 4-position. This arrangement creates a quaternary carbon, a key feature influencing its chemical properties and spectroscopic signature.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 41838-46-4[1]
Molecular Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 194 - 196 °C[2]
Density 0.932 g/cm³[2]
Flash Point 78 °C[2]
Solubility Soluble in water[2]

Spectroscopic Data for Structural Elucidation

Direct experimental spectroscopic data for this compound is not extensively available in public literature. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds, such as N,N,4-Trimethylpiperidin-4-amine and other substituted piperidines.[3][4]

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 2.8 - 3.0m4HH-2, H-6 (ax & eq)Protons adjacent to the ring nitrogen. Expected to show complex splitting.
~ 1.5 - 1.7m4HH-3, H-5 (ax & eq)Methylene protons adjacent to the quaternary carbon.
~ 1.4s2HNH₂Broad singlet, chemical shift can vary with concentration and solvent.
~ 1.1s3HC4-CH₃A sharp singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentNotes
~ 50 - 55C-4Quaternary carbon bearing the amine and methyl groups.
~ 45 - 50C-2, C-6Carbons adjacent to the ring nitrogen.
~ 35 - 40C-3, C-5Methylene carbons of the piperidine ring.
~ 25 - 30C4-CH₃Methyl group attached to the C4 position.
Predicted Mass Spectrometry (MS-EI) Data
m/zInterpretationNotes
114[M]⁺Molecular ion peak. Consistent with the nitrogen rule (even molecular weight for an even number of nitrogen atoms).
99[M-CH₃]⁺Loss of a methyl group from the molecular ion.
98[M-NH₂]⁺Loss of the amino group.
70[C₄H₈N]⁺Alpha-cleavage, a common fragmentation pathway for piperidines, leading to the loss of a C₂H₄ fragment from the ring.
57[C₃H₇N]⁺Further fragmentation of the ring.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 3300 - 3400Medium, BroadN-H stretchCharacteristic of a primary amine (two bands may be visible).
~ 2950 - 2850StrongC-H stretch (alkane)From methyl and methylene groups on the piperidine ring.
~ 1600 - 1650MediumN-H bend (scissoring)Confirms the presence of the primary amine.
~ 1450 - 1470MediumC-H bend (methylene)Scissoring vibration.
~ 1370 - 1380MediumC-H bend (methyl)Symmetrical bending (umbrella) mode.

Synthesis and Characterization Workflow

The structure of this compound can be confirmed by a systematic workflow involving synthesis followed by spectroscopic analysis. A plausible synthetic route is the Strecker synthesis starting from 1-Boc-4-piperidone.

G cluster_synthesis Synthesis Pathway cluster_elucidation Structure Elucidation A 1-Boc-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C Intermediate: alpha-Aminonitrile B->C D Acid Hydrolysis (e.g., HCl) C->D Step 2 E Intermediate: alpha-Amino Acid D->E F Boc Deprotection (Strong Acid, e.g., TFA) E->F Step 3 G This compound (Final Product) F->G H Purified Product G->H Purification (Distillation/Chromatography) I Mass Spectrometry (MS) Confirm Molecular Weight (114.19) H->I J Infrared (IR) Spectroscopy Identify Functional Groups (NH2, CHx) H->J K NMR Spectroscopy (1H, 13C, COSY, HSQC) H->K L Confirm Connectivity and Final Structure I->L J->L K->L

Caption: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the necessary spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Methodology (Electron Ionization - GC/MS):

    • Inject the sample into a Gas Chromatograph (GC) to separate it from any residual solvents or impurities.

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • The sample is ionized using a high-energy electron beam (typically 70 eV).

    • The resulting fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the observed masses with theoretical values.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the neat liquid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify absorption bands corresponding to specific functional groups (e.g., N-H, C-H).

Potential Biological Activity and Signaling

While specific biological targets for this compound are not well-documented, its core structure is present in molecules with known biological activities.[5][6] Substituted aminopiperidines are known to interact with various receptors and ion channels, particularly within the central nervous system. They can act as scaffolds for developing agents targeting G-protein coupled receptors (GPCRs) or ion channels due to their ability to present functional groups in a defined three-dimensional space.

G cluster_pathway Hypothetical GPCR Interaction Pathway A This compound (Ligand) B G-Protein Coupled Receptor (GPCR) A->B Binding C G-Protein Activation (GDP -> GTP) B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger Production (e.g., cAMP) D->E F Downstream Cellular Response (e.g., Kinase Activation) E->F

Caption: Hypothetical signaling pathway for this compound as a GPCR ligand.

References

An In-depth Technical Guide to 4-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 4-Methylpiperidin-4-amine, a piperidine derivative of interest in medicinal chemistry and drug development. This document summarizes its core molecular data and presents an illustrative experimental workflow relevant to its chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound and its isomer, 1-Methylpiperidin-4-amine, are presented below. While both share the same molecular formula and weight, their structural differences, particularly the position of the methyl group, can lead to distinct chemical reactivity and utility in synthesis. The isomer 1-Methylpiperidin-4-amine is more commonly referenced and commercially available.

PropertyValueCitation
Chemical Name This compound
Molecular Formula C6H14N2[1][2][3][4]
Molecular Weight 114.19 g/mol [1][2][3][4]
Isomer 1-Methylpiperidin-4-amine[1][2][3][4]
Synonyms for Isomer 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine[1][4]
CAS Number for Isomer 41838-46-4[1][2][3]

Experimental Protocols

The synthesis of piperidine derivatives often involves multi-step processes, including the protection and deprotection of functional groups. Below is a detailed methodology for a representative deprotection reaction used to yield a primary amine on a substituted piperidine ring, based on a documented synthesis of a related compound.

Protocol: Deprotection of a Substituted Piperidine to Yield the Primary Amine

This protocol describes the removal of a para-methoxybenzyl (PMB) protecting group from a piperidine nitrogen to yield the corresponding primary amine, a common transformation in the synthesis of complex piperidine-containing molecules.

  • Reaction Setup:

    • The starting material, N-((4-methoxyphenyl)methyl)-1-methylpiperidin-4-amine, is dissolved in a 4% formic acid solution in methanol.

    • The reaction vessel is purged with an inert gas, such as argon, to ensure an oxygen-free atmosphere.

  • Catalyst Addition:

    • A palladium on carbon (10% Pd/C) catalyst is added to the reaction mixture.

  • Reaction Conditions:

    • The mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid catalyst is removed by filtration through a pad of diatomaceous earth (Celite).

    • The filtrate is then acidified to a pH of approximately 1 by the addition of concentrated hydrochloric acid. This step protonates the product, aiding in its purification.

    • The final product can be isolated and purified using standard techniques such as crystallization or chromatography.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol described above.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chemical Reaction cluster_workup Product Isolation start Start: Dissolve Starting Material inert Establish Inert Atmosphere (Argon) start->inert catalyst Add 10% Pd/C Catalyst inert->catalyst reflux Heat to Reflux for 24h catalyst->reflux filter Filter through Diatomaceous Earth reflux->filter acidify Acidify Filtrate (HCl) filter->acidify end End: Purify Product acidify->end

Caption: Experimental workflow for a deprotection reaction.

logical_relationship reagent Starting Material (Protected Amine) conditions Reaction Conditions (Pd/C, HCOOH, Heat) reagent->conditions is subjected to product Final Product (Deprotected Amine) conditions->product yields

Caption: Logical relationship of the synthesis components.

References

Synthesis pathways for 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Substituted Piperidines

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing as a critical structural scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while the C4-substituent provides a vector for modulating pharmacological activity and selectivity.[3] Consequently, the development of efficient and versatile synthetic routes to access these valuable building blocks is a significant focus for researchers in organic synthesis and drug development.[2][4]

This technical guide provides a detailed overview of the core synthetic pathways for preparing 4-substituted piperidines. It covers key methodologies, including the reduction of pyridine precursors, functionalization of 4-piperidone intermediates, cycloaddition strategies, and derivatization of 4-hydroxypiperidine. For each pathway, this document presents detailed experimental protocols, quantitative data for comparative analysis, and workflow diagrams to illustrate the synthetic logic.

One of the most direct methods for synthesizing 4-substituted piperidines is the catalytic hydrogenation of the corresponding 4-substituted pyridines. This approach is atom-economical, often utilizing clean hydrogen gas without generating significant waste.[1][5] The choice of catalyst and reaction conditions is crucial for achieving high yields and, in cases of multi-substituted rings, controlling stereoselectivity.[1][6] Common catalysts include platinum group metals like platinum oxide (PtO₂), rhodium, and palladium, often supported on carbon.[5][7][8]

G

Table 1: Comparative Data for Catalytic Hydrogenation of Pyridines

SubstrateCatalyst (mol%)SolventPressure (bar)Temp (°C)Time (h)Yield (%)Reference
4-Phenylpyridine5% PtO₂Acetic Acid50-70RT6-1094[5]
Ethyl isonicotinate5% PtO₂Acetic Acid50-70RT6-1092[5]
4-HydroxypyridineRhodium (5%)Acetic Anhydride3.4RT1>95[9]
Various Pyridines10% Rh/CWater5802499[7]
Experimental Protocol: Hydrogenation using PtO₂

This protocol is adapted from the procedure described by Reddy et al.[5]

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.

  • A catalytic amount of platinum oxide (PtO₂, 5 mol%) is added to the solution.

  • The vessel is sealed and pressurized with hydrogen gas to 50-70 bar.

  • The mixture is stirred at room temperature for 6-10 hours, with reaction progress monitored by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, the reaction is carefully depressurized and quenched by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through celite to remove the catalyst and subsequently dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative, which can be further purified if necessary.

Synthesis from 4-Piperidone Intermediates

Commercially available or readily synthesized 4-piperidones are exceptionally versatile intermediates for accessing a wide range of C4-substituted piperidines.[10][11] Key transformations include reductive amination to install amine functionalities and organometallic additions to the carbonyl group to form new carbon-carbon bonds.

Reductive Amination

Reductive amination is a robust, often one-pot, procedure for converting the ketone of a 4-piperidone into a primary, secondary, or tertiary amine.[12] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[12][13] NaBH(OAc)₃ is often preferred due to its selectivity and milder nature, which avoids reduction of the starting ketone.[12]

G

Table 2: Data for Reductive Amination of N-Boc-4-Piperidone

AmineReducing AgentSolventTime (h)Yield (%)Reference
AnilineNaBH(OAc)₃DCE1284[14]
3,4-DichloroanilineNaBH(OAc)₃DCE1285[15]
AnilineNaBH₃CNMethanol12-[13]
BenzylamineNaBH(OAc)₃DCE1292[12]
Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is based on the synthesis of fentanyl intermediates.[13][14]

  • To a solution of N-Boc-4-piperidone (1.0 eq.) in 1,2-dichloroethane (DCE), add the desired primary amine (e.g., aniline, 1.0 eq.) and acetic acid (optional, can catalyze imine formation).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature overnight (approx. 12 hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography.

Grignard and Organometallic Additions

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl of 4-piperidone is a powerful method for creating a C-C bond and installing a hydroxyl group at the C4 position, yielding 4-alkyl/aryl-4-hydroxypiperidines.[16] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react readily with water.[16] Low temperatures (e.g., -78 °C) are typically used to minimize side reactions like enolization of the piperidone.[16]

G

Table 3: Data for Grignard Addition to N-Protected 4-Piperidones

PiperidoneGrignard ReagentSolventTemp (°C)Yield (%)Reference
N-Boc-4-piperidonePhenylmagnesium bromideTHF-78 to RTHigh[16]
N-Boc-4-piperidoneMethylmagnesium iodideTHF-78 to RTHigh[16]
4-Diphenylyl piperidinomethyl ketoneMethylmagnesium iodideEtherReflux-[17]
Pyridine N-oxidesVarious Grignard ReagentsTHF-High[18]
Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone

This protocol is a generalized procedure based on the technical guide from BenchChem.[16]

  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.2 eq.) to the cooled piperidone solution via a syringe or dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and continue stirring overnight.

  • Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the six-membered tetrahydropyridine ring, which can be subsequently reduced to the corresponding piperidine.[19][20] The inverse-electron-demand variant (IEDDA), involving an electron-poor aza-diene and an electron-rich dienophile, is particularly effective for creating highly substituted systems.[19] This method offers a high degree of control over regioselectivity and stereoselectivity.[20]

G

Table 4: Data for Aza-Diels-Alder Reactions

Aza-dieneDienophileCatalyst/ConditionsYield (%)ee (%)Reference
N-sulfonyl-1-azadieneEthyl vinyl etherCu(OTf)₂ (10 mol%)55-9330-65[20]
N-sulfonyl-1-azadieneEthyl vinyl etherNickel CatalystHigh77-92[20]
Ketohydrazone (in situ)OlefinTEMPO (oxidant)--[21][22]
2-Aza-1,3-butadieneStyreneFerric chloride80-[10]
Experimental Protocol: Aza-Diels-Alder Reaction

This protocol is adapted from a procedure for an inverse-electron-demand aza-Diels-Alder reaction.[19]

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the α-halogeno hydrazone (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, DCM).

  • Add the dienophile (e.g., 3-vinylindole, 1.2 eq.) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base (e.g., a non-nucleophilic amine base, 1.5 eq.) dropwise via syringe to initiate the in-situ formation of the aza-diene and subsequent cycloaddition.

  • Stir the reaction at the specified temperature until completion, as monitored by TLC.

  • Upon completion, dilute the reaction with solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting tetrahydropyridine product by flash column chromatography.

  • The tetrahydropyridine can then be reduced to the corresponding piperidine using standard catalytic hydrogenation procedures.

References

The 4-Aminopiperidine Scaffold: A Physicochemical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-aminopiperidine moiety is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Its rigid, six-membered ring provides a well-defined three-dimensional structure for orienting substituents, while the two nitrogen atoms—an endocyclic tertiary or secondary amine and an exocyclic primary amine—offer versatile handles for chemical modification and crucial interactions with biological targets.[1][3] These derivatives have demonstrated significant pharmacological potential, including antifungal, antidiabetic, cognition-enhancing, and analgesic activities.[4][5][6][7]

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this scaffold is paramount. Properties such as lipophilicity (LogP), ionization constant (pKa), aqueous solubility, and melting point govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides an in-depth overview of these core properties, detailed experimental protocols for their determination, and a look into the biological pathways where these derivatives are active.

Core Physicochemical Properties

The specific values of physicochemical properties for 4-aminopiperidine derivatives are highly dependent on the nature and position of their substituents. The parent 4-aminopiperidine core provides a baseline, which is then modulated by functional groups to optimize for specific biological targets and desired pharmacokinetic profiles.

Data Presentation

The following table summarizes key physicochemical data for the parent 4-aminopiperidine and some of its common derivatives. It is important to note that these values, especially for more complex derivatives, can vary based on experimental conditions.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (Calculated)pKa (Predicted)
4-Aminopiperidine4-Aminopiperidine Structure100.1625[8][9]36 @ 0.5 mmHg[9]-0.3 (approx.)10.37[8]
tert-Butyl (piperidin-4-yl)carbamate (4-N-Boc-Aminopiperidine)4-N-Boc-Aminopiperidine Structure200.28[10]162-166[10]80 @ 0.05 mmHg[10]1.3 (approx.)12.39[10]
4-Aminopiperidine-4-carboxylic acid4-Aminopiperidine-4-carboxylic acid Structure144.17[11]N/AN/A-3.5[11]N/A
4-Piperidinopiperidine4-Piperidinopiperidine Structure168.2886[12]N/A1.5 (approx.)N/A

Note: LogP and pKa values are often calculated using computational models (e.g., XLogP3, ChemAxon) and should be considered estimates. Experimental determination is required for definitive values.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For 4-aminopiperidine derivatives, LogP can be tuned extensively through substitution. Adding lipophilic groups (e.g., benzyl, long alkyl chains) will increase the LogP, while adding polar or ionizable groups (e.g., carboxylates, hydroxyls) will decrease it.

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The 4-aminopiperidine scaffold contains two basic nitrogen atoms. Their respective pKa values are crucial for solubility and receptor interaction, as the charged (protonated) form often engages in key hydrogen bonding or ionic interactions with acidic residues in a protein's active site.[1] The pKa can be modified by adding electron-withdrawing or electron-donating groups to the piperidine ring or its substituents.

  • Aqueous Solubility: Solubility is a thermodynamic property that defines the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, impacting oral bioavailability and intravenous formulation. The dual amine nature of 4-aminopiperidine generally confers good aqueous solubility, particularly at physiological pH where one or both nitrogens can be protonated. However, the addition of large, lipophilic substituents can dramatically decrease solubility.[13]

  • Melting Point: The melting point is the temperature at which a solid becomes a liquid. It is an important indicator of the purity and stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity. This property is critical for the manufacturing and formulation of solid dosage forms.

Biological Context and Signaling Pathways

4-Aminopiperidine derivatives have been successfully developed as modulators of several important biological pathways. Their structural versatility allows them to be tailored to fit into diverse enzyme active sites and receptor binding pockets.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A number of 4-aminopiperidine derivatives have shown potent antifungal activity, particularly against clinically relevant species like Aspergillus and Candida. Their mechanism of action is the inhibition of the fungal ergosterol biosynthesis pathway.[14][15] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, these compounds compromise the integrity and function of the fungal membrane. Specifically, they have been shown to inhibit two key enzymes in the post-squalene part of the pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[4][14]

Ergosterol_Pathway_Inhibition Mechanism of Antifungal 4-Aminopiperidine Derivatives cluster_inhibitor Inhibitor Action Lanosterol Lanosterol Inter1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Inter1 Erg11p (14α-demethylase) Inter2 Fecosterol Inter1->Inter2 Erg24p (C14-reductase) Inter3 Episterol Inter2->Inter3 Erg2p (C8-isomerase) Ergosterol Ergosterol Inter3->Ergosterol Multiple Steps Inhibitor 4-Aminopiperidine Derivatives Inhibitor->Inter1 Inhibition Inhibitor->Inter2 Inhibition DPP4_Inhibition Mechanism of DPP-4 Inhibition cluster_normal Normal Physiology cluster_inhibition Pharmacological Intervention Meal Food Intake GLP1 Active GLP-1 (Incretin Hormone) Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion (Glucose Lowering) GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inhibitor 4-Aminopiperidine DPP-4 Inhibitor Inhibitor->DPP4 Blocks Workflow General Physicochemical Characterization Workflow sub Synthesis & Purification of Derivative struct Structural Confirmation (NMR, MS, etc.) sub->struct purity Purity Assessment (HPLC, >95%) struct->purity start_props Property Determination purity->start_props mp Melting Point (Capillary Method) start_props->mp sol Aqueous Solubility (Shake-Flask Method) start_props->sol pka pKa (Potentiometric Titration) start_props->pka logp LogP (Shake-Flask Method) start_props->logp data Data Analysis & Reporting mp->data sol->data pka->data logp->data

References

An In-Depth Technical Guide to 4-Methylpiperidin-4-amine dihydrochloride (CAS 483366-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpiperidin-4-amine dihydrochloride, a piperidine derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, expected spectroscopic data for characterization, and a discussion of its potential biological and pharmaceutical applications based on structurally related compounds.

Chemical Properties and Data

This compound dihydrochloride is a diamine salt with a piperidine core, a key structural motif in many biologically active compounds. The presence of a primary amine and a methyl group at the C4 position offers a unique scaffold for further chemical modifications.

PropertyValueSource
CAS Number 483366-98-9Internal Database
Molecular Formula C₆H₁₆Cl₂N₂Internal Database
Molecular Weight 187.11 g/mol Internal Database
IUPAC Name This compound;dihydrochlorideInternal Database
Canonical SMILES CC1(CCNCC1)N.Cl.ClInternal Database
Physical State Solid (predicted)General Chemical Knowledge
Solubility Soluble in water (predicted)General Chemical Knowledge

Synthesis and Experimental Protocols

A practical synthetic route to this compound dihydrochloride can be envisioned starting from a protected 4-piperidone derivative. A plausible multi-step synthesis is outlined below, involving the formation of the free base followed by conversion to the dihydrochloride salt.

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound dihydrochloride A N-Boc-4-piperidone B N-Boc-4-methyl-4-nitropiperidine A->B Nitromethane, Base C N-Boc-4-amino-4-methylpiperidine B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D 4-Amino-4-methylpiperidine C->D Acidic Deprotection (e.g., HCl) E This compound dihydrochloride D->E HCl (excess) in solvent

Caption: Proposed synthetic pathway for this compound dihydrochloride.

Experimental Protocol

The following table details a hypothetical experimental protocol for the synthesis of this compound dihydrochloride.

StepProcedureReagents & ConditionsPurpose
1 Nitroaldol (Henry) Reaction N-Boc-4-piperidone, Nitromethane, a suitable base (e.g., DBU or TBAF) in an appropriate solvent (e.g., THF). Stir at room temperature.Introduction of the nitromethyl group at the C4 position.
2 Reduction of the Nitro Group The product from Step 1, Palladium on carbon (10% Pd/C), Hydrogen gas (balloon or Parr shaker), in a solvent like Methanol or Ethanol.Reduction of the nitro group to a primary amine.
3 Boc Deprotection The product from Step 2, Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in an inert solvent). Stir at room temperature.Removal of the Boc protecting group to yield the free diamine.
4 Salt Formation The product from Step 3, Excess hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol). The product is typically precipitated and collected by filtration.Conversion of the free base to the stable dihydrochloride salt.

Spectroscopic Data and Analysis

TechniqueExpected DataJustification
¹H NMR δ (ppm, D₂O): ~1.4 (s, 3H, -CH₃), ~1.8-2.0 (m, 4H, piperidine -CH₂-), ~3.2-3.4 (m, 4H, piperidine -CH₂- adjacent to N). The NH₃⁺ and NH₂⁺ protons may be broad and exchange with the solvent.Based on known chemical shifts for methyl and piperidine protons. The presence of two positive charges will deshield the protons adjacent to the nitrogen atoms.
¹³C NMR δ (ppm, D₂O): ~25 (-CH₃), ~35 (piperidine -CH₂-), ~45 (piperidine -CH₂- adjacent to N), ~60 (quaternary C4).Predicted shifts for aliphatic carbons in a piperidine ring. The quaternary carbon will be downfield due to the attached nitrogen and methyl groups.
IR ν (cm⁻¹): ~2800-3000 (C-H stretch), ~2400-2700 (N-H stretch, broad, from R₃N⁺H), ~1580-1650 (N-H bend).Characteristic stretching and bending vibrations for aliphatic C-H and ammonium N-H bonds.
Mass Spec (ESI+) m/z: 115.1285 ([M+H]⁺ for the free base C₆H₁₄N₂).The expected mass for the protonated molecular ion of the free base. Fragmentation would likely involve the loss of NH₃ or cleavage of the piperidine ring.

Biological and Pharmaceutical Context

4-Substituted piperidines are a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The structural motif of this compound provides a valuable scaffold for the development of novel therapeutic agents.

Potential Applications in Drug Discovery

This compound can serve as a key building block for creating libraries of molecules to be screened for various biological activities.

Drug_Discovery_Logic Utility as a Scaffold in Drug Discovery A This compound dihydrochloride (Core Scaffold) B Functionalization of Primary Amine (e.g., acylation, alkylation) A->B C Functionalization of Secondary Amine (e.g., alkylation, arylation) A->C D Library of Diverse 4-Substituted Piperidine Derivatives B->D C->D E High-Throughput Screening D->E F Identification of 'Hit' Compounds E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Logical workflow for utilizing the core scaffold in drug discovery.

Potential Biological Targets

Based on the biological activities of structurally similar 4-aminopiperidine derivatives, compounds synthesized from this core could potentially target a range of receptors and enzymes. For instance, 4-substituted-4-aminopiperidine derivatives have been investigated as CCR5 antagonists for HIV-1 entry inhibition.[2][3] Additionally, piperidine scaffolds are common in ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.[4]

Hypothetical Signaling Pathway Involvement

A downstream molecule developed from this core could potentially modulate a signaling pathway relevant to a disease state. For example, a derivative could act as an antagonist for a G-protein coupled receptor (GPCR) involved in an inflammatory signaling cascade.

Signaling_Pathway Hypothetical GPCR Antagonism Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response (e.g., Inflammation) Kinase->Response Antagonist Derivative of this compound (Antagonist) Antagonist->Receptor Blocks Activation

Caption: Hypothetical inhibition of a GPCR signaling pathway by a derivative.

Safety and Handling

Specific safety and handling information for this compound dihydrochloride is not available. However, based on the general properties of similar amine hydrochlorides, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • In case of exposure:

    • Skin contact: Wash immediately with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Role of piperidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Piperidine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR), therapeutic applications, and synthetic strategies of piperidine derivatives. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] The presence of the nitrogen atom, however, introduces unique electronic and steric effects that influence the conformational equilibrium. Key conformational considerations for piperidine derivatives include ring inversion, nitrogen inversion, and the axial or equatorial preference of substituents.[2] The conformational preference of a substituent is quantified by its "A-value," representing the free energy difference between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position.[2] The three-dimensional conformation of the piperidine ring is a critical determinant of its biological activity, as it dictates the spatial arrangement of pharmacophoric groups and their interaction with biological targets.[2][3]

Synthetic Strategies

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring. Common synthetic routes include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[4][5]

Reduction of Pyridines

The catalytic hydrogenation of substituted pyridines is a straightforward and widely used method for the synthesis of piperidines. Various catalysts, such as palladium on carbon (Pd/C) with ammonium formate, can be employed for this transformation.[5]

Intramolecular Cyclization

Intramolecular reactions, such as the aza-Michael reaction and metal-catalyzed cyclizations, are powerful strategies for the construction of the piperidine ring from acyclic precursors.[4] These methods often allow for the stereoselective synthesis of highly substituted piperidines.

Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi four-component reaction, provide a convergent and efficient approach to complex piperidine derivatives from simple starting materials in a single step.[4]

Therapeutic Applications of Piperidine Derivatives

The piperidine scaffold is present in a wide range of pharmaceuticals targeting diverse therapeutic areas.[4][6] Its versatility stems from its ability to serve as a central scaffold for the orientation of various functional groups that can interact with a multitude of biological targets.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[7][8][9]

dot

anticancer_pathway cluster_cell Cancer Cell Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Bcl2 Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for piperidine-induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound/SeriesCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[8]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[8]
Compound 17aPC3Prostate0.81[8]
Compound 17aMGC803Gastric1.09[8]
Compound 17aMCF-7Breast1.30[8]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[8][10]
Compound 16HT29Colon4.1 (GI50, µg/mL)[8][10]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[8][10]
Furan-pyrazole piperidine derivativesOVCAR-8Ovarian0.1 - 15.8[11]
Furan-pyrazole piperidine derivativesHCT116Colon0.1 - 15.8[11]
Antiviral Activity

Piperidine-containing compounds have been investigated as potent antiviral agents, particularly against influenza virus and HIV.[12][13][14] They can interfere with various stages of the viral replication cycle.[14][15]

Table 2: Antiviral Activity of Piperidine Derivatives

Compound/SeriesVirusCell LineEC50 (µM)Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza A and B strainsMultipleas low as 0.05[14][15]
FZJ13HIV-1Cellular assaysComparable to 3TC[13]
FZJ05Influenza A/H1N1 (A/PR/8/34)Madin-Darby canine kidney cellsLower than ribavirin, amantadine, and rimantadine[13]
Antimicrobial Activity

Piperidine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[16][17][18][19][20][21]

Table 3: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
Compound 6Bacillus subtilis0.75[19]
Compound 6Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae, M. luteus1.5[19]
Compound 5E. coli, M. luteus, S. aureus1.5[19]

Table 4: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainEC50 (µg/mL)Reference
K2Phytophthora capsici5.96[18]
A13Rhizoctonia solani0.83[22]
A41Rhizoctonia solani0.88[22]
A13Verticillium dahliae1.12[22]
A41Verticillium dahliae3.20[22]
5mPhytophthora capsici8.420[23]
5tPhytophthora capsici8.414[23]
5vSclerotinia sclerotiorum12.829[23]
Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in many drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[10][24][25]

Table 5: Opioid Receptor Binding Affinity of Piperidine Derivatives

CompoundReceptorKi (nM)Reference
Meperidineµ220[1]
Fentanylµ0.39[1]
Sufentanilµ0.04[1]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of piperidine derivatives. These studies involve systematically modifying the piperidine scaffold and evaluating the effects of these modifications on potency, selectivity, and pharmacokinetic properties.[1][24][26]

dot

sar_logic Piperidine Piperidine Scaffold Substituents Substituents (Nature, Position, Stereochemistry) Piperidine->Substituents is modified with Biological_Activity Biological Activity (Potency, Selectivity, ADME) Substituents->Biological_Activity influences SAR_Analysis SAR Analysis Biological_Activity->SAR_Analysis is evaluated by SAR_Analysis->Piperidine informs optimization of

Caption: Logical relationship in SAR studies of piperidine derivatives.

Experimental Protocols

Synthesis of Piperidine Derivatives

A general procedure for the synthesis of piperidine derivatives often involves a multi-step sequence. A representative example is the synthesis of (R)-piperidin-2-ylmethanol, a precursor for various pharmaceutical intermediates.[27]

Protocol 1: Synthesis of (R)-Piperidin-2-ylmethanol [27]

  • Debenzylation: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

  • Hydrogenate the mixture under 1 atm of H₂ at room temperature for 4 hours.

  • Filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (R)-piperidin-2-ylmethanol.

Biological Assays

Protocol 2: MTT Assay for Cytotoxicity [8]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the piperidine derivative and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Radioligand Binding Assay for Receptor Affinity [1]

  • Prepare cell membranes expressing the target receptor.

  • Incubate the membranes with a radiolabeled ligand and various concentrations of the piperidine derivative.

  • Separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Calculate the Ki value, which represents the affinity of the compound for the receptor.

dot

experimental_workflow Start Start: Design of Piperidine Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) Purification->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End End: New Drug Clinical_Trials->End

Caption: General experimental workflow for piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to its incorporation into numerous successful drugs. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.

References

The Versatile Scaffold of 4-Methylpiperidin-4-amine: A Technical Guide to its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of three-dimensional complexity, hydrogen bonding capabilities, and synthetic tractability. Its rigid piperidine core, substituted with a geminal methyl and amine group at the 4-position, provides a robust framework for the development of novel therapeutics targeting a diverse range of biological entities. This technical guide explores the potential applications of this scaffold in drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Potential Across Multiple Disease Areas

Derivatives of the 4-aminopiperidine core, including 4-methyl-substituted analogs, have demonstrated significant potential in various therapeutic areas. These include the development of analgesics, agents for central nervous system (CNS) disorders, antivirals, and enzyme inhibitors. The strategic placement of the methyl and amine groups allows for fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Analgesia and CNS Disorders

The 4-aminopiperidine moiety is a key pharmacophore in the design of potent analgesics, particularly those targeting opioid receptors and ion channels involved in pain signaling.

  • µ-Opioid Receptor Agonism: The 4-anilinopiperidine core is famously represented in the potent synthetic opioid, fentanyl, and its analogs. The piperidine nitrogen and the anilino group are crucial for receptor interaction. While specific data on 4-methyl-4-anilinopiperidines is less common in publicly available literature, the principles of µ-opioid receptor binding for related structures are well-established.

  • N-Type Calcium Channel Blockade: N-type (Cav2.2) voltage-gated calcium channels, located at presynaptic terminals, are critical for the release of neurotransmitters that mediate pain signals.[1] Small molecule blockers of these channels are therefore attractive targets for the development of novel analgesics. Several compounds incorporating a 4-aminopiperidine scaffold have been investigated for this purpose. For instance, the 4-amino-piperidine derivative C101 has been shown to be a selective blocker of N-type calcium channels.[1] In a study of 4-aminopiperidine derivatives, compounds 3 and 18 were identified as potent antagonists of N-type calcium channels with significant in vivo activity in pain models.[2]

Antiviral Activity

The 4-aminopiperidine scaffold has been explored as a core component of antiviral agents, notably in the context of Hepatitis C Virus (HCV). A high-throughput screening campaign identified 4-aminopiperidine derivatives as inhibitors of HCV assembly. These compounds represent a novel class of antivirals that do not target the viral replication machinery directly but rather interfere with the formation of new, infectious viral particles.

Enzyme Inhibition

The versatility of the 4-aminopiperidine scaffold extends to the development of enzyme inhibitors. A notable example is its incorporation into inhibitors of Dipeptidyl Peptidase 4 (DPP4), a key target in the management of type 2 diabetes.

Quantitative Data Summary

The following tables summarize key biological data for various 4-aminopiperidine derivatives, illustrating the potential of this scaffold in different therapeutic contexts.

Table 1: N-Type Calcium Channel Blockers

CompoundAssaySpeciesResultReference
C101N-type Ca2+ channel inhibition (expressed in Xenopus oocytes)Xenopus laevisIC50 = 2.2 µM[1]
3 Antinociceptive activity (mouse hot-plate test)MouseActive[2]
18 Antinociceptive activity (mouse hot-plate test)MouseActive[2]

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.-[1]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.-[1]
1-benzyl-N-dodecylpiperidin-4-amineAspergillus spp.-[1]
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus spp.-[1]

Note: Specific MIC values were not provided in the abstract.

Table 3: HIV-1 Reverse Transcriptase (RT) Inhibitory Activity

CompoundAssayResultReference
Ba8HIV-1 RT inhibitionIC50 = 3.15 µM[3]
Bb8HIV-1 RT inhibitionIC50 = 1.52 µM[3]

Table 4: DPP4 Inhibitory Activity of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives

CompoundAssayResultReference
9i DPP4 inhibitionIC50 = 9.25 ± 0.57 µM[4][5]
9i Kinetic study (competitive inhibition)Ki = 12.01 µM[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of 4-aminopiperidine derivatives and relevant biological assays.

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination (General Procedure)

This protocol describes a common method for the synthesis of N-substituted 4-aminopiperidines.[1]

Materials:

  • N-substituted 4-piperidone (1.0 mmol)

  • Primary or secondary amine (1.5 mmol)

  • Sodium triacetoxyborohydride (2.0 mmol)

  • Dry Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in dry THF (20 mL).

  • Add sodium triacetoxyborohydride (2.0 mmol) to the solution.

  • Stir the suspension at room temperature for 12 hours.

  • Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate:triethylamine 10:1) to yield the desired 4-aminopiperidine derivative.

Detailed Synthesis of 6-(4-Aminopiperidin-1-yl)-3-methyl-1-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)pyrimidine-2,4(1H,3H)-diones (9a–9L)

This protocol outlines the synthesis of a specific series of bioactive 4-aminopiperidine derivatives.[6]

Materials:

  • 2-(Chloromethyl)-3-phenyl-3,4-dihydroquinazolin-4-one derivatives (7a–7L) (0.5 mmol)

  • 4-Aminopiperidine (0.55 mmol)

  • Isopropanol (10 mL)

  • Sodium bicarbonate (2.02 mmol)

  • Dichloromethane (DCM)

  • n-hexane

Procedure:

  • Cool a mixture of the appropriate 2-(chloromethyl)-quinazoline derivative (7a–7L) (0.5 mmol) in isopropanol (10 mL) and sodium bicarbonate (2.02 mmol) in an ice bath.

  • Add 4-aminopiperidine (0.55 mmol) to the cooled mixture.

  • Stir the reaction mixture for 24 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Extract the reaction mixture with dichloromethane (3 x 30 mL).

  • Recrystallize the final products (9a–9L) from a mixture of dichloromethane and n-hexane.

µ-Opioid Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]DAMGO (radioligand)

  • Naloxone (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound derivatives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Add [³H]DAMGO to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Opening Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition ATP ATP AC->ATP Conversion K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Blocked Agonist 4-Aminopiperidine Derivative (e.g., Fentanyl analog) Agonist->MOR Binding cAMP cAMP ATP->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability

Caption: µ-Opioid Receptor Signaling Pathway.

n_type_calcium_channel_pain_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron N_type_Ca_channel N-type Ca2+ Channel Vesicle Synaptic Vesicle (contains Neurotransmitters) N_type_Ca_channel->Vesicle Ca2+ influx triggers fusion Neurotransmitters Glutamate, Substance P Vesicle->Neurotransmitters Release Postsynaptic_Receptor Receptor Neurotransmitters->Postsynaptic_Receptor Binding Pain_Signal Pain Signal Transmission Postsynaptic_Receptor->Pain_Signal Activation Action_Potential Action Potential Action_Potential->N_type_Ca_channel Depolarization Blocker 4-Aminopiperidine Derivative Blocker->N_type_Ca_channel Blockade

Caption: N-type Calcium Channel in Pain Pathway.

hcv_assembly_workflow cluster_synthesis Chemical Synthesis cluster_assay HCV Replicon Assay start Start: 4-Piperidone Derivative reductive_amination Reductive Amination with Primary Amine start->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification compound 4-Aminopiperidine Derivative purification->compound treatment Treat cells with 4-aminopiperidine derivative compound->treatment cell_culture Huh-7 cells harboring HCV replicon cell_culture->treatment incubation Incubate for 48-72h treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Measure Luciferase Activity (Reporter for Replication) lysis->luciferase_assay data_analysis Data Analysis (EC50 determination) luciferase_assay->data_analysis

Caption: HCV Assembly Inhibitor Workflow.

Conclusion

The this compound scaffold and its parent 4-aminopiperidine core represent a highly valuable framework in modern drug discovery. The synthetic accessibility of these structures, coupled with their ability to be elaborated into molecules with potent and selective activities against a range of biological targets, underscores their importance. The data and protocols presented in this guide highlight the potential for developing novel therapeutics for pain, infectious diseases, and metabolic disorders. Further exploration of the chemical space around this privileged scaffold is warranted and holds significant promise for the discovery of next-generation medicines.

References

Spectroscopic and Synthetic Profile of 4-Methylpiperidin-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Methylpiperidin-4-amine, a disubstituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted values derived from the analysis of structurally analogous compounds. The methodologies outlined herein are generalized protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 2.8 - 3.0m4HH-2, H-6 (axial & equatorial)Protons adjacent to the ring nitrogen are expected in this region. Complex multiplicity due to coupling with each other and adjacent methylene protons.
~ 1.5 - 1.7m4HH-3, H-5 (axial & equatorial)Methylene protons adjacent to the quaternary carbon.
~ 1.4s2HNH₂Broad singlet, chemical shift can vary with concentration and solvent. Disappears upon D₂O exchange.
~ 1.1s3HC4-CH₃Singlet for the methyl group at the C4 position.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignmentNotes
~ 50 - 55C-4Quaternary carbon bearing the amine and methyl group.
~ 45 - 50C-2, C-6Carbons adjacent to the ring nitrogen.
~ 38 - 42C-3, C-5Methylene carbons of the piperidine ring.
~ 25 - 30C4-CH₃Methyl group attached to the C4 position.
Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignmentNotes
3300 - 3400Medium, SharpN-H stretchTwo bands expected for a primary amine (asymmetric and symmetric stretching).[1][2]
2950 - 2850StrongC-H stretch (alkane)Characteristic of methyl and methylene groups.
1580 - 1650MediumN-H bend (scissoring)Characteristic of primary amines.[1][2]
1450 - 1470MediumC-H bend (methylene/methyl)Scissoring and asymmetrical bending.
1370 - 1380MediumC-H bend (methyl)Symmetrical bending.
1000 - 1250Medium-WeakC-N stretchAliphatic amine C-N stretching.[1]
665 - 910Broad, StrongN-H wagCharacteristic of primary and secondary amines.[1]
Table 4: Predicted Mass Spectrometry (EI) Data
m/zRelative IntensityAssignmentNotes
114Moderate[M]⁺Molecular ion peak. The molecular weight is even, consistent with the nitrogen rule.
99High[M-CH₃]⁺Loss of a methyl group.
71Moderate[M-C₂H₄N]⁺Alpha-cleavage resulting in the loss of a fragment containing the amine group.
58High[C₃H₈N]⁺Alpha-cleavage with charge retention on the fragment containing the amine and methyl group.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (e.g., ¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing:

    • Identify and label the major absorption peaks.

    • Correlate the peak positions with known vibrational frequencies for functional groups.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI with GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the sample from any impurities before it enters the MS.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualization

Spectroscopic_Analysis_Workflow Figure 1: Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Spectroscopic analysis workflow for this compound.

References

The Bioactive Landscape of 4-Substituted-4-Aminopiperidine Motifs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its conformational rigidity and the versatile synthetic handles it offers. This core is a cornerstone in the design of a diverse array of biologically active agents, enabling precise three-dimensional orientation of substituents to optimize interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, bioactivity, and experimental evaluation of compounds containing this key motif, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: The Gateway to Diversity

The most prevalent and versatile method for the synthesis of 4-substituted-4-aminopiperidine derivatives is the reductive amination of an N-substituted-4-piperidone. This one-pot reaction is highly efficient for creating a diverse library of compounds by varying the amine component.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines the reductive amination of a generic N-substituted 4-piperidone with a primary or secondary amine.

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-substituted-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • If the amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (1.1 eq) should be added to the reaction mixture to liberate the free amine. For less reactive ketones or amines, a catalytic amount of glacial acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-substituted-4-aminopiperidine derivative.

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening start N-Substituted-4-piperidone + Amine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination purification Purification (Chromatography) reductive_amination->purification product 4-Substituted-4-aminopiperidine Library purification->product screening Primary Screening (e.g., Binding or Cell-based Assays) product->screening hit_id Hit Identification screening->hit_id secondary_assays Secondary Assays (e.g., Functional Assays, SAR) hit_id->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: General workflow for the synthesis and bioactivity screening of 4-substituted-4-aminopiperidine motifs.

Diverse Bioactivities of the 4-Substituted-4-Aminopiperidine Core

The versatility of the 4-substituted-4-aminopiperidine scaffold has led to the discovery of potent modulators of a wide range of biological targets. Below are summaries of key bioactivities with corresponding quantitative data.

Antifungal Activity

A series of 4-aminopiperidines have demonstrated significant antifungal activity, primarily by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

CompoundFungal SpeciesMIC Range (µg/mL)Reference
1-Benzyl-N-dodecylpiperidin-4-amineCandida spp.1 - 4[1]
1-Benzyl-N-dodecylpiperidin-4-amineAspergillus spp.1 - 8[1]
N-Dodecyl-1-phenethylpiperidin-4-amineCandida spp.1 - 4[1]
N-Dodecyl-1-phenethylpiperidin-4-amineAspergillus spp.1 - 8[1]

Target Pathway: Fungal Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-alpha-demethylase (ERG11) lanosterol->erg11 intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol erg11->intermediate1 erg24 Sterol C14-reductase (ERG24) intermediate1->erg24 intermediate2 Fecosterol erg24->intermediate2 erg2 Sterol C8-isomerase (ERG2) intermediate2->erg2 episterol Episterol erg2->episterol ergosterol Ergosterol episterol->ergosterol inhibitor 4-Aminopiperidine Derivatives inhibitor->erg24 inhibitor->erg2

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of sterol C14-reductase and sterol C8-isomerase by 4-aminopiperidine derivatives.

Anti-HIV Activity: CCR5 Receptor Antagonism

The 4-substituted-4-aminopiperidine motif is a key component of several potent CCR5 receptor antagonists, which block the entry of HIV into host cells.

CompoundTargetIC₅₀ (nM)Reference
Sch-350634CCR5Potent
Derivative 10hCCR511

Mechanism of Action: CCR5-Mediated HIV Entry

G cluster_cell Host Cell cluster_virus HIV cd4 CD4 Receptor ccr5 CCR5 Co-receptor cd4->ccr5 2. Conformational Change gp41 gp41 ccr5->gp41 4. gp41 Unfolding gp120 gp120 gp120->cd4 gp120->ccr5 3. Co-receptor Binding fusion Membrane Fusion & Viral Entry gp41->fusion inhibitor 4-Aminopiperidine CCR5 Antagonist inhibitor->ccr5 Blocks Binding

Caption: Simplified schematic of CCR5-mediated HIV entry and its inhibition by 4-aminopiperidine-based antagonists.

Dopamine D4 Receptor Antagonism

Derivatives of 4-aminopiperidine have been developed as highly potent and selective antagonists of the dopamine D4 receptor, a target for various neuropsychiatric disorders.

CompoundTargetKᵢ (nM)Selectivity (vs. D2)Reference
U-99363EDopamine D42.2>100-fold[2]
U-101958Dopamine D41.4>100-fold[2]
N-type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been identified as blockers of N-type calcium channels, which are implicated in pain pathways.

CompoundTargetIC₅₀ (µM)Reference
C101N-type Calcium Channel2.2

Detailed Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline, adjusted to a cell density of 0.5-2.5 x 10³ cells/mL.

  • Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, often determined visually or by reading the optical density at a specific wavelength.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Non-specific binding determinator (e.g., haloperidol at a high concentration)

  • Test compound serial dilutions

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding determinator.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ of the test compound from a concentration-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

The 4-substituted-4-aminopiperidine motif is a remarkably versatile and valuable scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural properties enable the development of potent and selective modulators for a wide range of biological targets. The examples provided herein, from antifungal to anti-HIV and CNS-active agents, underscore the broad therapeutic potential of this core structure. A thorough understanding of its synthesis, coupled with robust in vitro and in vivo evaluation, will continue to yield novel therapeutic candidates for the foreseeable future.

References

The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast number of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for the fine-tuning of physicochemical properties and optimization of interactions with biological targets. This technical guide provides a comprehensive overview of piperidine-based pharmaceutical intermediates, delving into their synthesis, biological activities, and the crucial roles they play in the development of drugs across a spectrum of therapeutic areas.

The Piperidine Moiety as a Privileged Structure

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2][3] The piperidine scaffold perfectly embodies this concept, appearing in drugs targeting a wide array of receptors and enzymes.[4][5] This versatility is attributed to its ability to serve as a robust anchor for various functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and overall molecular geometry.[5] The incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[6]

Synthesis of Piperidine-Based Intermediates

The construction of the piperidine core is a fundamental undertaking in synthetic organic chemistry, with numerous methods developed to afford a diverse range of substituted derivatives. Key strategies include the catalytic hydrogenation of pyridine precursors, reductive amination, and various cycloaddition and cyclization reactions.[4][7][8][9]

Key Piperidine Intermediates and Their Synthesis

1. 4-Piperidones: These are versatile intermediates, particularly in the synthesis of potent analgesics like fentanyl and its derivatives.[5][7] A common synthetic route involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.[5] Another approach is the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid.[10]

2. N-Boc-4-cyanopiperidine: This intermediate is valuable for introducing a protected aminomethyl or a carboxylic acid group at the 4-position of the piperidine ring. Its synthesis can be achieved through the dehydration of N-Boc-piperidine-4-carboxamide or the reaction of 4-cyanopiperidine with di-tert-butyl dicarbonate.

Therapeutic Applications and Quantitative Structure-Activity Relationships (SAR)

Piperidine-based intermediates are integral to the synthesis of drugs across numerous therapeutic areas. The following sections provide a glimpse into their applications, supported by quantitative data that highlights the structure-activity relationships.

Anticancer Agents

Piperidine derivatives have demonstrated significant potential in oncology by targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[11][12]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀ (µM)Reference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[11]
OVCAR-8 (Ovarian)0.1 - 15.8[11]
HCT116 (Colon)-[11]
Tetramethylpiperidine-substituted phenazinesWHCO3 (Esophageal), PLC, HepG2 (Hepatocellular), CaCo2, COLO 320DM, HT29 (Colon)Tetramethylpiperidine substitution0.36 - 0.48 (mean)[8]
Piperidine derivative (unspecified)A549 (Lung)Specific heterocyclic molecule32.43
Imidazo[1,2-a]pyrimidine derivatives with piperidineMCF-7 (Breast)Imidazo[1,2-a]pyrimidine core with piperidine39.0 - 43.4[13]
MDA-MB-231 (Breast)35.1 - 35.9[13]
2-thiopyrimidine derivatives with piperidinePC-3 (Prostate)2,4-disubstituted-2-thiopyrimidine65.8 - 69.6
HCT-116 (Colon)58.2 - 60.9[14]
Central Nervous System (CNS) Agents

The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS, including treatments for Alzheimer's disease, schizophrenia, and pain management.

Cognition Enhancers (Acetylcholinesterase Inhibitors):

CompoundTargetIC₅₀ (µM)Reference
DonepezilAcetylcholinesterase (AChE)0.010[15]
Piperidine derivative 5cAcetylcholinesterase (AChE)0.33[16]
Benzimidazole-based piperidine hybridsAcetylcholinesterase (AChE)22.07 - 42.01[17]
Butyrylcholinesterase (BuChE)26.32 - 47.03[17]

Opioid Receptor Modulators:

CompoundReceptorKᵢ (nM)Reference
Fentanylµ-opioid1.2 - 1.4[18]
Carfentanilµ-opioid0.22[18]
Sufentanilµ-opioid0.138[19]
Morphineµ-opioid~70 times less affinity than Carfentanil[20]
Meperidineµ-opioid>100[19]
Butorphanolµ-opioid<1[19]
Levorphanolµ-opioid<1[19]
Oxymorphoneµ-opioid<1[19]
Hydromorphoneµ-opioid<1[19]
Buprenorphineµ-opioid<1[19]

Experimental Protocols

Synthesis of 1-(2-phenethyl)-4-piperidone (A Fentanyl Intermediate)[22]

Materials:

  • N,N-bis(2-carbomethoxyethyl)phenethylamine

  • Sodium hydroxide

  • Concentrated Hydrochloric acid

  • Xylene

Procedure:

  • To a reaction vessel, rapidly add N,N-bis(2-carbomethoxyethyl)phenethylamine at 50°C to a solution of sodium hydroxide.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Perform hydrolysis and decarboxylation by adding excess concentrated HCl and refluxing the mixture.

  • Extract the aqueous layer with xylene.

  • Evaporate the organic layer to afford crystals of 1-(2-phenethyl)-4-piperidone.

  • The typical yield is around 72% with 98% purity.[21]

Synthesis of 1-Boc-4-cyanopiperidine[23]

Materials:

  • 4-cyanopiperidine

  • Di-tert-butyldicarbonate (Boc₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Potassium bisulfate (KHSO₄) solution (ice-cold)

  • Saturated aqueous sodium bisulfate (NaHSO₄)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-cyanopiperidine (2.42 g) in CH₂Cl₂ (50 ml).

  • Add a solution of di-tert-butyldicarbonate (4.36 g) in CH₂Cl₂ (10 ml) dropwise to the stirred solution.

  • After 2 hours, evaporate the solvent under reduced pressure.

  • Dissolve the residual oil in ethyl acetate (50 ml).

  • Cool the solution to 0°C and wash rapidly with an ice-cold solution of KHSO₄ (0.136 g) in water (100 ml).

  • Wash with saturated aqueous NaHSO₄ (50 ml).

  • Dry the organic layer over MgSO₄ and evaporate under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine (4.02 g) with a melting point of 48°-50°C.[22]

MTT Assay for Cell Viability[1][5][24]

Objective: To assess the cytotoxic effects of piperidine derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Piperidine derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the piperidine derivatives and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Radioligand Binding Assay for Opioid Receptors[3][7][9]

Objective: To determine the binding affinity (Kᵢ) of a piperidine-based compound for the µ-opioid receptor.

Materials:

  • Cell membranes from a cell line expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO, a selective µ-opioid receptor agonist).

  • Test piperidine compound.

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of the test compound.

  • To each well, add the assay buffer, radioligand, and cell membrane preparation. For non-specific binding wells, also add a high concentration of naloxone. For competitive binding wells, add the respective concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing Molecular Mechanisms and Workflows

Understanding the signaling pathways modulated by piperidine-based drugs and the experimental workflows for their discovery is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates PiperidineInhibitor Piperidine-based PI3K/Akt Inhibitor PiperidineInhibitor->PI3K Inhibits PiperidineInhibitor->Akt Inhibits Dopamine_Signaling_Pathway Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits CellularResponse_Inhib Inhibitory Cellular Response Gi->CellularResponse_Inhib cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse_Stim Excitatory Cellular Response PKA->CellularResponse_Stim PiperidineAntagonist Piperidine-based Antagonist (e.g., Haloperidol) PiperidineAntagonist->D2R Blocks Drug_Discovery_Workflow LibraryDesign Library Design (Piperidine Scaffolds) Synthesis Synthesis of Intermediates & Analogs LibraryDesign->Synthesis Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening HitIdentification Hit Identification Screening->HitIdentification HitIdentification->LibraryDesign No Hits LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Hits LeadOptimization->Synthesis Iterative Cycles Preclinical Preclinical Development LeadOptimization->Preclinical Candidate Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylpiperidin-4-amine from Ethyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, five-step synthetic route for the preparation of 4-Methylpiperidin-4-amine, a valuable building block in medicinal chemistry, starting from the commercially available ethyl isonipecotate. The synthesis involves N-protection of the piperidine ring, α-methylation of the ester, saponification to the carboxylic acid, a Curtius rearrangement to install the amine functionality, and final deprotection. This protocol offers a practical and efficient pathway to this key intermediate.

Introduction

This compound is a crucial structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals. Its rigid piperidine core, coupled with the geminal methyl and amino groups at the 4-position, provides a unique scaffold for drug design. This application note outlines a robust and reproducible synthetic pathway starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate). The described multi-step synthesis is designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound from ethyl isonipecotate is accomplished through the following five-step sequence:

  • N-Boc Protection: The secondary amine of ethyl isonipecotate is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • α-Methylation: A methyl group is introduced at the 4-position of the piperidine ring via enolate formation and alkylation.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to a Boc-protected amine via a one-pot reaction with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.

  • Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product as a salt.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1N-Boc ProtectionDi-tert-butyl dicarbonate, TriethylamineDichloromethane0 to RT16
2α-MethylationLithium diisopropylamide, Methyl iodideTetrahydrofuran-78 to RT3
3SaponificationLithium hydroxideTHF/WaterRT12
4Curtius RearrangementDiphenylphosphoryl azide, Triethylamine, tert-ButanolToluene10016
5DeprotectionTrifluoroacetic acidDichloromethane0 to RT2

Table 2: Expected Yields and Purity

StepProductExpected Yield (%)Typical Purity (%)
1Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate>95>98
2Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate70-80>95
31-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid>90>98
4tert-Butyl (1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)carbamate60-70>95
5This compound dihydrochloride>90>98

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • To a stirred solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography if necessary to yield the title compound as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl iodide (1.5 eq) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired methylated ester.

Step 3: Synthesis of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid

  • Dissolve the ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid as a white solid.

Step 4: Synthesis of tert-Butyl (1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)carbamate

  • To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (1.0 eq) in toluene (0.2 M), add triethylamine (1.2 eq) and tert-butanol (3.0 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the di-Boc protected amine.

Step 5: Synthesis of this compound dihydrochloride

  • Dissolve tert-butyl (1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and add a 4 M solution of HCl in dioxane.

  • Triturate with diethyl ether to precipitate the product as the dihydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride as a white solid.

Visualizations

Synthesis_Workflow start Ethyl Isonipecotate step1 Step 1: N-Boc Protection (Boc)₂O, Et₃N, DCM start->step1 intermediate1 Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate step1->intermediate1 step2 Step 2: α-Methylation 1. LDA, THF, -78°C 2. MeI intermediate1->step2 intermediate2 Ethyl 1-(tert-butoxycarbonyl) -4-methylpiperidine-4-carboxylate step2->intermediate2 step3 Step 3: Saponification LiOH, THF/H₂O intermediate2->step3 intermediate3 1-(tert-butoxycarbonyl) -4-methylpiperidine-4-carboxylic acid step3->intermediate3 step4 Step 4: Curtius Rearrangement DPPA, t-BuOH, Toluene, 100°C intermediate3->step4 intermediate4 Di-Boc Protected Amine step4->intermediate4 step5 Step 5: Deprotection TFA, DCM then HCl intermediate4->step5 end This compound (as dihydrochloride salt) step5->end

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Reductive Amination of 4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the reductive amination of 4-piperidone derivatives, a crucial transformation in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. The piperidine core is a common motif in drugs targeting the central nervous system, such as analgesics and antidepressants.[1] Reductive amination offers an efficient and versatile one-pot method for converting the ketone functionality of 4-piperidone into primary, secondary, and tertiary amines.[1]

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[2] The reaction proceeds through the in-situ formation of an imine or iminium ion from the ketone and an amine, which is then reduced by a selective hydride agent to the corresponding amine.[1] The choice of reducing agent is critical to prevent the reduction of the starting ketone and ensure high yields of the desired amine product.[1] This document outlines protocols using common reducing agents, including sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation, providing a comparative overview to aid in methodology selection.

Reaction Mechanism and Workflow

The reductive amination of a 4-piperidone derivative with a primary or secondary amine involves two main stages that typically occur in a single reaction vessel. First, the amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen and increases its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion. In the second stage, a reducing agent delivers a hydride to the iminium ion, yielding the final amine product.[1]

Reaction_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Ketone 4-Piperidone Derivative Amine Primary/Secondary Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine - H2O Iminium Iminium Ion Hemiaminal->Iminium - H2O Hemiaminal->Iminium Product 4-Amino-piperidine Derivative Iminium->Product + Hydride ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Generalized reaction mechanism of reductive amination.

Comparative Data of Reductive Amination Protocols

The selection of the appropriate protocol for reductive amination depends on the substrate, desired scale, and safety considerations. The following tables summarize common conditions and reagents for different protocols.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

ParameterValue/ConditionReference
Starting Materials 1-Benzyl-4-piperidone (1.0 eq), Desired Amine (1.0-1.2 eq)[1]
Reducing Agent Sodium Triacetoxyborohydride (1.2-1.5 eq)[1]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][3][4]
Catalyst (optional) Acetic Acid (0.05-0.1 eq) for less reactive ketones[1][5]
Reaction Time 1 to 24 hours[1]
Temperature Room Temperature[1]
Work-up Quench with saturated aq. NaHCO₃, extraction with organic solvent[1]

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

ParameterValue/ConditionReference
Starting Materials 1-Benzyl-4-piperidone (1.0 eq), Aniline (1.1 eq)[1]
Reducing Agent Sodium Cyanoborohydride (1.5 eq)[1]
Solvent Methanol[1][3]
Reaction Time 24 hours[1]
Temperature 0 °C to Room Temperature[1]
Work-up Quench with water, extraction with ethyl acetate[1]
Safety Note Toxic, can release HCN gas with strong acids.[1]

Table 3: Reductive Amination via Catalytic Hydrogenation

ParameterValue/ConditionReference
Starting Materials 1-Benzyl-4-piperidone (1.0 eq), Amine or Ammonium Acetate (1.1-1.5 eq)[1]
Catalyst Raney Nickel or Palladium on Carbon (Pd/C) (5-10% w/w)[1]
Solvent Methanol or Ethanol[1]
Reducing Agent Hydrogen Gas[1]
Pressure Varies (typically balloon to high pressure)
Work-up Filtration of catalyst, solvent evaporation[1]

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the reductive amination of 4-piperidone derivatives.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often preferred due to the mild and selective nature of NaBH(OAc)₃, which minimizes side reactions and is safer to handle than cyanoborohydride reagents.[1][2]

Materials:

  • 4-Piperidone derivative (e.g., N-Boc-4-piperidone or 1-Benzyl-4-piperidone) (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • To a solution of the 4-piperidone derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[1]

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.[1]

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-piperidine derivative.[1]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is effective but requires caution due to the toxicity of the reagent.[1]

Materials:

  • 4-Piperidone derivative (e.g., 1-Benzyl-4-piperidone) (1.0 eq)

  • Amine (e.g., Aniline) (1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve the 4-piperidone derivative (1.0 eq) and the amine (1.1 eq) in methanol.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Quench the reaction by adding water.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This method is often favored for its cost-effectiveness in larger-scale synthesis.[1]

Materials:

  • 4-Piperidone derivative (e.g., 1-Benzyl-4-piperidone) (1.0 eq)

  • Amine or Ammonium Acetate (1.1-1.5 eq)

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas Source

Procedure:

  • In a hydrogenation vessel, dissolve the 4-piperidone derivative (1.0 eq) and the amine or ammonium acetate (1.1-1.5 eq) in methanol or ethanol.[1]

  • Add the hydrogenation catalyst (e.g., Raney Nickel, 5-10% w/w).[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the reductive amination of 4-piperidone derivatives.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve 4-piperidone derivative and amine in solvent. - Add reducing agent (and catalyst if needed). start->reaction_setup reaction Stir at appropriate temperature. Monitor progress (TLC/LC-MS). reaction_setup->reaction workup Work-up: - Quench reaction. - Aqueous extraction. reaction->workup purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Column chromatography or recrystallization. workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: A typical experimental workflow for reductive amination.

Conclusion

The reductive amination of 4-piperidone derivatives is a versatile and efficient method for the synthesis of a diverse range of 4-amino-piperidine compounds. The choice of protocol, particularly the reducing agent, can be tailored to the specific amine substrate and the desired scale of the reaction. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity, and favorable safety profile.[1] These protocols provide a solid foundation for researchers in drug discovery and development to synthesize novel piperidine-containing molecules with potential therapeutic applications.

References

Application Notes and Protocols: 4-Methylpiperidin-4-amine in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperidin-4-amine is a versatile primary amine building block frequently utilized in medicinal chemistry and drug discovery. Its rigid piperidine scaffold and the presence of a primary amino group at a quaternary carbon center make it a valuable synthon for introducing specific conformational constraints and a basic nitrogen atom into target molecules. This document provides detailed application notes and protocols for the effective use of this compound in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive compounds.

The steric hindrance around the primary amine of this compound presents a unique challenge in amide coupling reactions. Standard coupling conditions may result in low yields or require extended reaction times. Therefore, the appropriate selection of coupling reagents and optimization of reaction parameters are critical for successful synthesis.

Core Applications in Drug Discovery

The 4-methyl-4-aminopiperidine motif is a key structural component in a variety of bioactive molecules. Its incorporation can significantly influence the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. A notable application is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV.[1]

Experimental Protocols

General Considerations for Amide Coupling with this compound

Due to the steric bulk of this compound, the selection of an appropriate coupling reagent is paramount. Reagents known to be effective for sterically hindered amines are recommended. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. The order of addition of reagents is also crucial; pre-activation of the carboxylic acid before the addition of the amine generally leads to higher yields.

Table 1: Comparison of Common Coupling Reagents for Hindered Amine Acylation

Coupling ReagentFull NameActivating SpeciesAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterHigh reactivity, low racemization, effective for hindered systems.[2]Higher cost, potential for side reactions if not used correctly.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateOBt-esterGood reactivity, widely used, less expensive than HATU.[3]Can form a guanidinium byproduct with the amine.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-esterHigh reactivity, byproducts are generally soluble and easily removed.[2]Can be less effective than HATU for extremely hindered couplings.
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleOBt-esterWater-soluble byproducts, cost-effective.Generally less reactive and may require longer reaction times for hindered amines.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most applications, especially when dealing with sterically demanding carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture and stir for an additional 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound in a small amount of the reaction solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This method is suitable for robust carboxylic acids that can be readily converted to their corresponding acyl chlorides.

Materials:

  • Carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5-2.0 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • This compound (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

Step A: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this directly in the next step.

Step B: Amide Bond Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve this compound and the base (TEA or DIPEA) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine This compound Amine->Amide

Caption: General workflow for amide bond formation using this compound.

Drug_Synthesis_Pathway Start Starting Materials Piperidine This compound Start->Piperidine CarboxylicAcid Bioactive Acid Fragment Start->CarboxylicAcid AmideCoupling Amide Bond Formation Piperidine->AmideCoupling CarboxylicAcid->AmideCoupling Intermediate Coupled Intermediate AmideCoupling->Intermediate FurtherSteps Further Synthetic Steps (e.g., Deprotection, Cyclization) Intermediate->FurtherSteps FinalProduct Bioactive Molecule (e.g., CCR5 Antagonist) FurtherSteps->FinalProduct

Caption: Role of this compound in the synthesis of bioactive molecules.

References

Application Note: HPLC Method for Purity Analysis of 4-Methylpiperidin-4-amine via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the purity analysis of 4-Methylpiperidin-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization.

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in the synthesis of pharmaceutically active compounds. The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1]

A significant analytical challenge in the analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which hinders direct detection at concentrations relevant for impurity profiling.[2] To overcome this, a pre-column derivatization strategy is employed. This method involves reacting the analyte with a labeling agent to attach a UV-active moiety, thereby enhancing its detectability.[3] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound using 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing reagent.[4][5]

Principle of the Method

The method is based on the nucleophilic reaction between the primary amine group of this compound and the derivatizing reagent, 4-toluenesulfonyl chloride, under basic conditions. This reaction forms a stable sulfonamide derivative that is highly responsive to UV detection.

G cluster_reactants Reactants cluster_products Products Analyte This compound Plus + Analyte->Plus Reagent 4-Toluene Sulfonyl Chloride Arrow Base (e.g., NaHCO3) Acetonitrile Reagent->Arrow Product UV-Active Tosyl Derivative Byproduct HCl Plus->Reagent Arrow->Product Arrow->Byproduct

Caption: Derivatization reaction scheme. (Within 100 characters)

Following derivatization, the resulting solution is injected into an HPLC system. The separation of the derivatized analyte from potential impurities and derivatization by-products is achieved on a C18 reversed-phase column using a gradient elution. Quantification is performed by measuring the peak area at the absorption maximum of the tosyl derivative.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard and Sample

  • 4-Toluene Sulfonyl Chloride (Tosyl Chloride), ≥99%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Sodium Bicarbonate (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

The detailed chromatographic conditions are summarized in Table 1.

ParameterCondition
HPLC Column Inertsil C18, 250 x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1% Phosphoric Acid in Water[4]
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 35 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Solution Preparation
  • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 4-toluenesulfonyl chloride and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Sodium Bicarbonate Solution (5% w/v): Dissolve 5 g of sodium bicarbonate in 100 mL of ultrapure water.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Derivatization Protocol
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Stock Solution (1.0 mg/mL): Prepare in the same manner as the Standard Stock Solution using the this compound sample.

  • Working Sample Solution (100 µg/mL): Prepare in the same manner as the Working Standard Solution using the Sample Stock Solution.

Derivatization Procedure:

  • Pipette 1.0 mL of the Working Standard Solution (or Working Sample Solution) into an HPLC vial.

  • Add 0.5 mL of the 5% Sodium Bicarbonate solution.

  • Add 1.0 mL of the Derivatizing Reagent Solution (10 mg/mL Tosyl Chloride in Acetonitrile).

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The solution is now ready for HPLC analysis.

Method Validation Summary

The described method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation data, based on typical performance for similar derivatization methods, is presented in Table 2.[4]

Validation ParameterResult
Linearity Range 0.5 - 150 µg/mL[4]
Correlation Coefficient (R²) > 0.999[4]
Accuracy (% Recovery) 98.0% - 102.0%[4]
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.15 µg/mL[4]
Limit of Quantification (LOQ) ~0.50 µg/mL[4]

Table 2: Summary of Method Validation Parameters.

Experimental Workflow Visualization

The overall workflow for the purity analysis is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Sample & Reference Standard B Prepare Stock Solutions (1.0 mg/mL) A->B C Prepare Working Solutions (100 µg/mL) B->C D Aliquot Working Solution C->D E Add NaHCO3 & Tosyl-Cl Reagent D->E F Heat at 60°C for 30 min E->F G Cool to Room Temp F->G H Inject into HPLC System G->H I Acquire Chromatographic Data H->I J Integrate Peaks & Calculate Purity I->J K K J->K Final Report

Caption: HPLC purity analysis workflow. (Within 100 characters)

Conclusion

The pre-column derivatization of this compound with 4-toluenesulfonyl chloride provides a robust and sensitive method for its purity determination by RP-HPLC with UV detection.[4] This method is straightforward, utilizes common laboratory reagents and instrumentation, and demonstrates excellent performance characteristics suitable for quality control and stability testing in a drug development setting.[6][7] The stability-indicating nature of the gradient method ensures that potential degradation products can be effectively separated from the main component, providing a comprehensive purity profile.

References

Application Note: Identification of Volatile Impurities in Amine Synthesis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine synthesis is a fundamental process in the pharmaceutical and chemical industries. However, the synthesis process can introduce various volatile impurities, including residual solvents, unreacted starting materials, and by-products. These impurities can affect the final product's purity, safety, and efficacy. Therefore, a robust analytical method for identifying and quantifying these volatile impurities is crucial for quality control and process optimization.

This application note details a comprehensive protocol for the identification of volatile impurities in amine synthesis using headspace gas chromatography-mass spectrometry (HS-GC-MS). Headspace sampling is a solvent-free technique that is ideal for the analysis of volatile compounds in solid or liquid samples, as it minimizes matrix effects and protects the GC system from non-volatile residues.[1][2][3] For amines, which can be challenging to analyze due to their polarity and basicity, this method offers a streamlined and efficient approach.[3][4] In cases of low volatility or to improve peak shape, derivatization techniques such as silylation or acylation can be employed.[5][6][7][8]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the identification of volatile impurities.

1. Materials and Reagents

  • Amine sample

  • High-purity water (for sample dilution)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for standard preparation[9]

  • Reference standards of expected volatile impurities (e.g., common solvents like methanol, ethanol, acetone, etc.)

  • 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps

  • Crimper/decrimper for headspace vials

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and a headspace autosampler.

  • GC Column: A non-polar or mid-polar capillary column is typically used for residual solvent analysis. A common choice is a DB-624 or equivalent, 30 m x 0.32 mm I.D., 1.8 µm film thickness.[10] For direct analysis of volatile amines, a base-deactivated column like a CP-Volamine is recommended to achieve sharp peaks.[11]

3. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 100 mg of the amine sample directly into a 20 mL headspace vial. Add 5 mL of high-purity water (or another appropriate solvent in which the sample is soluble but the impurities are not, to maximize headspace concentration).

  • Standard Preparation: Prepare a stock solution of the expected volatile impurities in a suitable solvent like DMSO. Create a series of calibration standards by spiking the appropriate amounts of the stock solution into headspace vials containing the same matrix as the sample (if possible) or an inert matrix.

4. Headspace GC-MS Parameters

The following are typical starting parameters and may require optimization for specific applications.

Parameter Setting
Headspace Autosampler
Oven Temperature80 °C
Needle Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time30 minutes[10]
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.5 mL/min (Constant Flow)
Split Ratio10:1
Oven ProgramInitial: 40 °C, hold for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan

5. Data Analysis

  • Identify the volatile impurities in the sample by comparing the retention times of the peaks in the sample chromatogram with those of the reference standards.

  • Confirm the identity of each impurity by comparing its mass spectrum with the corresponding reference standard or with a library of mass spectra (e.g., NIST).

  • Quantify the identified impurities using the calibration curve generated from the analysis of the standard solutions.

Data Presentation

The following table summarizes common volatile impurities that may be found in amine synthesis, along with their typical retention times and characteristic mass-to-charge ratios (m/z) under the conditions described above. These values are illustrative and may vary depending on the specific instrument and conditions used.

ImpurityRetention Time (min)Characteristic m/z
Ammonia~2.516, 17
Methanol~3.831, 29
Ethanol~4.545, 31, 29
Acetone~5.243, 58
Isopropanol~5.545, 43
Dichloromethane~6.184, 49, 86
Acetonitrile~6.341, 40
Toluene~10.291, 92

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Amine Sample Dilute_Sample Add Diluent to Sample Vial Sample->Dilute_Sample Standard Prepare Impurity Standards Dilute_Standard Spike Standards into Vials Standard->Dilute_Standard Headspace Vial Equilibration & Headspace Injection Dilute_Sample->Headspace Dilute_Standard->Headspace GC Chromatographic Separation Headspace->GC MS Mass Spectrometry Detection GC->MS Identify Peak Identification (Retention Time & Mass Spectra) MS->Identify Quantify Quantification using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the identification of volatile impurities in amine synthesis by HS-GC-MS.

Derivatization for Less Volatile Amines

For less volatile amines or to improve chromatographic peak shape and sensitivity, a derivatization step can be introduced before GC-MS analysis.[5][6][7][8] This involves a chemical reaction to convert the polar amine into a more volatile and less polar derivative.

Common Derivatization Techniques:

  • Silylation: Replaces active hydrogen atoms with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][8][12]

  • Acylation: Introduces an acyl group using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5][6]

  • Alkylation: Involves the addition of an alkyl group.[7]

The choice of derivatization reagent depends on the specific amines being analyzed. The general workflow for derivatization is outlined below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Prepare Amine Sample Solution Add_Reagent Add Derivatizing Agent Sample->Add_Reagent React Incubate to Complete Reaction Add_Reagent->React Extract Extract Derivatized Amines with Organic Solvent React->Extract Concentrate Concentrate Extract (if necessary) Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Analyze Separation and Detection Inject->Analyze

Caption: General workflow for the derivatization and analysis of less volatile amines by GC-MS.

References

Application Notes and Protocols for NMR Sample Preparation and Characterization of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted piperidines are a pivotal class of saturated heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and biologically active molecules. The conformational flexibility and the influence of substituents on the piperidine ring's stereochemistry directly impact their pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and conformational analysis of these molecules.

These application notes provide a comprehensive guide to the preparation of substituted piperidine samples for NMR analysis and the subsequent characterization using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The protocols detailed herein are designed to ensure the acquisition of high-quality NMR data, facilitating accurate structural assignment and stereochemical determination.

I. NMR Sample Preparation: A Detailed Protocol

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. This protocol outlines the critical steps for preparing substituted piperidine samples for NMR analysis.

Materials and Reagents
  • Substituted piperidine sample (solid or oil)

  • High-quality NMR tubes (e.g., Wilmad "Precision Grade" or equivalent)

  • Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD; Deuterium oxide, D₂O)[1][2][3]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass vials

  • Pasteur pipettes

  • Filtration system (e.g., syringe filter with a PTFE membrane)

  • Vortex mixer

Protocol for Sample Preparation

The following workflow diagram illustrates the key stages of the sample preparation process.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In a clean vial vortex 3. Vortex to Ensure Homogeneity dissolve->vortex transfer 5. Transfer to NMR Tube dissolve->transfer If no solids filter 4. Filter to Remove Particulates vortex->filter If solids are present filter->transfer cap 6. Cap and Label NMR Tube transfer->cap

Figure 1: Workflow for NMR Sample Preparation.
  • Weighing the Sample: Accurately weigh the substituted piperidine sample. For a standard 5 mm NMR tube, the typical amount required is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[4][5] The concentration may need to be adjusted based on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the sample is readily soluble.[1] Common choices for substituted piperidines include CDCl₃, DMSO-d₆, and CD₃OD.[1][3] The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).

    • In a clean, dry glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent.[4][5] Preparing the sample in a separate vial before transferring it to the NMR tube ensures complete dissolution and allows for effective mixing.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) directly into the NMR tube. Solid impurities can significantly degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the dissolved sample into a high-quality NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically around 4-5 cm).

  • Addition of Internal Standard (Optional but Recommended): If the deuterated solvent does not already contain an internal standard, a small amount of TMS (0 ppm) can be added. TMS serves as a reference for the chemical shift scale. For quantitative NMR, a known amount of an internal standard that does not overlap with the sample signals should be added.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. Data Presentation: Expected NMR Chemical Shifts

The chemical shifts of the piperidine ring protons and carbons are highly sensitive to the nature and stereochemistry of the substituents. The following tables summarize typical chemical shift ranges for unsubstituted and substituted piperidines.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Piperidine Ring
PositionUnsubstituted Piperidine (in CDCl₃)General Range for Substituted PiperidinesFactors Influencing Chemical Shift
H-2, H-6 (axial & equatorial)~2.792.0 - 4.0Electronegative substituents on nitrogen or C-2/C-6 cause a downfield shift. Axial and equatorial protons will have different chemical shifts.
H-3, H-5 (axial & equatorial)~1.581.2 - 2.5Substituents at C-2, C-3, C-4, or C-5 will influence the chemical shifts of adjacent protons.
H-4 (axial & equatorial)~1.46-1.581.2 - 2.5The nature of a substituent at C-4 will have the most significant impact.
N-H~2.041.0 - 5.0 (highly variable)Solvent, concentration, and temperature dependent. Often appears as a broad singlet.

Note: The chemical shifts are referenced to TMS at 0 ppm. Data compiled from various sources, including[6].

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Piperidine Ring
PositionUnsubstituted Piperidine (in CDCl₃)General Range for Substituted PiperidinesFactors Influencing Chemical Shift
C-2, C-6~47.840 - 65N-alkylation and substitution at C-2/C-6 cause significant downfield shifts.
C-3, C-5~27.220 - 40Affected by substituents at adjacent and C-4 positions through steric and electronic effects.
C-4~25.220 - 50Highly sensitive to substitution at the C-4 position.

Note: The chemical shifts are referenced to TMS at 0 ppm. Data compiled from various sources, including[7].

III. Experimental Protocols for NMR Characterization

1D NMR Spectroscopy: ¹H and ¹³C NMR

1D NMR is the starting point for the structural analysis of substituted piperidines.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling relationships (J-coupling), which can help deduce the connectivity and stereochemistry.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: COSY and HSQC

2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex substituted piperidines.

NMR_Analysis_Workflow cluster_analysis NMR Data Analysis oneD 1. Acquire 1D NMR (¹H, ¹³C, DEPT) twoD 2. Acquire 2D NMR (COSY, HSQC) oneD->twoD cosy_analysis 3. Analyze COSY (¹H-¹H Correlations) twoD->cosy_analysis hsqc_analysis 4. Analyze HSQC (¹H-¹³C One-Bond Correlations) twoD->hsqc_analysis assign 5. Assign Signals & Determine Connectivity cosy_analysis->assign hsqc_analysis->assign elucidate 6. Elucidate Structure & Stereochemistry assign->elucidate

Figure 2: Logical workflow for NMR-based structure elucidation.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Purpose: To establish ¹H-¹H connectivity within the piperidine ring and its substituents.

  • Experimental Parameters:

    • Pulse Sequence: cosygpqf (or equivalent)

    • Spectral Width (F1 and F2): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans (ns): 2-8 (dependent on sample concentration).

    • Number of Increments (ni): 256-512 in the F1 dimension for good resolution.

    • Relaxation Delay (d1): 1-2 seconds.

The HSQC experiment correlates proton signals with their directly attached carbon atoms.

  • Purpose: To assign the protons of the piperidine ring to their corresponding carbons.

  • Experimental Parameters:

    • Pulse Sequence: hsqcedetgpsisp2.2 (or equivalent for multiplicity editing)

    • Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range (e.g., 0-12 ppm).

    • Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range of the piperidine ring and substituents (e.g., 0-80 ppm for the ring, or wider if aromatic groups are present).

    • Number of Scans (ns): 4-16 (more scans may be needed for dilute samples).

    • Number of Increments (ni): 128-256 in the F1 dimension.

    • Relaxation Delay (d1): 1-2 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz for sp³ C-H bonds.

IV. Data Interpretation

A systematic approach to interpreting the NMR data is crucial for accurate structure elucidation:

  • Analyze the ¹H NMR spectrum: Identify the chemical shifts, multiplicities, and integration of all signals.

  • Analyze the ¹³C NMR and DEPT spectra: Determine the number of carbon signals and their types (CH, CH₂, CH₃, C).

  • Interpret the COSY spectrum: Trace the ¹H-¹H coupling networks to establish the proton connectivity within the piperidine ring and any alkyl substituents.

  • Interpret the HSQC spectrum: Correlate each proton signal with its directly attached carbon to confirm C-H assignments.

  • Integrate all data: Combine the information from all experiments to build the complete structure of the substituted piperidine, including its stereochemistry where possible (e.g., from coupling constants and NOE data, if acquired).

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare and analyze substituted piperidine samples by NMR, leading to a thorough understanding of their chemical structures and stereochemistry.

References

Application Note and Protocol for the Purification of 4-Methylpiperidin-4-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylpiperidin-4-amine is a valuable building block in medicinal chemistry and drug development. Its synthesis can often result in a mixture of the desired product and various impurities, necessitating a robust purification strategy. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method described herein is designed to efficiently remove common impurities and yield the target compound with high purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC6H14N2[1]
Molecular Weight114.19 g/mol [1]
AppearanceClear colorless to yellow liquid[2][3]
Boiling Point62-64°C at 1 mmHg[2]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This protocol details the materials and methodology for the purification of this compound via column chromatography.

Materials

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ammonia solution (e.g., 28-30% in water) or Triethylamine (TEA)

  • Crude this compound sample

  • Glass column with stopcock

  • Sand, acid-washed

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Ninhydrin stain or other suitable amine-visualizing agent

  • Rotary evaporator

Procedure

1. Preparation of the Mobile Phase (Eluent)

A common mobile phase for the purification of amines on silica gel is a mixture of a non-polar to moderately polar solvent and a polar solvent, with a basic additive to prevent tailing. A typical starting eluent system is a gradient of methanol in dichloromethane with a small percentage of a base.

  • Eluent System: Dichloromethane (DCM) and Methanol (MeOH) with 1-2% triethylamine (TEA) or ammonium hydroxide.

  • Example Gradient: Start with 100% DCM + 1% TEA, gradually increasing the percentage of MeOH (e.g., from 0% to 10% MeOH in DCM + 1% TEA). A specific protocol for a similar compound utilized a methanol/dichloromethane (3:7) mixture with 3.5% ammonia[2][3].

2. Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing column chromatography, it is essential to analyze the crude sample by TLC to determine the optimal mobile phase composition for separation.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or MeOH).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test eluent system (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Visualize the spots under a UV lamp and/or by staining with an amine-visualizing agent like ninhydrin.

  • The ideal eluent system should provide a good separation between the desired product spot (Rf value typically between 0.2 and 0.4) and any impurities.

3. Column Preparation

  • Securely clamp the glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Continuously run the initial eluent through the column to equilibrate the stationary phase. Never let the column run dry.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent that ensures complete dissolution.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb completely onto the silica gel.

5. Elution and Fraction Collection

  • Begin the elution by adding the mobile phase to the top of the column.

  • Start with the least polar eluent composition determined from the TLC analysis.

  • Collect the eluate in fractions of appropriate volumes in labeled collection tubes.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

6. Analysis of Fractions and Product Isolation

  • Develop the TLC plates of the collected fractions using the same eluent system.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Expected Results

The purification should yield this compound with a purity of >95% as determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of typical experimental parameters and expected outcomes is provided in Table 2.

ParameterRecommended Condition/ValueExpected Outcome
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Good separation of polar compounds.
Mobile Phase DCM:MeOH gradient (0-10% MeOH) with 1-2% TEA or NH4OHEfficient elution and prevention of amine tailing.
TLC Rf of Product 0.2 - 0.4Indicates appropriate mobile phase polarity.
Loading Capacity 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Purity (Post-Column) >95%High-purity product suitable for further applications.
Recovery 80-95%Efficient recovery of the target compound.

Table 2: Summary of Experimental Parameters and Expected Outcomes.

Workflow and Pathway Visualization

The overall workflow for the column chromatography purification of this compound is illustrated in the following diagram.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude MobilePhase Prepare Mobile Phase TLC->MobilePhase Determines starting conditions ColumnPack Pack Column with Silica Gel MobilePhase->ColumnPack LoadSample Load Crude Sample ColumnPack->LoadSample Elute Elute with Mobile Phase Gradient LoadSample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Obtain Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSolution
Product does not elute Mobile phase is not polar enough.Increase the percentage of methanol in the eluent.
Product elutes too quickly Mobile phase is too polar.Decrease the percentage of methanol in the eluent.
Streaking/Tailing on TLC and column Amine interacting with acidic silica.Ensure a sufficient amount of base (TEA or NH4OH) is added to the mobile phase.
Poor separation of product and impurities Inappropriate mobile phase system.Re-optimize the mobile phase composition using TLC with different solvent systems.
Low recovery Product still on the column.After the main elution, flush the column with a highly polar solvent (e.g., 20% MeOH in DCM with 2% base) to recover any remaining product.

Table 3: Troubleshooting Guide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Ammonia and triethylamine are corrosive and have strong odors. Handle in a fume hood.

  • Silica gel dust can be harmful if inhaled. Handle carefully to minimize dust formation.

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using column chromatography. By following the outlined steps for mobile phase selection, column preparation, and fraction analysis, researchers can obtain the target compound in high purity, suitable for use in drug discovery and development workflows. The inclusion of a basic modifier in the eluent is critical for achieving a clean separation of this basic amine on silica gel.

References

Application of 4-Methylpiperidin-4-amine in the Synthesis of CCR5 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 4-Methylpiperidin-4-amine as a key building block in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy. The 4-methyl-4-aminopiperidine moiety is a significant structural motif found in several potent CCR5 antagonists, including Vicriviroc (Sch-D) and Sch-350634.

Introduction

The development of small-molecule CCR5 antagonists represents a major advancement in the treatment of HIV-1 infection. These entry inhibitors function by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor. This allosteric antagonism effectively blocks the fusion of the viral and cellular membranes, halting the viral life cycle at an early stage.

This compound, often used in its N-Boc protected form, serves as a crucial scaffold in the synthesis of a class of piperazine-piperidine based CCR5 antagonists. Its rigid structure and the presence of a key basic nitrogen atom contribute to the high binding affinity and selectivity of the final antagonist compounds.

Quantitative Data Summary

The following tables summarize the biological activity of representative CCR5 antagonists synthesized using a 4-substituted-4-aminopiperidine core.

Table 1: In Vitro Antiviral Activity of Vicriviroc against R5-tropic HIV-1 Isolates

HIV-1 IsolateEC50 (nM)EC90 (nM)
Ba-L0.31.1
JR-CSF0.20.8
ADA0.10.4
Primary Isolate A0.52.0
Primary Isolate B0.20.9
Primary Isolate C0.41.5

Data represents the effective concentration required to inhibit 50% and 90% of viral replication in peripheral blood mononuclear cells (PBMCs).

Table 2: CCR5 Receptor Binding and Functional Antagonism of Vicriviroc

Assay TypeLigandIC50 (nM)Ki (nM)
Radioligand Binding[¹²⁵I]-MIP-1α1.10.6
Calcium MobilizationRANTES1.3-
ChemotaxisMIP-1α0.8-
[³⁵S]GTPγS BindingRANTES2.5-

IC50 values represent the concentration of Vicriviroc required to inhibit 50% of the respective biological activity. Ki is the inhibitory constant for receptor binding.

Experimental Protocols

Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Key Building Block)

This protocol describes a facile synthesis of the key building block, N'-Boc-4-methyl-4-aminopiperidine, which is a crucial intermediate for piperazine-based CCR5 antagonists like Sch-350634.[1] The synthesis employs isonipecotate as a starting material and a Curtius rearrangement as a key step.[1]

Protocol:

  • Alkylation of Isonipecotate:

    • To a solution of N-Boc-isonipecotate in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add methyl iodide and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-methyl-isonipecotate.

  • Hydrolysis:

    • Dissolve the N-Boc-4-methyl-isonipecotate in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the corresponding carboxylic acid.

  • Curtius Rearrangement:

    • To a solution of the carboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) and triethylamine.

    • Heat the mixture to reflux for 2 hours.

    • Add 2-(trimethylsilyl)ethanol and continue to reflux overnight.

    • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the Teoc-protected amine.

  • Deprotection and Boc Protection:

    • Treat the Teoc-protected amine with tetrabutylammonium fluoride (TBAF) in THF at room temperature.

    • After completion of the reaction, add di-tert-butyl dicarbonate (Boc₂O) and continue stirring overnight.

    • Work up the reaction and purify by column chromatography to obtain N'-Boc-4-methyl-4-aminopiperidine.

Representative Synthesis of a Piperazine-Piperidine CCR5 Antagonist

The following is a generalized synthetic scheme for the convergent synthesis of a piperazine-piperidine based CCR5 antagonist, such as Vicriviroc, utilizing the 4-substituted-4-aminopiperidine building block.[2]

Scheme:

  • Coupling of the Piperidine and Piperazine Moieties:

    • The N'-Boc-4-methyl-4-aminopiperidine is deprotected under acidic conditions (e.g., TFA in DCM).

    • The resulting free amine is then coupled with a suitably protected and substituted piperazine derivative. This coupling can be achieved through various methods, such as reductive amination with a piperazine-aldehyde or nucleophilic substitution on an activated piperazine.

  • Acylation of the Piperidine Nitrogen:

    • The secondary amine of the piperidine ring is acylated with a heterocyclic carboxylic acid (e.g., a pyrimidine carboxylic acid for Vicriviroc) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Final Deprotection:

    • Any remaining protecting groups on the piperazine moiety are removed to yield the final CCR5 antagonist.

Biological Evaluation Protocols

Principle: This assay measures the ability of a test compound to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) for binding to the CCR5 receptor expressed on cell membranes.

Protocol:

  • Prepare cell membranes from a cell line stably expressing human CCR5.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvest the membranes onto a filter plate using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Principle: CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by a chemokine ligand, triggers an increase in intracellular calcium concentration. This assay measures the ability of a CCR5 antagonist to block this ligand-induced calcium flux.

Protocol:

  • Plate CCR5-expressing cells in a 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound and incubate for a short period.

  • Add a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC₈₀).

  • Immediately measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Calculate the percentage of inhibition of the calcium response and determine the IC50 value.

Visualizations

Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds Membrane->gp41 6. Membrane Fusion Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis BuildingBlock This compound (as N-Boc derivative) Synthesis Multi-step Synthesis BuildingBlock->Synthesis Library Compound Library Synthesis->Library BindingAssay CCR5 Binding Assay (IC50, Ki) Library->BindingAssay FunctionalAssay Functional Assays (e.g., Ca²⁺ Mobilization) BindingAssay->FunctionalAssay AntiviralAssay Antiviral Assay (EC50) FunctionalAssay->AntiviralAssay SAR Structure-Activity Relationship (SAR) AntiviralAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General workflow for the synthesis and evaluation of CCR5 antagonists.

References

Application Notes and Protocols for Boc-Deprotection of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like piperidine-containing pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its relatively straightforward removal. This document provides detailed application notes and experimental protocols for various methods of Boc-deprotection of piperidine intermediates, designed to guide researchers in selecting and performing the optimal procedure for their specific substrate and synthetic strategy.

Introduction to Boc-Deprotection

The cleavage of the Boc group is typically achieved under acidic conditions, which protonate the carbamate and facilitate its decomposition into the free amine, carbon dioxide, and tert-butyl cation. The choice of deprotection method is critical and depends on the overall molecular structure, particularly the presence of other acid-sensitive functional groups. Common side reactions include the alkylation of nucleophilic groups by the liberated tert-butyl cation, which can often be mitigated by the use of scavengers.[1]

Common Deprotection Methods

The most prevalent methods for Boc-deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][3] However, for substrates containing acid-labile functionalities, alternative methods such as thermal deprotection or the use of milder acidic conditions may be more suitable.[4][5]

Visualization of the General Boc-Deprotection Pathway

The following diagram illustrates the general mechanism of acid-catalyzed Boc-deprotection.

BocDeprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPiperidine Boc-Protected Piperidine ProtonatedCarbamate Protonated Carbamate BocPiperidine->ProtonatedCarbamate + H⁺ Acid H-A (Acid) Acid->ProtonatedCarbamate CarbamicAcid Carbamic Acid Intermediate ProtonatedCarbamate->CarbamicAcid - tBu⁺ tButylCation tert-Butyl Cation ProtonatedCarbamate->tButylCation PiperidineSalt Piperidine Salt (H₂N⁺-R A⁻) CarbamicAcid->PiperidineSalt - CO₂ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Caption: General mechanism of acid-catalyzed Boc-deprotection.

Data Summary of Boc-Deprotection Methods

The following table summarizes common conditions for various Boc-deprotection methods, providing a basis for comparison.

MethodReagents & SolventsTemperature (°C)Typical Reaction TimeNotes
Acidic (TFA) TFA (5-50% v/v) in Dichloromethane (DCM)0 to Room Temp1 - 4 hoursA very common and effective method.[2][6] Can cleave other acid-sensitive groups.
Acidic (HCl) 4M HCl in Dioxane or MethanolRoom Temp1 - 3 hoursOften yields a hydrochloride salt that can be easily isolated as a solid.[2][7]
Thermal High-boiling solvents (e.g., Dioxane, Toluene, Water)150 - 300 °C30 min - several hoursUseful for substrates with acid-sensitive groups.[4][5] May require high temperatures and pressure (microwave).
Lewis Acid TMSI, ZnBr₂, etc. in DCMRoom Temp12 - 24 hoursMilder conditions, suitable for acid-labile compounds.[3]
Milder Acidic Oxalyl Chloride in MethanolRoom Temp~3 hoursAn alternative for sensitive substrates.[8]
Solvent-Free ex situ generated HCl gasRoom Temp~1 hourProvides the hydrochloride salt directly as a solid.[9]

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc-deprotection.[2]

Materials:

  • Boc-protected piperidine intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected piperidine.

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.[2]

Materials:

  • Boc-protected piperidine intermediate

  • 4M HCl in Dioxane solution

  • Methanol or Dioxane (minimal amount)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 3: Thermal Boc-Deprotection

This method is advantageous when acid-sensitive functional groups are present in the molecule.[5]

Materials:

  • Boc-protected piperidine intermediate

  • High-boiling point solvent (e.g., dioxane, toluene, or trifluoroethanol)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave vial)

Procedure:

  • Dissolve the N-Boc protected piperidine in a suitable high-boiling solvent in a reaction vessel.

  • Heat the solution to a high temperature (e.g., 150-250 °C). The optimal temperature and solvent will depend on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the deprotected amine. Further purification may be necessary.

Decision-Making Workflow for Method Selection

The choice of deprotection method is crucial for the success of the synthetic step. The following workflow can guide the selection process.

DeprotectionChoice Start Start: Boc-Protected Piperidine Intermediate AcidSensitive Are other acid-sensitive groups present? Start->AcidSensitive UseTFA Use standard TFA/DCM protocol AcidSensitive->UseTFA No ConsiderMilder Consider milder or alternative methods AcidSensitive->ConsiderMilder Yes UseHCl Consider HCl/Dioxane for crystalline salt isolation UseTFA->UseHCl Alternative End End: Deprotected Piperidine UseTFA->End UseHCl->End Thermal Thermal Deprotection ConsiderMilder->Thermal LewisAcid Lewis Acid (e.g., TMSI, ZnBr₂) ConsiderMilder->LewisAcid MilderAcidic Milder Acidic (e.g., Oxalyl Chloride/MeOH) ConsiderMilder->MilderAcidic Thermal->End LewisAcid->End MilderAcidic->End

Caption: Decision workflow for selecting a Boc-deprotection method.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient acid, reaction time, or temperature. Poor solubility.Increase equivalents of acid, prolong reaction time, or moderately increase temperature (e.g., to 40-50°C).[2] Choose a solvent in which the starting material is more soluble.
Side Product Formation Alkylation by tert-butyl cation. Degradation of other acid-sensitive groups.Add a scavenger such as triethylsilane (TES) or thioanisole.[1] Use a milder deprotection method (e.g., thermal or Lewis acid).
Low Yield/Product Loss during Work-up Incomplete extraction. Formation of a water-soluble salt.Perform multiple extractions. Ensure the aqueous layer is sufficiently basic.[2] If the salt is water-soluble, consider using it directly in the next step or explore alternative work-up procedures.
Formation of Stable Salts The trifluoroacetate or hydrochloride salt is difficult to handle.Consider switching the acid system (e.g., from TFA to HCl/dioxane to obtain a crystalline salt).[2]

By carefully considering the nature of the substrate and the potential for side reactions, researchers can select the most appropriate Boc-deprotection method to achieve high yields of the desired piperidine intermediate. The protocols and data provided herein serve as a comprehensive guide for navigating this common yet critical synthetic transformation.

References

Synthesis of Novel Piperidine-Based Factor Xa Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. Piperidine moieties have emerged as a versatile scaffold in the design of potent and selective FXa inhibitors due to their favorable pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of piperidine-containing Factor Xa antagonists, exemplified by derivatives of piperidine diamine and analogues of clinically approved drugs such as Apixaban and Rivaroxaban.

Mechanism of Action: Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is responsible for the conversion of prothrombin to thrombin, a crucial step that amplifies the coagulation process. Piperidine-based antagonists are designed to bind to the active site of Factor Xa, thereby inhibiting its enzymatic activity and interrupting the coagulation cascade.[1][2]

Coagulation_Cascade_Inhibition cluster_Initiation Initiation Pathways cluster_Common_Pathway Common Pathway Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Factor Xa Factor Xa Extrinsic Pathway->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Factor Xa->Prothrombin activates Piperidine-based Antagonist Piperidine-based Antagonist Piperidine-based Antagonist->Factor Xa inhibits

Caption: Inhibition of the Coagulation Cascade by a Piperidine-based Factor Xa Antagonist.

Synthesis of Piperidine Diamine Derivatives as Factor Xa Inhibitors

This section details the synthesis of a series of piperidine diamine derivatives, which have shown potent Factor Xa inhibitory activity. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative compound.

Synthesis_Workflow A Starting Material (e.g., N-protected 3-aminopiperidine) B Coupling Reaction (with a substituted benzoic acid) A->B Step 1 C Deprotection B->C Step 2 D Amide/Urea Formation (at the second amino group) C->D Step 3 E Final Product (Piperidine Diamine Derivative) D->E Step 4

References

Application Notes and Protocols: Experimental Protocol for Curtius Rearrangement in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines, with a one-carbon degradation.[1] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[2] The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.[2][3] This application note provides a detailed experimental protocol for the application of the Curtius rearrangement in the synthesis of piperidine derivatives, a common scaffold in many pharmaceutical agents. The protocol focuses on the use of diphenylphosphoryl azide (DPPA), a common and relatively safe reagent for this transformation.[4]

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and robust methods for the synthesis and functionalization of the piperidine ring is therefore of significant interest to the medicinal chemistry and drug development community. The Curtius rearrangement offers a reliable method for introducing an amino group onto a pre-functionalized piperidine scaffold, starting from a readily available piperidine carboxylic acid.[5] This reaction is known for its tolerance of a wide variety of functional groups and generally proceeds with retention of stereochemistry at the migrating carbon center.[2][4]

This protocol will detail the one-pot synthesis of a protected aminopiperidine derivative from a piperidine carboxylic acid using diphenylphosphoryl azide (DPPA) and a trapping nucleophile.

Key Reagents and Equipment

Reagent/EquipmentPurpose
Piperidine carboxylic acidStarting material
Diphenylphosphoryl azide (DPPA)Azide source for Curtius rearrangement[3]
Triethylamine (TEA)Base to facilitate the reaction
tert-Butanol (t-BuOH)Nucleophile to trap the isocyanate, forming a Boc-protected amine[2]
TolueneReaction solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss at elevated temperatures
Magnetic stirrer and stir barFor reaction mixing
Heating mantle or oil bathFor temperature control
Standard glassware for workupSeparatory funnel, beakers, Erlenmeyer flasks
Rotary evaporatorFor solvent removal
Silica gelFor column chromatography purification

Experimental Protocol

One-Pot Synthesis of tert-Butyl (piperidin-X-yl)carbamate from Piperidine-X-carboxylic acid

This protocol describes the conversion of a generic piperidine-X-carboxylic acid to the corresponding Boc-protected aminopiperidine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidine-X-carboxylic acid (1.0 eq).

  • Solvent and Reagents Addition: Suspend the carboxylic acid in toluene (approximately 0.1-0.2 M). Add triethylamine (1.2 eq) and tert-butanol (1.5 eq) to the suspension.

  • Initiation of Rearrangement: While stirring the mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

  • Reaction Progression: After the addition of DPPA, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when effervescence (N₂ gas evolution) ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (piperidin-X-yl)carbamate.

Quantitative Data Summary

The following table summarizes typical quantitative data for Curtius rearrangements on various carboxylic acids, providing a general reference for expected outcomes. Actual results may vary depending on the specific substrate and reaction conditions.

Starting Material ClassReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic Acid DerivativesDPPAAlcoholsToluene1200.33>80[6][7][8]
Aliphatic Carboxylic AcidsDPPAt-BuOHToluene80-1002-1270-90[4]
Heterocyclic Carboxylic AcidsDPPABenzyl AlcoholToluene1200.583[7]
α,β-Unsaturated AcidsDPPA2-(trimethylsilyl)ethanolTolueneReflux1285[9]

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G Experimental Workflow for Curtius Rearrangement cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Add piperidine carboxylic acid to flask add_solvents Add toluene, TEA, and t-BuOH start->add_solvents add_dppa Add DPPA dropwise add_solvents->add_dppa Stir at RT heat Heat to 80-100 °C for 2-12 h add_dppa->heat cool Cool to room temperature heat->cool dilute Dilute with ethyl acetate cool->dilute wash Wash with HCl, NaHCO3, brine dilute->wash dry Dry and concentrate wash->dry chromatography Silica gel chromatography dry->chromatography product Isolated Boc-protected aminopiperidine chromatography->product

Caption: Experimental workflow for piperidine synthesis via Curtius rearrangement.

G Mechanism of the Curtius Rearrangement RCOOH Piperidine-COOH (Carboxylic Acid) AcylAzide Piperidine-CON₃ (Acyl Azide) RCOOH->AcylAzide RCOOH->AcylAzide DPPA, TEA DPPA_TEA_pos Isocyanate Piperidine-N=C=O (Isocyanate) AcylAzide->Isocyanate AcylAzide->Isocyanate Heat (-N₂) Heat_pos Carbamate Piperidine-NH-Boc (Boc-protected Amine) Isocyanate->Carbamate Isocyanate->Carbamate t-BuOH tBuOH_pos DPPA_TEA DPPA, TEA Heat Δ (-N₂) tBuOH t-BuOH

Caption: Chemical transformation in the Curtius rearrangement for piperidine synthesis.

Safety Precautions

  • The Curtius rearrangement involves the formation of an acyl azide intermediate, which can be explosive.[10] While the one-pot procedure using DPPA is generally safer than isolating the acyl azide, appropriate precautions must be taken.

  • The reaction generates nitrogen gas, so it should be performed in a well-ventilated fume hood with an adequate vent for gas evolution.

  • DPPA is toxic and should be handled with care, avoiding inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Curtius rearrangement is a highly effective method for the synthesis of aminopiperidines from their corresponding carboxylic acids. The one-pot protocol using DPPA offers a convenient and relatively safe procedure that is amenable to a wide range of substrates. This application note provides a solid foundation for researchers to apply this important transformation in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Aza-Prins Cyclization in the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is of paramount importance in medicinal chemistry and drug discovery. The aza-Prins cyclization has emerged as a powerful and versatile strategy for the construction of the piperidine ring system. This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde, followed by the trapping of the resulting piperidinyl cation intermediate with a nucleophile. This methodology allows for the direct installation of a substituent at the 4-position of the piperidine ring, providing a rapid entry to a diverse range of functionalized molecules.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted piperidines via the aza-Prins cyclization, intended for researchers and professionals in the field of organic synthesis and drug development.

Reaction Mechanism and Stereochemistry

The aza-Prins cyclization is initiated by the condensation of a homoallylic amine with an aldehyde in the presence of a Brønsted or Lewis acid to form an iminium ion. This is followed by an intramolecular electrophilic attack of the iminium ion on the alkene moiety, leading to the formation of a key piperidinyl cation intermediate. This carbocation is then trapped by a nucleophile present in the reaction medium to afford the 4-substituted piperidine product. The stereochemical outcome of the reaction is often influenced by the nature of the catalyst, the substrates, and the reaction conditions, frequently favoring the formation of the cis or trans diastereomer with high selectivity.[2]

aza_prins_mechanism General Mechanism of Aza-Prins Cyclization cluster_start cluster_iminium cluster_cyclization cluster_trapping start_amine Homoallylic Amine iminium Iminium Ion Intermediate start_amine->iminium + Aldehyde, H+ start_aldehyde Aldehyde start_aldehyde->iminium cation Piperidinyl Cation iminium->cation Cyclization product 4-Substituted Piperidine cation->product + Nucleophile nucleophile Nucleophile (Nu-) nucleophile->product

Caption: General reaction mechanism of the Aza-Prins cyclization.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Aza-Prins Cyclization

This protocol provides a general procedure for the synthesis of 4-halopiperidines using a Lewis acid catalyst.

Materials:

  • N-protected homoallylic amine (e.g., N-tosyl, N-benzyl)

  • Aldehyde (aliphatic or aromatic)

  • Lewis Acid (e.g., InCl₃, FeCl₃, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)

  • Halogen source (if not intrinsic to the Lewis acid, e.g., Trimethylsilyl halide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected homoallylic amine (1.0 equiv) and the anhydrous solvent (to make a 0.1 M solution).

  • Cool the solution to the desired temperature (typically ranging from -20 °C to room temperature).

  • Add the aldehyde (1.2-1.5 equiv) to the solution.

  • In a separate flask, prepare a solution or suspension of the Lewis acid (0.1-1.5 equiv) in the anhydrous solvent.

  • Slowly add the Lewis acid solution to the reaction mixture. If a separate halogen source is used, it is typically added at this stage.

  • Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted piperidine.

Example Protocol: Synthesis of trans-2-Substituted-4-halopiperidines[3]

Materials:

  • N-tosyl homoallylamine

  • Carbonyl compound

  • Aluminum trichloride (AlCl₃, 5 mol%)

  • Trimethylsilyl halide (2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-tosyl homoallylamine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCM, add trimethylsilyl halide (2.0 equiv).

  • Add AlCl₃ (0.05 equiv) to the mixture.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the trans-2-substituted-4-halopiperidine.

Data Presentation

The following table summarizes representative quantitative data for the Aza-Prins cyclization under various conditions to highlight the scope and efficiency of this methodology.

EntryHomoallylic AmineAldehydeCatalyst (equiv)Nucleophile/SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1N-Tosyl homoallylamineBenzaldehydeInCl₃ (0.1)DCMRT285>95:5 (trans)
2N-Tosyl homoallylamineIsobutyraldehydeFeCl₃ (1.5)BTFRT2482-
3N-Tosyl homoallylaminep-MethoxybenzaldehydeFeCl₃ (1.5) + BmimPF₆BTFRT2490-
46,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinolineFormaldehydeHCl (5.0)Acetonitrile80196- (trans major)[3]
56,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinolineAcetaldehydeHCl (5.0)Acetonitrile803.581(cis major)[3]
6N-Tosyl homoallylamineBenzaldehydeAlCl₃ (0.05)TMSCl/DCMRT-92>20:1 (trans)
7N-Tosyl homoallylamineCyclohexanecarboxaldehydeAlCl₃ (0.05)TMSBr/DCMRT-89>20:1 (trans)
8Homoallylic amine hydrochlorideBifunctional aldehydeChloroacetic acid (2.5)Toluene (Microwave)1500.3378>20:1 (cis)[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 4-substituted piperidine via the Aza-Prins cyclization.

aza_prins_workflow Experimental Workflow for Aza-Prins Cyclization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis setup Combine Homoallylic Amine, Aldehyde, and Solvent add_catalyst Add Catalyst and Nucleophile setup->add_catalyst stir Stir and Monitor by TLC add_catalyst->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: A typical experimental workflow for Aza-Prins cyclization.

Conclusion

The aza-Prins cyclization is a robust and highly adaptable method for the synthesis of 4-substituted piperidines. The operational simplicity, functional group tolerance, and the ability to control stereochemistry make it an attractive tool for the generation of diverse libraries of piperidine-containing compounds for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to apply and further explore the potential of this powerful transformation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Methylpiperidin-4-amine and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of 4-substituted-4-aminopiperidines is primarily achieved through a few key methodologies. The most prevalent route is the reductive amination of a corresponding 4-piperidone precursor. An alternative and efficient method involves the Curtius rearrangement of a 4-carboxy-4-methylpiperidine derivative, which avoids the use of toxic cyanide reagents.[1] Other strategies may include variations of the Buchwald-Hartwig amination for C-N bond formation.[2]

Q2: Why is a nitrogen protecting group (e.g., Boc) often required in the synthesis?

A nitrogen protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for several reasons. It prevents the piperidine nitrogen from undergoing undesired side reactions, such as reacting with electrophiles intended for other parts of the molecule.[3][4] It also improves the solubility of intermediates in organic solvents and can be reliably removed under acidic conditions in the final steps of the synthesis.[4][5]

Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of intermediates and the final product.[5][6] For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard techniques.

Synthesis Workflow and Troubleshooting

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing 4-substituted aminopiperidines, which can be adapted for this compound.

G Problem Problem: Low Final Yield Cause1 Incomplete Reductive Amination Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Inefficient Deprotection Problem->Cause3 Cause4 Product Loss During Workup/Purification Problem->Cause4 Solution1a Optimize imine formation: - Add catalytic acid (e.g., AcOH) - Remove water (Dean-Stark) Cause1->Solution1a Cause: Poor imine formation Solution1b Verify reducing agent activity. Use fresh, anhydrous reagents. Cause1->Solution1b Cause: Inactive reductant Solution1c Choose a selective reducing agent (see Table 1). Cause1->Solution1c Cause: Wrong reductant Solution2a Minimize ketone reduction to alcohol: - Add reducing agent after imine formation - Use imine-selective reductant (NaBH3CN) Cause2->Solution2a Cause: Alcohol byproduct Solution2b Control reaction temperature to prevent over-alkylation. Cause2->Solution2b Cause: Multiple alkylations Solution3a Ensure complete acid-mediated cleavage of protecting group (TLC/LCMS). Cause3->Solution3a Cause: Incomplete reaction Solution3b Use appropriate scavenger if needed. Cause3->Solution3b Cause: Side reactions Solution4a Optimize extraction pH to isolate the basic amine product. Cause4->Solution4a Cause: Poor extraction Solution4b Consider salt precipitation or chromatography on a suitable stationary phase. Cause4->Solution4b Cause: Purification issues

References

Troubleshooting low yield in amide coupling with hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling Reactions

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, with a special focus on sterically hindered substrates. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a hindered amine is giving a low or no yield. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions involving sterically hindered amines. The primary reasons often involve:

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other, slowing down or preventing the reaction. This is a major challenge with hindered amines.[1][2][3][4]

  • Reduced Nucleophilicity of the Amine: The electronic properties of the amine are crucial. Electron-withdrawing groups near the amine nitrogen can decrease its electron density, making it a weaker nucleophile and less reactive.[3][4]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester, acyl fluoride, etc.) to react with the amine. If the coupling reagent is not potent enough or is used in insufficient quantity, the activation will be incomplete.[2]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, reaction temperature, and concentration can significantly impact the reaction's success.[2][3]

  • Hydrolysis of Activated Species: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[2]

Q2: I'm using a standard coupling reagent like EDC/HOBt or DCC and getting poor results. What should I use instead?

For challenging couplings with hindered amines, standard carbodiimide reagents are often insufficient.[3][5] More powerful reagents are generally required to overcome the high activation energy barrier.

  • Onium (Uronium/Aminium and Phosphonium) Salts: These are highly recommended for hindered couplings.

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are known for their high reactivity and efficiency.[5][6] HATU is particularly fast, while COMU offers a good safety profile as it is not based on the potentially explosive HOBt/HOAt.[5]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, especially for minimizing a common side reaction known as racemization.[3][5]

  • Acyl Fluoride Precursors: For extremely hindered couplings where even potent onium salts may fail, generating a highly reactive acyl fluoride in situ can be a very effective strategy.[1][7] Reagents like TFFH and BTFFH can be used for this purpose.[3][7][8] Acyl fluorides are less sterically demanding than many other activated species.[3][7]

Q3: How can I optimize my reaction conditions to improve the yield?

Optimizing reaction conditions is crucial when dealing with hindered substrates. Consider the following adjustments:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[3] Microwave heating has been shown to be particularly effective in accelerating these difficult reactions.[3][4]

  • Reaction Time: Hindered couplings are often slow. Increasing the reaction time, for instance, from a few hours to overnight, may be necessary to achieve a reasonable yield.[1]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF and NMP are commonly used. For particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP might be beneficial.[1]

  • Base: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice.[5] For reactions prone to racemization, a weaker base like 2,4,6-collidine may be advantageous.[9]

  • Concentration: Ensure the reaction is not too dilute. A starting concentration in the range of 0.1-0.5 M is generally recommended.[10]

Q4: I'm observing significant side reactions. How can I minimize them?

The most common side reactions in amide coupling are racemization and guanidinylation.

  • Racemization: This is the loss of stereochemical integrity at a chiral center adjacent to the activating carboxyl group. To minimize racemization:

    • Use coupling additives known to suppress it, such as HOAt or OxymaPure .[2] Reagents that incorporate these additives, like HATU and COMU, are excellent choices.[5]

    • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[4]

    • Limit the pre-activation time of the carboxylic acid before adding the amine.[5]

    • Running the reaction at a lower temperature can also help.[2]

  • Guanidinylation: This side reaction can occur when using uronium/aminium reagents (like HBTU or HATU) in excess. The reagent can react directly with the free amine, forming an irreversible guanidinium group that terminates the reaction.[5] To avoid this, use the reagents in the recommended stoichiometry and avoid large excesses. Phosphonium salts like PyBOP do not cause this side reaction.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amines
Coupling ReagentReagent TypeReactivityRacemization RiskKey Advantages & Disadvantages
EDC/HOBt Carbodiimide/AdditiveModerateModerateCost-effective, but often insufficient for very hindered substrates.[3][5]
HATU Uronium SaltVery HighLowHighly reactive and fast; based on potentially explosive HOAt.[5][6]
HCTU Uronium SaltHighLowMore reactive than HBTU.[1]
COMU Uronium SaltHighLowHigh efficiency, good solubility, and safer (Oxyma-based).[5][6]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[5]
TFFH/BTFFH Acyl Fluoride PrecursorVery HighLowExcellent for extremely hindered couplings; generates highly reactive acyl fluoride.[1][3][7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Hindered Amine using HATU

This protocol is a general guideline for using HATU, a highly effective coupling reagent for difficult substrates.[2]

  • Preparation: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).

  • Pre-activation: Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require heating (e.g., 40-60 °C) or extended reaction times (e.g., 12-24 hours).[3][4]

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Extremely Hindered Couplings via Acyl Fluoride Formation

This protocol is adapted for situations where other potent coupling reagents fail.[1][3][7]

  • Acyl Fluoride Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add a solution of the hindered amine (1.0 equivalent) in anhydrous DCM to the reaction mixture containing the acyl fluoride.

  • Reaction: Stir the reaction at room temperature, or heat to 40-80 °C if necessary.[7][11] Monitor the reaction for completeness by TLC or LC-MS. Reaction times can be significantly longer for these types of couplings.

  • Workup and Purification: Once the reaction is complete, cool to room temperature and quench with water. Follow a standard aqueous workup and purification procedure as described in Protocol 1.

Mandatory Visualization

AmideCouplingMechanism reactant reactant intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Hindered Amine (R'-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack Amide Amide Product TetrahedralIntermediate->Amide Collapse Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: General mechanism of an amide coupling reaction.

Caption: Troubleshooting workflow for low yield in hindered amide coupling.

References

Technical Support Center: Optimizing Solvent Conditions for Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize solvent conditions for successful amine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is not working or giving low yields. What is the first thing I should check regarding the solvent?

A1: The first step is to ensure your chosen solvent is compatible with your selected reducing agent. For instance, sodium triacetoxyborohydride (STAB), a common reagent, is sensitive to water and not very compatible with methanol.[1][2] For STAB reductions, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred.[1][3] Conversely, sodium cyanoborohydride (NaCNBH₃) is often used effectively in protic solvents like methanol (MeOH).[1]

Q2: I am trying to follow a greener chemistry approach. Are there more environmentally friendly alternatives to chlorinated solvents like DCE and DCM?

A2: Yes, significant research has focused on identifying greener solvents for reductive amination. Ethyl acetate (EtOAc) has been identified as a broadly comparable solvent to DCE for reactions mediated by sodium triacetoxyborohydride.[4][5] Other viable and more sustainable options include 2-Methyltetrahydrofuran (2-MeTHF), dimethyl carbonate, and in some cases, isopropyl alcohol.[4][6]

Q3: Can I use an alcohol like methanol or ethanol as a solvent?

A3: The suitability of alcoholic solvents depends on your reducing agent and reaction conditions. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are commonly used with methanol and ethanol.[1][7] However, if you are using catalytic hydrogenation (H₂ and a metal catalyst), be cautious, as primary and secondary alcohols can be oxidized by the catalyst to form aldehydes and ketones, leading to undesired side products.[5] Also, STAB is known to decompose in methanol.[2]

Q4: How does solvent polarity affect my reaction?

A4: Solvent polarity can significantly influence the rate of both imine formation and the subsequent reduction. Polar aprotic solvents are generally suitable for this reaction.[4] In some cases, low-polarity or non-polar solvents like toluene and cyclohexane can lead to faster reaction rates but may also increase the formation of secondary and tertiary amine byproducts due to lower solubility of ammonia, if used.[8] Protic (hydrogen-bond donating) solvents can increase the rate and selectivity in certain systems by promoting nucleophilic addition and stabilizing intermediates.[8]

Q5: My reaction has stalled after forming the imine. Could the solvent be the issue?

A5: While several factors could be at play, the solvent can influence the reduction step. Ensure that your reducing agent is soluble and stable in the chosen solvent. For instance, sodium triacetoxyborohydride has limited solubility in some solvents, and the reaction is often run as a slurry.[9] If the imine has formed but is not being reduced, and you are using an appropriate solvent for your reducing agent, consider other factors such as the reactivity of the imine or potential decomposition of the reducing agent.

Troubleshooting Guide

This guide addresses common issues encountered during reductive amination with a focus on solvent-related solutions.

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Product Yield Incompatible solvent and reducing agent (e.g., STAB in methanol).[1][2]Switch to a compatible solvent. For STAB, use aprotic solvents like DCM, DCE, THF, or EtOAc.[1][3][5] For NaCNBH₃, methanol is a common choice.[1]
Poor solubility of reagents in the chosen solvent.Select a solvent that provides adequate solubility for the carbonyl compound, amine, and reducing agent. In some cases, a co-solvent system may be beneficial.
Solvent interfering with imine formation.For reactions where imine formation is slow, consider using a solvent that allows for the azeotropic removal of water (e.g., toluene), or add a dehydrating agent like molecular sieves.
Formation of Byproducts (e.g., over-alkylation) Low solubility of the amine reactant in non-polar solvents, leading to further reaction of the product.[8]Use a more polar solvent to improve the solubility of the amine starting material.[8]
Solvent reacting under catalytic hydrogenation conditions (e.g., oxidation of alcohol solvents).[5]When using H₂ and a metal catalyst, avoid primary and secondary alcohol solvents if byproduct formation is observed. Opt for a non-reactive solvent like EtOAc or THF.[5]
Difficult Product Isolation/Workup Use of a water-miscible solvent when an aqueous workup is required.If possible, choose a water-immiscible solvent like DCM, EtOAc, or 2-MeTHF to simplify the extraction process.

Solvent Selection and Performance Data

The choice of solvent can have a significant impact on reaction outcomes. The following table summarizes the performance of various solvents in a model reductive amination reaction.

SolventDielectric Constant (ε)Typical Reducing Agent CompatibilityYield (%)Purity (%)Notes
1,2-Dichloroethane (DCE)10.4STAB, NaCNBH₃HighHighEffective but less environmentally friendly.[3][4]
Dichloromethane (DCM)8.9STAB, NaCNBH₃HighHighCommon, but also a chlorinated solvent.[1][5]
Tetrahydrofuran (THF)7.6STAB, NaCNBH₃Good-HighGood-HighA good aprotic alternative to chlorinated solvents.[1][3]
Ethyl Acetate (EtOAc)6.0STABGood-HighGood-HighA greener and effective alternative to DCE.[4][5]
2-Methyl-THF7.0STAB, NaCNBH₃GoodGoodA more sustainable ether solvent.[4]
Acetonitrile37.5STAB, NaCNBH₃VariableVariableCan be used, but outcomes may vary.[3]
Methanol (MeOH)32.7NaCNBH₃, NaBH₄Good-HighGood-HighNot compatible with STAB.[1][2]
Ethanol (EtOH)24.6NaCNBH₃, NaBH₄GoodGoodGenerally compatible with borohydride reagents.[1]

Note: Yield and purity are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Reductive Amination using STAB
  • To a series of reaction vials, add the aldehyde or ketone (1.0 mmol) and the amine (1.2 mmol).

  • To each vial, add 5 mL of the solvent to be tested (e.g., DCE, THF, EtOAc, 2-MeTHF).

  • Stir the mixtures at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) to each vial.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).

  • Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine conversion and purity.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride in Methanol
  • Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.2 mmol) in methanol (10 mL).

  • Adjust the pH of the solution to ~6-7 by adding a small amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaCNBH₃) (1.5 mmol) portion-wise.

  • Continue stirring at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Visual Guides

ReductiveAminationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Analysis Carbonyl Carbonyl Imine_Formation Imine/Iminium Ion Formation (Solvent + optional acid catalyst) Carbonyl->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Monitor for completion Quench Quench Reaction Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for a one-pot reductive amination experiment.

TroubleshootingFlowchart Start Low Yield in Reductive Amination CheckReagent Is the solvent compatible with the reducing agent? Start->CheckReagent CheckImine Is imine formation confirmed before adding the reductant? CheckReagent->CheckImine Yes ChangeSolvent Change to a compatible solvent (e.g., Aprotic for STAB, MeOH for NaCNBH3) CheckReagent->ChangeSolvent No ForceImine Promote imine formation: - Add dehydrating agent - Adjust pH (mildly acidic) CheckImine->ForceImine No CheckOther Investigate other factors: - Reagent quality - Temperature - Stoichiometry CheckImine->CheckOther Yes ChangeSolvent->Start Re-run Reaction ForceImine->Start Re-run Reaction

Caption: A logical troubleshooting guide for low-yield reductive aminations.

References

Technical Support Center: Purification Strategies for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of urea- and urea-derived byproducts from coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common urea-based byproducts in coupling reactions?

A1: Urea byproducts primarily originate from carbodiimide coupling agents used in amide and ester bond formation. The most common examples include:

  • Dicyclohexylurea (DCU): Generated from dicyclohexylcarbodiimide (DCC). It is notoriously insoluble in most common organic solvents.[1]

  • Diisopropylurea (DIU): A byproduct of diisopropylcarbodiimide (DIC). Unlike DCU, DIU is soluble in many organic solvents, which can make its removal challenging.[2][3]

  • N-(3-Dimethylaminopropyl)-N'-ethylurea: This water-soluble urea is the byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]

  • Tetramethylurea (TMU): Arises from uronium-based coupling agents like HATU.

Additionally, various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira may employ urea-based ligands to enhance catalytic activity.[5][6][7] The removal of these ligands post-reaction is also a critical purification step.

Q2: My urea byproduct is insoluble and precipitates out of the reaction. How should I remove it?

A2: An insoluble byproduct like dicyclohexylurea (DCU) from a DCC-mediated coupling can typically be removed by filtration. For optimal results, it is often recommended to first dilute the reaction mixture with a solvent in which the desired product is soluble but the DCU remains insoluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and then filter the mixture.[8] Sometimes, DCU forms a very fine powder that can be difficult to filter; in such cases, using a filter aid like celite can be beneficial.[9]

Q3: The urea byproduct from my reaction is soluble in my extraction solvent. What is the best approach for removal?

A3: For soluble byproducts like diisopropylurea (DIU), a multi-step approach is often necessary.

  • Aqueous Wash: While DIU has limited water solubility, repeated washes with dilute acid (e.g., 0.5-1 M HCl) followed by brine can help remove some of it, especially if the desired product is not acidic.[2][8]

  • Chromatography: Flash column chromatography is a very effective method for separating DIU from the desired product, although it can sometimes co-elute with polar products.[2][8][10]

  • Crystallization: If your product is a solid, crystallization can be an excellent purification method. The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the DIU remains in the mother liquor.[2]

  • Sublimation: In some cases, DIU can be removed by sublimation under high vacuum.[10][11]

Q4: How can I remove the water-soluble urea byproduct from an EDC coupling?

A4: The urea byproduct from EDC is water-soluble, making its removal relatively straightforward through an aqueous workup. Repeatedly washing the organic layer with water or a dilute acid solution (e.g., 0.1 M HCl) will extract the urea byproduct into the aqueous phase.[4][12][13] If your product is also water-soluble, techniques like dialysis or size exclusion chromatography (e.g., using a PD-10 desalting column) are effective for separating the larger product from the smaller urea byproduct.[13][14]

Q5: What are scavenger resins and how can they help with urea byproduct removal?

A5: Scavenger resins are polymer-supported reagents designed to react with and bind excess reagents or byproducts, allowing for their removal by simple filtration.[15][16] For instance, an isocyanate resin can be used to scavenge unreacted amines, while a resin-bound amine (like PS-Trisamine) can react with and remove excess isocyanates or acid chlorides.[17][18] This simplifies the purification process, often eliminating the need for chromatography or extensive liquid-liquid extractions.[15]

Troubleshooting Guides

Issue 1: Persistent Diisopropylurea (DIU) Contamination

Symptoms:

  • NMR spectra show characteristic peaks for DIU alongside the product signals.

  • DIU co-elutes with the desired product during column chromatography.

Troubleshooting Workflow:

start Persistent DIU Contamination check_solubility Is the product soluble in a non-polar solvent (e.g., hexanes, diethyl ether)? start->check_solubility crystallize Attempt Crystallization/Trituration check_solubility->crystallize Yes column_chrom Optimize Flash Chromatography check_solubility->column_chrom No crystallize_details Dissolve crude material in minimal hot EtOAc. Slowly add hexanes until cloudy, then cool. DIU should remain in the mother liquor. crystallize->crystallize_details end DIU Removed crystallize->end column_details Use a longer column. Employ a shallow gradient. Consider a different solvent system (e.g., Toluene/Acetone). column_chrom->column_details sublimation Consider Sublimation column_chrom->sublimation sublimation_details If product is non-volatile, heat crude material under high vacuum (e.g., 1-2 mbar, 110°C) to sublimate DIU. sublimation->sublimation_details sublimation->end

Caption: Troubleshooting workflow for DIU removal.
Issue 2: Emulsion Formation During Aqueous Workup of EDC-Urea

Symptoms:

  • A stable emulsion forms at the interface of the organic and aqueous layers during extraction, preventing proper separation.

Logical Troubleshooting Steps:

start Emulsion During Workup brine_wash Add Saturated Brine start->brine_wash brine_details Increases ionic strength of the aqueous phase, helping to break the emulsion. brine_wash->brine_details centrifuge Centrifugation brine_wash->centrifuge If emulsion persists end Layers Separated brine_wash->end If successful centrifuge_details Physically forces the separation of the two phases. centrifuge->centrifuge_details filter_celite Filter through Celite centrifuge->filter_celite If still persistent centrifuge->end If successful filter_details Can break up the emulsion and separate layers. filter_celite->filter_details filter_celite->end If successful cluster_formation Byproduct Formation (Carbodiimide Example) cluster_removal General Purification Workflow RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Amide Amide Product O_Acylisourea->Amide Urea Urea Byproduct (e.g., DIU) O_Acylisourea->Urea Amine Amine Amine->Amide Crude Crude Reaction Mixture (Product + Urea Byproduct) Method_Select Select Method based on Byproduct Solubility Crude->Method_Select Filtration Filtration Method_Select->Filtration Insoluble Byproduct (e.g., DCU) Aqueous_Workup Aqueous Workup Method_Select->Aqueous_Workup Soluble Byproduct (e.g., EDC-Urea) Chromatography Chromatography Method_Select->Chromatography Soluble Byproduct (e.g., DIU) Pure_Product Pure Product Filtration->Pure_Product Aqueous_Workup->Chromatography If still impure Aqueous_Workup->Pure_Product Chromatography->Pure_Product

References

Technical Support Center: Acid Wash Workup for Removal of Unreacted Basic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted basic amines from reaction mixtures using an acid wash workup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind an acid wash for removing basic amines?

An acid wash is a liquid-liquid extraction technique used to separate basic amines from an organic solution. The principle lies in the acid-base reaction between the basic amine and an aqueous acid. The amine, which is typically soluble in the organic solvent, is protonated by the acid to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase, allowing for its separation from the desired non-basic organic product.

Q2: When is an acid wash a suitable method for amine removal?

An acid wash is suitable when your desired product is stable under acidic conditions. It is a robust and effective method for removing a wide range of primary, secondary, and tertiary amines.

Q3: What are the common challenges encountered during an acid wash for amine removal?

The most common challenges include:

  • Emulsion formation: A stable mixture of the organic and aqueous layers that is difficult to separate.

  • Precipitation of the ammonium salt: The formed ammonium salt may not be sufficiently soluble in the aqueous or organic phase, leading to a solid precipitate at the interface.

  • Product instability: The desired compound may degrade or undergo side reactions in the presence of acid.

  • Incomplete amine removal: The amine may not be fully protonated and extracted into the aqueous phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acid wash workup.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Persistent Emulsion - High concentration of amine or its salt acting as a surfactant.- Vigorous shaking of the separatory funnel.- Incompatible solvent system.- Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.- Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.- Centrifugation: If available, centrifuging the mixture can force the separation of the layers.- Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.
Precipitation at Interface The ammonium salt of the amine has low solubility in both the aqueous and organic phases.- Dilution: Add more of both the organic and aqueous solvents to try and dissolve the precipitate.- Change the Acid: Use a different acid that may form a more soluble salt with the amine.- Filtration: If the precipitate is the only impurity, it can be removed by filtration. Ensure the desired product is not co-precipitating.
Product Degradation The desired compound is sensitive to acidic conditions.- Use a Milder Acid: Switch to a weaker acid (e.g., dilute acetic acid or ammonium chloride solution) instead of strong acids like HCl.- Alternative Workup: Consider non-acidic methods for amine removal, such as a copper sulfate wash or the use of scavenger resins (see protocols below).
Incomplete Amine Removal - Insufficient amount of acid used.- The pH of the aqueous layer is not low enough to fully protonate the amine.- Insufficient mixing of the layers.- Add More Acid: Add more of the acidic solution and re-extract.- Check pH: Use pH paper to test the aqueous layer and ensure it is sufficiently acidic (generally pH < 2 for most amines).- Repeat Washes: Perform multiple washes with the acidic solution to ensure complete extraction.- Thorough Mixing: Ensure adequate mixing of the two phases to facilitate the acid-base reaction and extraction.

Experimental Protocols

Protocol 1: Standard Acid Wash for Amine Removal

This protocol describes a general procedure for removing a basic amine from a reaction mixture.

Materials:

  • Reaction mixture in an organic solvent

  • Dilute aqueous acid (e.g., 1 M HCl, 10% HCl, or 5% H₂SO₄)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution (if neutralization is required)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the dilute aqueous acid solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Test the pH of the aqueous layer to ensure it is acidic. If not, repeat the wash.

  • To be thorough, wash the organic layer again with a fresh portion of the dilute aqueous acid.

  • Optional: If the desired product is sensitive to residual acid, wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, swirl, and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Sulfate Wash for Primary and Secondary Amines

This method is particularly useful for removing primary and secondary amines, especially when the product is acid-sensitive.[1] It relies on the formation of a copper-amine complex that is soluble in the aqueous phase.

Materials:

  • Reaction mixture in an organic solvent

  • 10% aqueous copper(II) sulfate (CuSO₄) solution

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous layer will be blue.

  • Shake the funnel. A purple color in the aqueous layer indicates the formation of the copper-amine complex.[1]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with fresh 10% CuSO₄ solution until the aqueous layer no longer turns purple, indicating that all the amine has been removed.[1]

  • Wash the organic layer with water and then brine.

  • Dry the organic layer with an anhydrous drying agent and remove the solvent.

Protocol 3: Amine Removal with a Scavenger Resin

Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents or byproducts. Isocyanate-functionalized resins are commonly used to scavenge primary and secondary amines.

Materials:

  • Reaction mixture containing the unreacted amine

  • Isocyanate scavenger resin

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • At the end of the reaction, add the isocyanate scavenger resin to the reaction mixture. A general guideline is to use 1.5 to 3 equivalents of the resin's functional group capacity relative to the amount of excess amine.

  • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine. Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the amine is consumed, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent and combine the filtrates.

  • Remove the solvent from the filtrate to obtain the purified product.

Data Presentation

The choice of acidic wash solution depends on the basicity of the amine to be removed. The pKa of the conjugate acid of the amine (pKaH) is a good indicator of its basicity; a higher pKaH indicates a stronger base. To effectively protonate the amine, the pH of the aqueous solution should be at least 2 pH units below the pKaH of the amine.

Table 1: pKa Values of Common Amines and Acids

CompoundClasspKa of Conjugate Acid (pKaH)
TriethylamineTertiary Amine10.75
DiisopropylamineSecondary Amine11.05
PyrrolidineSecondary Amine11.27
PiperidineSecondary Amine11.12
AnilinePrimary Aromatic Amine4.63
PyridineHeterocyclic Amine5.25
Acid Class pKa
Hydrochloric Acid (HCl)Strong Acid~ -7
Sulfuric Acid (H₂SO₄)Strong Acid~ -3
Acetic Acid (CH₃COOH)Weak Acid4.76
Ammonium Chloride (NH₄Cl)Weak Acid9.24

Data compiled from various sources.

Table 2: Comparison of Amine Removal Methods (Qualitative)

MethodAdvantagesDisadvantagesBest Suited For
Acid Wash - Inexpensive and readily available reagents.- Effective for a wide range of amines.- Scalable.- Not suitable for acid-sensitive products.- Can lead to emulsion formation.- May require neutralization steps.General purpose removal of basic amines from acid-stable products.
Copper Sulfate Wash - Mild conditions, suitable for acid-sensitive products.- Primarily effective for primary and secondary amines.- Can be less efficient than a strong acid wash.- Introduces metal salts that may need to be removed.Removal of primary and secondary amines from products that are not stable in acidic conditions.
Scavenger Resins - High selectivity for the target amine.- Simple filtration-based workup.- Can be used with sensitive products.- More expensive than simple acid washes.- Can require longer reaction times.- Resin capacity needs to be considered.Purification of compound libraries or when a very clean product is required without a liquid-liquid extraction.

Visualizations

Acid_Wash_Workflow cluster_start Start cluster_workup Acid Wash Workup cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Reaction Mixture (Organic Phase + Amine) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake & Vent Separatory Funnel add_acid->shake separate Separate Layers shake->separate wash_brine Wash with Brine separate->wash_brine Organic Layer aqueous_waste Aqueous Waste (Ammonium Salt) separate->aqueous_waste Aqueous Layer dry Dry with Anhydrous Agent wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for a standard acid wash workup.

Troubleshooting_Logic start Acid Wash Performed issue Issue Encountered? start->issue emulsion Persistent Emulsion? issue->emulsion Yes success Successful Workup issue->success No precipitate Precipitate at Interface? emulsion->precipitate No sol_emulsion Add Brine / Centrifuge emulsion->sol_emulsion Yes incomplete Incomplete Amine Removal? precipitate->incomplete No sol_precipitate Dilute / Change Acid precipitate->sol_precipitate Yes sol_incomplete Add More Acid / Repeat Wash incomplete->sol_incomplete Yes incomplete->success No sol_emulsion->success sol_precipitate->success sol_incomplete->success

Caption: Troubleshooting decision tree for acid wash workups.

References

Preventing side reactions in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Piperidine Derivatives

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Alkylation Reactions

Q1: What are the most common side reactions during the N-alkylation of piperidines, and how can they be minimized?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] This is especially common when using highly reactive alkylating agents.[1][2] Another issue can be a slow or incomplete reaction, often due to steric hindrance or a poor leaving group on the alkylating agent.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to favor mono-alkylation.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.[2] Using a syringe pump is ideal as it maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.[2][3]

  • Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation step.[2]

  • Choice of Base and Solvent: In cases where a base is needed to scavenge the acid formed, a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base) is recommended.[3] Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.[2]

Quantitative Data on N-Alkylation Conditions

Parameter Condition A Condition B Expected Outcome
Piperidine:Alkyl Halide Ratio 1 : 1.1 1.2 : 1 Higher proportion of quaternary salt
Addition of Alkyl Halide All at once Slow addition via syringe pump Higher yield of mono-alkylated product
Temperature 70 °C Room Temperature (25 °C) Slower reaction but less over-alkylation

| Base | K₂CO₃ | N,N-diisopropylethylamine | Hünig's base reduces side reactions |

DOT Script for N-Alkylation Troubleshooting Workflow

N_Alkylation_Troubleshooting start_node Start: N-Alkylation Reaction problem_node Problem: Over-alkylation (Quaternary Salt Formation) start_node->problem_node decision_node decision_node problem_node->decision_node Investigate Cause solution_node Solution 1: Use 1.1-1.2 eq. Piperidine decision_node->solution_node Stoichiometry Incorrect solution_node2 Solution 2: Add Alkylating Agent Slowly (Syringe Pump) decision_node->solution_node2 Addition Too Fast solution_node3 Solution 3: Lower Reaction Temperature decision_node->solution_node3 Temperature Too High end_node Result: Improved Yield of Mono-alkylated Product solution_node->end_node solution_node2->end_node solution_node3->end_node

Caption: Troubleshooting workflow for over-alkylation in piperidine synthesis.

Protecting Group Strategies

Q2: When is it necessary to use a protecting group on the piperidine nitrogen, and what are the common choices?

A2: It is highly recommended to use an N-protecting group when performing reactions with reagents that can react with the basic piperidine nitrogen, or when trying to direct functionalization to a specific carbon on the ring.[4] Protecting the nitrogen prevents unwanted side reactions at the nitrogen atom.[4]

Common Protecting Groups for Piperidine:

  • Boc (tert-Butoxycarbonyl): This is a very common protecting group removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[5] It is stable to a wide range of non-acidic reagents.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂/Pd-C), which are neutral conditions.[6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a solution of piperidine in DMF.[5]

Troubleshooting Issues with Protecting Groups:

  • Incomplete Deprotection: If deprotection is slow, ensure the reagents are fresh and the reaction conditions are appropriate. For example, Boc removal requires strong, anhydrous acid.

  • Side Reactions During Deprotection: The use of piperidine to remove an Fmoc group can sometimes lead to side reactions like aspartimide formation in peptide synthesis.[7][8] In such cases, using a different base like piperazine may minimize the side reaction.[8][9]

DOT Script for Protecting Group Strategy

Protecting_Group_Strategy start Piperidine Derivative (Reactive N-H) protect Step 1: Protect Nitrogen (e.g., with Boc₂O) start->protect protected_piperidine N-Boc-Piperidine (Stable) protect->protected_piperidine reaction Step 2: Perform Desired Reaction (e.g., C-H Functionalization) protected_piperidine->reaction reacted_product Functionalized N-Boc-Piperidine reaction->reacted_product deprotect Step 3: Deprotect (e.g., with TFA) reacted_product->deprotect final_product Final Product: Functionalized Piperidine deprotect->final_product

Caption: General workflow illustrating the use of a nitrogen protecting group.

Reductive Amination

Q3: My reductive amination to form a piperidine derivative is giving low yields and multiple products. What should I check?

A3: Reductive amination is a powerful method for forming C-N bonds.[10] However, its success depends on the careful balance of imine/enamine formation and reduction. Common issues include the reduction of the starting aldehyde/ketone before it can react with the amine, or the formation of undesired byproducts.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents that preferentially reduce the protonated iminium ion over the carbonyl group are ideal.

    • Sodium cyanoborohydride (NaBH₃CN): Effective at acidic pH, but toxic. Can sometimes introduce cyanide as an impurity.[11]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative, effective in various solvents and does not require strict pH control.

    • Borane-pyridine complex (BAP): An excellent, less toxic replacement for NaBH₃CN that eliminates nitrile impurities and reduces side reactions.[11]

  • pH Control: The reaction is often pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal to facilitate imine formation without deactivating the amine nucleophile.

  • Reaction Sequence: For challenging substrates, a two-step procedure can be beneficial: first, form the imine/enamine (often with removal of water), and then add the reducing agent.

Quantitative Data on Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
H₂/Pd-C High pressure, various solvents High yield, clean reaction Requires specialized high-pressure equipment
NaBH₃CN Acidic pH (4-6), MeOH Selectively reduces iminium ions Highly toxic, potential cyanide byproducts[11]
NaBH(OAc)₃ Aprotic solvents (DCE, THF) Mild, non-toxic, broad applicability Can be slower for some substrates

| Borane-Pyridine | EtOH, standardized conditions | Less toxic than NaBH₃CN, avoids nitrile impurities[11] | Can reduce some aldehydes directly[11] |

DOT Script for Reductive Amination Logic

Reductive_Amination_Factors center Reductive Amination Outcome reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->center Influences Selectivity ph Reaction pH (Optimal ~4-6) ph->center Controls Imine Formation substrate Substrate (Aldehyde/Ketone + Amine) substrate->center Determines Reactivity solvent Solvent Choice (e.g., DCE, MeOH) solvent->center Affects Rate & Solubility

Caption: Key factors influencing the outcome of reductive amination reactions.

Detailed Experimental Protocols

Protocol 1: Optimized Mono-N-Alkylation of Piperidine

This protocol is designed to minimize the formation of quaternary ammonium salts.[1]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • N,N-diisopropylethylamine (Hünig's base) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 eq) and N,N-diisopropylethylamine (1.5 eq) dissolved in anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq), dissolved in a small amount of anhydrous MeCN, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution dropwise to the piperidine solution over several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylpiperidine.

  • Purify the product by column chromatography if necessary.

Protocol 2: Gabriel Synthesis of a Primary Amine on a Piperidine Scaffold

The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation.[12][13]

Materials:

  • Piperidine derivative with an alkyl halide group (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate (5-10 eq)

  • Ethanol

  • Standard glassware for reaction and workup

Procedure:

  • Alkylation:

    • Dissolve the piperidine-alkyl halide derivative (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Heat the mixture (typically 60-100 °C) and stir until TLC or LC-MS indicates the consumption of the alkyl halide.

    • Cool the reaction to room temperature, pour into water, and collect the precipitated N-alkylphthalimide intermediate by filtration.

  • Deprotection (Hydrazinolysis):

    • Suspend the crude N-alkylphthalimide intermediate in ethanol.

    • Add hydrazine hydrate (5-10 eq) to the suspension.

    • Reflux the mixture. A thick precipitate of phthalhydrazide will form.[12]

    • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

    • Acidify the mixture with aqueous HCl to dissolve the desired amine product and precipitate any remaining phthalhydrazide.

    • Filter off the solid phthalhydrazide.

    • Make the filtrate basic with a strong base (e.g., NaOH) and extract the primary amine product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, filter, and concentrate to yield the desired primary amine.

References

Stability and storage guidelines for 4-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methylpiperidin-4-amine. Please note that due to limited publicly available data for this specific compound, some information is extrapolated from data on structurally similar aliphatic amines and piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on guidelines for similar aliphatic amines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from air, light, and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[2]

Q2: What is the expected shelf life of this compound?

Q3: Is this compound sensitive to air or moisture?

Q4: What are the potential degradation products of this compound?

A4: The degradation of aliphatic amines can occur through oxidation. For primary amines, this can lead to the formation of nitroalkanes and other oxidation products.[9][10] If exposed to atmospheric carbon dioxide, it can form the corresponding carbamate salt.

Q5: What are the primary safety hazards associated with this compound?

A5: Based on data for similar compounds like 4-methylpiperidine and 4-amino-1-methylpiperidine, this compound is likely to be a flammable liquid and may cause severe skin burns and eye damage.[2][11] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to handle the compound in a well-ventilated area or a fume hood.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low assay or presence of impurities in a new bottle. Improper storage during transport or by the supplier.Contact the supplier for a replacement and provide the lot number and Certificate of Analysis.
Discoloration (e.g., yellowing) of the compound over time. Oxidation due to exposure to air and/or light.The compound may have degraded. It is recommended to re-purify the compound if possible or discard it. For future use, ensure storage under an inert atmosphere and in an amber vial to protect from light.
Inconsistent results in synthesis reactions. Degradation of the amine starting material.Confirm the purity of the this compound using a suitable analytical method like ¹H NMR or GC-MS before use. If impurities are detected, purify the amine (e.g., by distillation) or use a fresh bottle.
Precipitate forms in the storage container. Absorption of atmospheric CO₂ to form a carbamate salt, or other degradation products.The precipitate is an impurity. If the remaining liquid is still required, carefully decant or filter the liquid under an inert atmosphere. The purity of the liquid portion should be confirmed before use.
Difficulty in handling the compound due to its viscosity or solid state. The physical state can be temperature-dependent.Gently warm the container in a water bath to melt the compound if it is a low-melting solid. Ensure the container is properly sealed to prevent exposure to air and moisture during warming.

Stability and Storage Data Summary

Since specific quantitative stability data for this compound is not available, the following table provides general guidelines based on typical data for similar aliphatic amines.

Parameter Guideline Source/Justification
Recommended Storage Temperature 2-8 °C (Refrigerated)General recommendation for preserving the stability of reactive amines.[12]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and anhydrides.Amines can react exothermically with these materials.[11]
Light Sensitivity Store in an amber vial or in the dark.Many amines are sensitive to light and can undergo photodegradation.[13]
Air & Moisture Sensitivity Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation and reaction with atmospheric CO₂.[2]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the peaks corresponding to the protons of this compound.

  • Look for the presence of unexpected peaks which may indicate impurities. The chemical shifts of these impurity peaks can help in their identification.

  • For quantitative analysis, a known amount of an internal standard can be added to the sample to determine the absolute purity.

A simple protocol for determining the enantiomeric purity of primary amines by ¹H NMR has also been described, which involves a three-component chiral derivatization.[14][15][16][17]

Mandatory Visualizations

Experimental Workflow: Use of this compound as a Building Block in Reductive Amination

4-Aminopiperidine derivatives are valuable building blocks in medicinal chemistry, often used in reactions like reductive amination to synthesize more complex molecules.[18][19][20] The following diagram illustrates a typical workflow.

experimental_workflow Workflow: Reductive Amination using this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Reagents reagents Aldehyde/Ketone This compound Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) start->reagents mix Mix Aldehyde/Ketone and Amine in Solvent reagents->mix add_reductant Add Reducing Agent mix->add_reductant stir Stir at Room Temperature add_reductant->stir quench Quench Reaction (e.g., with NaHCO₃ soln) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Reductive amination workflow using this compound.

Logical Relationship: Troubleshooting Degradation Issues

This diagram outlines the logical steps to troubleshoot potential degradation of this compound.

troubleshooting_logic Troubleshooting Degradation of this compound cluster_impure Impure Amine cluster_pure Pure Amine start Problem: Inconsistent Experimental Results check_purity Check Purity of Amine (NMR, GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Air, Light, Temp Exposure?) is_pure->check_storage No other_issues Investigate Other Experimental Parameters is_pure->other_issues Yes purify Purify Amine (e.g., Distillation) check_storage->purify new_bottle Use a Fresh Bottle check_storage->new_bottle recheck_purity Re-check Purity purify->recheck_purity new_bottle->recheck_purity end Problem Resolved recheck_purity->end other_issues->end

Caption: Logic diagram for troubleshooting this compound degradation.

References

Optimizing reaction time and temperature for Boc-deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this critical step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for more challenging substrates.[1]

  • Suboptimal Reaction Time or Temperature: Deprotection of sterically hindered or electron-deficient amines may require longer reaction times or elevated temperatures.[1]

  • Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested substrate, can physically hinder the approach of the acidic reagent.[1][2]

  • Poor Solubility: The Boc-protected substrate may have poor solubility in the reaction solvent, limiting the accessibility of the reagent.[1]

  • Inadequate Reagent Equivalents: An insufficient amount of the acidic reagent will lead to an incomplete reaction.[1]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2][3]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Careful reaction monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions.[1] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and formation of the desired product, confirming its mass.[1]

  • Kaiser Test (for Solid-Phase Peptide Synthesis): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[3] A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection.[3]

Q3: What are the primary side reactions during Boc deprotection and how can they be minimized?

The major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[5] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[6]

Commonly affected amino acid residues include:

  • Tryptophan (alkylation of the indole ring)[1]

  • Methionine (S-alkylation of the thioether)[1]

  • Cysteine (S-alkylation of the thiol)[1]

  • Tyrosine (C-alkylation of the phenol ring)[1]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Symptoms: Significant amount of starting material remaining after the standard reaction time, as observed by TLC or LC-MS.

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions:

  • Verify Reaction Conditions: Double-check the concentration of your acid, the reaction temperature, and the purity of your solvent.[1] Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can reduce its effectiveness.[3]

  • Increase Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered substrates may require extended reaction times.[3][6]

  • Increase Reaction Temperature: Gentle warming (e.g., to 40°C) can increase the reaction rate.[2] However, be aware that this may also promote side reactions.[7]

  • Increase Acid Concentration: If milder conditions are failing, consider increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[8]

  • Change Acid System: For particularly stubborn substrates, switching to a stronger acid system like 4M HCl in dioxane may be necessary.[2][8]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
Reagent/SolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)[7]Room Temperature30 min - 2 hours[7]A common and generally effective condition.[9]
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)55% (v/v)[9]Room Temperature30 minutes[9][10]Shown to yield higher purity peptides in some cases compared to 100% TFA.[9][10]
Neat Trifluoroacetic Acid (TFA)100%[9]Room Temperature5-15 minutes[9]Very rapid deprotection, but may increase the risk of side products.[9]
Hydrogen Chloride (HCl) in 1,4-Dioxane4M[7]Room Temperature30 min - 2 hours[7]Often considered milder than TFA-based methods.[7]
Table 2: Common Scavengers to Prevent Side Reactions
ScavengerTypical Concentration (v/v)Protects Against
Triisopropylsilane (TIS)2.5 - 5%[11]General carbocation scavenger, particularly for Tryptophan.[7][11]
Water2.5 - 5%[7]Traps the tert-butyl cation to form tert-butanol.[6]
Thioanisole5%[11]Protects Methionine from tert-butylation.[7]
1,2-Ethanedithiol (EDT)2.5%[7]Effective in preventing side reactions with Cysteine.[6][7]
Phenol5%[11]General scavenger for various nucleophilic residues.[6][11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).[11]

  • Cooling: Cool the solution to 0°C in an ice bath.[6][11]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[6] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[11]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6] Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[6][11]

  • Work-up: Remove the solvent and excess TFA under reduced pressure.[6] To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[11]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[6]

Caption: Experimental workflow for a standard Boc deprotection.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolution: Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[2]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2]

  • Neutralization (Optional): If the free amine is required, a basic work-up can be performed.[2]

References

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in handling these often problematic molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions in a direct question-and-answer format.

Chromatography Issues

Question: My polar amine compound shows poor or no retention and elutes in the void volume during reversed-phase chromatography (RPC) on a standard C18 column. What can I do to improve retention?

Answer: This is a very common issue due to the high polarity of the amine and its weak interaction with the nonpolar stationary phase. Here are several strategies to increase retention:

  • Switch to a Different Chromatographic Mode: For highly polar compounds, RPC may not be the ideal technique.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that have low or no retention in reversed-phase chromatography.[1] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and can often provide better results than HPLC.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These types of reversed-phase columns are designed to be more compatible with polar analytes and highly aqueous mobile phases, which can improve the retention of polar compounds.[2]

  • Employ Ion-Pairing Reagents: For ionizable amines, adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a neutral ion-pair with the protonated amine. This increases its hydrophobicity and affinity for the stationary phase, thereby enhancing retention.[2]

  • Adjust Mobile Phase pH: At a high pH, basic amines are in their neutral (free base) form, which can increase their hydrophobicity and retention on a reversed-phase column.[3] Ensure your column is stable at high pH.[1]

Question: I am observing significant peak tailing when purifying my basic amine compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds on silica is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[4][5] Here are some effective solutions:

  • Use a Mobile Phase Additive: Adding a small amount of a basic modifier to the eluent can mask the acidic silanol sites and reduce tailing.[3][6]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.[4]

    • Ammonium Hydroxide: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective, especially for highly polar amines.[4] A common eluent system is DCM:MeOH:NH4OH in ratios like 90:9:1.[4]

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites by flushing the packed column with a solvent system containing a base like triethylamine.[4][6]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: These columns have an aminopropyl group chemically bonded to the silica, which creates a more neutral environment and reduces strong interactions with basic compounds.[5]

    • Alumina (basic or neutral): This can be a good alternative to silica gel for acid-sensitive compounds.[4]

Question: My polar amine compound appears to be unstable and is degrading on the silica gel column during flash chromatography. What are my purification options?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[4] Here are several strategies to purify your compound without decomposition:

  • Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel with a basic solution can neutralize its acidity.[4][6]

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amine.[6]

  • Reversed-Phase Flash Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[1]

  • Non-Chromatographic Techniques:

    • Acid-Base Extraction: This is a simple and effective method for separating basic amines from neutral or acidic impurities.[1] The amine is protonated with an aqueous acid to become water-soluble, while neutral organic impurities remain in the organic phase. The layers are separated, and the aqueous layer is then basified to recover the purified amine.[1]

    • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Finding a suitable solvent system where the amine has high solubility at elevated temperatures and low solubility at lower temperatures is key.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar amines?

A1: While there is no single "best" method for all polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar compounds that perform poorly in reversed-phase chromatography.[1] For preparative scale and chiral separations, Supercritical Fluid Chromatography (SFC) is also an excellent choice.[1]

Q2: Can I use a standard silica gel column for HILIC?

A2: Yes, standard silica columns can be used in HILIC mode.[1] However, dedicated HILIC columns with diol, amide, or other polar bonded phases often provide better performance and reproducibility.

Q3: My polar amine is not soluble in the initial HILIC mobile phase (high organic content). What should I do?

A3: If your sample is not soluble in the initial mobile phase, you can dissolve it in a minimal amount of a stronger (more aqueous) solvent. However, be aware that this can lead to peak distortion.[2] It is always best to dissolve the sample in a solvent as close in composition to the initial mobile phase as possible.[2]

Q4: When should I consider using ion-exchange chromatography for my polar amine?

A4: Ion-exchange chromatography is an excellent option when your polar amine is charged. It offers high capacity and is particularly useful for separating compounds with different charge states. However, it requires that the fractions containing high salt concentrations be desalted.[1]

Q5: What are some common issues with crystallization of polar amines and how can I solve them?

A5: Common issues include the compound "oiling out" instead of crystallizing or failing to crystallize at all.[4]

  • Oiling Out: This can happen if the solution is too concentrated or the compound has a low melting point. Try using a more dilute solution or changing the solvent system.[4]

  • Failure to Crystallize: To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly adding an anti-solvent (a solvent in which your compound is insoluble).[4]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (RPC) C18, C8 (non-polar)Aqueous buffer with organic modifier (e.g., ACN, MeOH)Widely available; good for a range of polarities.Poor retention for very polar amines; potential for peak tailing.
Hydrophilic Interaction (HILIC) Silica, Diol, Amide (polar)High organic (e.g., ACN) with a small amount of aqueous bufferExcellent for highly polar compounds not retained in RPC.[1]Sensitive to water content; potential for long equilibration times.
Supercritical Fluid (SFC) Various (chiral and achiral)Supercritical CO2 with a polar co-solvent (e.g., MeOH)Fast separations; low organic solvent consumption; good for chiral separations.[1]Requires specialized equipment; analyte solubility in CO2 can be a limitation.[1]
Ion-Exchange (IEX) Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged amines; high capacity.[1]Requires the compound to be charged; high salt in fractions may need removal.[1]
Normal-Phase (NPC) Silica, Alumina (polar)Non-polar organic solvents (e.g., Hexane, EtOAc, DCM)Good for separating isomers.Strong retention and peak tailing for basic amines; potential for compound degradation on silica.

Experimental Protocols

Protocol 1: HILIC for Polar Amine Purification

  • Column Selection: Start with a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[1]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare an aqueous buffer, for example, 10 mM ammonium formate in water.

    • Solvent B (Organic): Acetonitrile is commonly used.

  • Gradient Elution:

    • Equilibrate the column with a high percentage of Solvent B (e.g., 95%).

    • Inject the sample dissolved in the initial mobile phase.

    • Run a gradient to increase the percentage of Solvent A (e.g., from 5% to 40% over 15-20 minutes).[1]

  • Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are MS-compatible.[1]

Protocol 2: Acid-Base Extraction for Basic Amine Purification

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[1]

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The protonated amine salt will be in the aqueous layer.[1]

  • Separation: Drain the aqueous layer. Wash the organic layer with more aqueous acid to ensure complete extraction of the amine.[1]

  • Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 2 M NaOH) until the solution is basic. This will deprotonate the amine, often causing it to precipitate.[1]

  • Final Extraction: Extract the purified free amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified amine.[1]

Visualizations

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing on Silica) CheckAdditive Use Mobile Phase Additive? Start->CheckAdditive AddTEA Add 0.1-1% TEA to Mobile Phase CheckAdditive->AddTEA Yes AddAmmonia Use DCM/MeOH with 1-2% NH4OH CheckAdditive->AddAmmonia Yes CheckStationaryPhase Change Stationary Phase? CheckAdditive->CheckStationaryPhase No End Improved Peak Shape AddTEA->End AddAmmonia->End DeactivateSilica Deactivate Silica with Base CheckStationaryPhase->DeactivateSilica Yes UseAmineColumn Use Amine-Functionalized Silica Column CheckStationaryPhase->UseAmineColumn Yes UseAlumina Use Neutral or Basic Alumina CheckStationaryPhase->UseAlumina Yes CheckStationaryPhase->End No, problem persists DeactivateSilica->End UseAmineColumn->End UseAlumina->End

Caption: Troubleshooting workflow for peak tailing of amines on silica gel.

Purification_Strategy Start Crude Polar Amine Mixture IsSolid Is the compound a solid? Start->IsSolid TryCrystallization Attempt Recrystallization IsSolid->TryCrystallization Yes IsBasic Is the amine basic? IsSolid->IsBasic No TryCrystallization->IsBasic Unsuccessful End Pure Polar Amine TryCrystallization->End Successful AcidBaseExtraction Perform Acid-Base Extraction IsBasic->AcidBaseExtraction Yes Chromatography Select Chromatography Technique IsBasic->Chromatography No AcidBaseExtraction->Chromatography Unsuccessful AcidBaseExtraction->End Successful HILIC HILIC Chromatography->HILIC SFC SFC Chromatography->SFC RPC Reversed-Phase (with modifications) Chromatography->RPC IEX Ion-Exchange Chromatography->IEX HILIC->End SFC->End RPC->End IEX->End

Caption: General strategy for selecting a purification method for polar amines.

References

Technical Support Center: Bayesian Reaction Optimization for Complex Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bayesian Reaction Optimization (BRO) in complex amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of this powerful optimization technique. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your Bayesian reaction optimization experiments for complex amine synthesis.

Issue 1: The optimization is not converging or is converging to a suboptimal yield.

Possible Cause Suggested Solution
Poor Initial Data ("Cold Start" Problem) The initial set of experiments does not adequately represent the reaction space. Run a small set of diverse initial experiments using a space-filling design like a Latin Hypercube or Sobol sequence to provide a better starting point for the model.[1][2]
Inappropriate Surrogate Model The chosen surrogate model (e.g., Gaussian Process, Random Forest) is not suitable for the complexity of your reaction landscape. For highly non-linear and complex reaction spaces, consider using a more flexible model like a Bayesian Neural Network. For simpler landscapes, a Gaussian Process with an appropriate kernel (e.g., Matérn) is often sufficient.[3][4]
Poorly Tuned Hyperparameters The hyperparameters of the surrogate model (e.g., lengthscale in a Gaussian Process) are not optimized, leading to an inaccurate representation of the reaction space. Perform hyperparameter tuning before starting the optimization. Many Bayesian optimization packages have built-in functionalities for this. Incorrect prior width and over-smoothing are common pitfalls.[5]
Ineffective Acquisition Function The acquisition function is not balancing exploration (searching new areas) and exploitation (refining known good areas) effectively. If the optimization is stuck in a local optimum, try an acquisition function that favors more exploration, such as Upper Confidence Bound (UCB). If convergence is slow, an exploitation-focused function like Expected Improvement (EI) might be more suitable.[3][6]
Side Reactions or Complex Reaction Network In complex amine syntheses like Buchwald-Hartwig or C-N coupling reactions, side products can form, which the model may interpret as noise, leading to inaccurate predictions. Ensure your analytical method can distinguish and quantify the desired product from major byproducts. Consider using a multi-objective optimization approach to simultaneously maximize the desired product and minimize key impurities.[7]

Issue 2: The model's predictions are highly inaccurate.

Possible Cause Suggested Solution
Noisy Experimental Data Inconsistent experimental execution or noisy analytical measurements can corrupt the data used to train the model. Standardize your experimental procedures and ensure your analytical methods are robust and have a good signal-to-noise ratio. Some Bayesian optimization frameworks can model noise explicitly; consider using this feature if available.[3][6][8]
Incorrect Feature Representation The way you are representing your categorical variables (e.g., ligands, bases, solvents) is not capturing the underlying chemical relationships. Instead of simple one-hot encoding, consider using physicochemical descriptors or learned molecular representations (e.g., molecular fingerprints) as features for these variables.[3][9]
Insufficient Data The model has not been trained on enough data points to learn the reaction landscape accurately. Continue running experiments as suggested by the optimizer. The model's accuracy should improve with more data.

Issue 3: The optimization is suggesting impractical or unsafe experimental conditions.

Possible Cause Suggested Solution
Unconstrained Search Space The defined search space includes conditions that are not feasible or safe in your laboratory setup. Implement constraints in your Bayesian optimization software to exclude these regions from the search. This can include temperature limits, solubility limits of reagents, or combinations of reagents known to be hazardous.[10]
Model Extrapolation The optimizer is suggesting experiments at the edges of the defined search space where the model's uncertainty is high. Be cautious when running experiments in these regions. It is often wise to first explore the area around the proposed point to build more confidence in the model's prediction.

Frequently Asked Questions (FAQs)

Getting Started

  • Q1: What is Bayesian Reaction Optimization (BRO) and how can it help in complex amine synthesis? A1: BRO is a machine learning-driven approach to efficiently find the optimal conditions for a chemical reaction.[3] For complex amine synthesis, which often involves a large number of variables (e.g., catalyst, ligand, base, solvent, temperature), BRO can significantly reduce the number of experiments required to achieve high yields and selectivity compared to traditional methods like one-variable-at-a-time (OVAT) or full factorial design of experiments (DoE).[3][11]

  • Q2: How many initial experiments do I need to start a Bayesian optimization campaign? A2: There is no fixed number, but a common starting point is between 5 and 20 experiments. The key is to have a diverse set of initial data points that sample the entire reaction space broadly. Using a space-filling design like a Latin Hypercube or Sobol sequence for your initial experiments is highly recommended to avoid initial bias.[1][2]

  • Q3: What software is available for Bayesian Reaction Optimization? A3: Several open-source and commercial software packages are available. Some popular open-source options include EDBO (Experimental Design via Bayesian Optimization), BoTorch (built on PyTorch), and GPyOpt.[4][12][13] These tools provide the necessary components to define your search space, run the optimization, and visualize the results.

Model & Algorithm

  • Q4: What is the difference between a surrogate model and an acquisition function? A4: The surrogate model is a statistical model (e.g., a Gaussian Process) that learns the relationship between the reaction parameters and the outcome (e.g., yield) based on the experimental data. It provides predictions for unexplored regions of the reaction space and quantifies the uncertainty of those predictions. The acquisition function is a heuristic that uses the predictions and uncertainties from the surrogate model to decide which experiment to run next. It balances exploring uncertain regions (exploration) with focusing on areas predicted to have high yields (exploitation).[3][6]

  • Q5: How do I choose the right surrogate model for my amine synthesis reaction? A5: The choice of surrogate model depends on the complexity of your reaction. For many C-N coupling reactions, a Gaussian Process (GP) with a Matérn kernel is a robust choice.[4] If you have a very large number of categorical variables or expect a highly complex and non-linear response surface, a Bayesian Neural Network (BNN) might be more suitable, though it typically requires more data to train effectively.[14]

  • Q6: How do I handle categorical variables like ligands and solvents? A6: Categorical variables can be handled in several ways. The simplest is one-hot encoding . However, for a large number of categories, this can lead to a very high-dimensional space. A more effective approach is to use feature-based encoding , where each ligand or solvent is represented by a set of physicochemical descriptors (e.g., pKa, dipole moment, steric parameters) or molecular fingerprints.[3][9] This allows the model to learn relationships between similar molecules.

Experimental & Data

  • Q7: How can I deal with noisy experimental data? A7: Noisy data is a common challenge. First, ensure your experimental setup and analytical methods are as consistent and precise as possible. From a modeling perspective, many Bayesian optimization frameworks allow you to specify the noise level of your observations. If the noise is significant and heteroscedastic (i.e., the noise level varies across the experimental space), more advanced models that can account for this may be necessary.[3][6][8]

  • Q8: What should I do if a suggested experiment fails or gives an unexpected result? A8: It is important to record all outcomes, even failures (e.g., zero yield). This information is valuable for the model to learn about unproductive regions of the reaction space. If a result is highly unexpected, it is good practice to repeat the experiment to confirm the result before feeding it back to the optimizer. A single erroneous data point can significantly mislead the model.

Quantitative Data Summary

The following tables summarize key quantitative aspects of Bayesian reaction optimization for complex amine synthesis, based on findings from the literature.

Table 1: Comparison of Surrogate Models for a Simulated Buchwald-Hartwig Amination

Surrogate ModelMean Number of Experiments to Reach >90% YieldMean Final Yield (%)
Gaussian Process (Matérn Kernel)3594.2 ± 2.1
Random Forest4891.5 ± 3.5
Bayesian Neural Network4293.8 ± 2.8
Random Search (Baseline)>10085.3 ± 5.2

This table presents hypothetical but realistic data synthesized from general performance trends reported in the literature.

Table 2: Impact of Initial Sampling Strategy on Optimization Efficiency

Initial Sampling StrategyNumber of Initial SamplesMean Number of Additional Experiments to Reach >90% Yield
Random Sampling1045
Latin Hypercube Sampling1032
Sobol Sequence1028

This table presents hypothetical but realistic data synthesized from general performance trends reported in the literature.

Experimental Protocols

Detailed Methodology for Bayesian Optimization of a Buchwald-Hartwig Amination

This protocol outlines the general steps for setting up and running a Bayesian optimization for a Buchwald-Hartwig C-N coupling reaction.

  • Define the Reaction Scope:

    • Objective: Define the primary objective, e.g., maximize the yield of the desired amine product.

    • Reactants: Select the aryl halide and amine coupling partners.

    • Variables:

      • Categorical: Choose a set of ligands, bases, and solvents to explore.

      • Continuous: Define the ranges for temperature, reaction time, and reactant concentrations.

  • Software and Hardware Setup:

    • Install a Bayesian optimization software package (e.g., EDBO, BoTorch).

    • Set up an automated synthesis platform (e.g., a liquid handling robot) if available. If running experiments manually, ensure a consistent workflow.

    • Ensure a reliable analytical method (e.g., HPLC, GC) is in place for accurate quantification of the reaction yield.

  • Initial Data Collection (The "Cold Start"):

    • Use a space-filling algorithm (e.g., Latin Hypercube Sampling) to select an initial set of 10-20 diverse reaction conditions from your defined scope.

    • Perform these experiments and accurately record the yields.

  • Bayesian Optimization Loop:

    • Input the initial experimental data into the Bayesian optimization software.

    • Configure the optimizer:

      • Select a surrogate model (e.g., Gaussian Process with a Matérn kernel).

      • Choose an acquisition function (e.g., Expected Improvement).

      • If using feature-based encoding for categorical variables, provide the descriptor data.

    • Run the optimizer to suggest the next batch of experiments (typically 1-5 experiments per round).

    • Perform the suggested experiments.

    • Record the results and add them to your dataset.

    • Repeat the optimization loop until the desired yield is achieved, the experimental budget is exhausted, or the optimization converges.

  • Data Analysis and Validation:

    • Analyze the final dataset to understand the relationships between the reaction parameters and the yield.

    • Validate the optimal conditions found by the optimizer by running the reaction on a larger scale.

Visualizations

Bayesian_Optimization_Workflow A Define Reaction Space (Variables & Ranges) B Initial Experiments (e.g., Latin Hypercube) A->B C Train Surrogate Model (e.g., Gaussian Process) B->C D Optimize Acquisition Function (e.g., Expected Improvement) C->D E Suggest Next Experiment(s) D->E F Perform Experiment(s) E->F G Update Dataset F->G H Optimal Conditions Found? G->H J No H->J No K Yes H->K Yes I End J->C K->I

Caption: The iterative workflow of Bayesian reaction optimization.

Troubleshooting_Tree Start Optimization Stalled or Inaccurate? Q1 Is the model converging to a local optimum? Start->Q1 A1 Increase exploration: - Use UCB acquisition function - Add diverse initial points Q1->A1 Yes Q2 Are model predictions highly inaccurate? Q1->Q2 No End Re-run Optimization A1->End A2 Improve data quality and model: - Check for experimental noise - Use better feature representation - Tune model hyperparameters Q2->A2 Yes Q3 Are suggested experiments impractical? Q2->Q3 No A2->End A3 Constrain the search space: - Add physical/safety constraints - Be cautious with extrapolation Q3->A3 Yes A3->End

Caption: A decision tree for troubleshooting common issues.

Experimental_Setup cluster_0 Computational Module cluster_1 Experimental Module Optimizer Bayesian Optimizer Software (e.g., EDBO) Surrogate Model Acquisition Function Automation Automated Synthesis Platform Reagent Stock Solutions Reaction Vials Optimizer:f2->Automation:f0 Suggests Experiments Analysis Analytical Instrument (e.g., HPLC) Data Processing Automation:f2->Analysis:f0 Sends Samples Analysis:f1->Optimizer:f0 Returns Yield Data

References

Technical Support Center: Scalable Synthesis of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-aminopiperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of 4-aminopiperidine derivatives, presented in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination

Question: We are experiencing low yields during the reductive amination of a piperidin-4-one derivative. What are the potential causes and how can we optimize the reaction for a scalable process?

Answer: Low yields in reductive amination on a larger scale can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale for Scalable Synthesis
Incomplete Imine/Enamine Formation - Monitor imine/enamine formation by an appropriate analytical technique (e.g., NMR, IR) before adding the reducing agent. - Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water, especially at larger scales.Ensuring complete intermediate formation before reduction is critical for high conversion and minimizing side reactions. Water removal becomes more challenging at scale.
Suboptimal Reducing Agent - Screen different reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for one-pot reactions. Sodium borohydride (NaBH₄) can be used, but imine/enamine formation should be complete first.[1] For large-scale operations, catalytic hydrogenation can be a cost-effective and cleaner alternative.NaBH(OAc)₃ is mild and selective, but can be expensive for large quantities. Catalytic hydrogenation offers better atom economy and easier product isolation on a large scale.
Reaction Conditions - Optimize the pH of the reaction mixture. A slightly acidic medium (pH 4-6) often favors imine formation. - Screen different solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with NaBH(OAc)₃.[2] For catalytic hydrogenation, alcohols like methanol or ethanol are typical.pH control is crucial for reaction kinetics and stability of reactants and intermediates. Solvent choice impacts solubility, reaction rate, and ease of work-up at scale.
Catalyst Deactivation (for Catalytic Hydrogenation) - Use a catalyst poison-resistant catalyst (e.g., certain Rh or Ru catalysts). - Purify the substrate to remove potential catalyst poisons (e.g., sulfur-containing compounds). - Increase catalyst loading, though this impacts cost.Catalyst deactivation is a significant issue in large-scale hydrogenations. Choosing a robust catalyst and ensuring substrate purity are key to process efficiency and consistency.[3]

Troubleshooting Workflow for Low Yield in Reductive Amination:

G start Low Yield in Reductive Amination check_imine Monitor Imine/Enamine Formation start->check_imine incomplete Incomplete Formation check_imine->incomplete optimize_formation Optimize Formation: - Add dehydrating agent - Azeotropic distillation incomplete->optimize_formation Yes check_reducing_agent Evaluate Reducing Agent incomplete->check_reducing_agent No optimize_formation->check_reducing_agent suboptimal_reductant Suboptimal Reductant check_reducing_agent->suboptimal_reductant screen_reductants Screen Reductants: - NaBH(OAc)3 - NaBH4 (two-step) - Catalytic Hydrogenation suboptimal_reductant->screen_reductants Yes check_conditions Assess Reaction Conditions suboptimal_reductant->check_conditions No screen_reductants->check_conditions suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions optimize_conditions Optimize Conditions: - Adjust pH (4-6) - Screen solvents suboptimal_conditions->optimize_conditions Yes check_catalyst Check for Catalyst Deactivation (if applicable) suboptimal_conditions->check_catalyst No optimize_conditions->check_catalyst deactivation Deactivation Suspected check_catalyst->deactivation catalyst_solutions Address Deactivation: - Use resistant catalyst - Purify substrate - Adjust loading deactivation->catalyst_solutions Yes end Improved Yield deactivation->end No catalyst_solutions->end

A logical workflow for troubleshooting low yields in reductive amination reactions.

Issue 2: Poor Stereoselectivity in the Synthesis of Substituted 4-Aminopiperidines

Question: Our synthesis of a 3,4-disubstituted aminopiperidine derivative is resulting in a difficult-to-separate mixture of diastereomers. How can we improve the stereoselectivity of the reaction?

Answer: Achieving high stereoselectivity is a common challenge, particularly when creating multiple chiral centers. The choice of synthetic route and reaction conditions are critical.

Strategies for Improving Stereoselectivity:

Strategy Implementation Details Considerations for Scalability
Optimize Reaction Temperature - Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Lower temperatures often enhance the energy difference between diastereomeric transition states.Maintaining very low temperatures on a large scale can be energy-intensive and require specialized equipment. The impact on reaction time must also be considered.
Catalyst/Reagent Control - For hydrogenations, screen different chiral ligands and catalysts (e.g., Rh, Ru, Ir-based catalysts).[4] - For reductions of piperidones, consider using sterically hindered reducing agents that favor attack from one face of the molecule.Chiral catalysts can be expensive, so high turnover numbers are essential for a cost-effective process. The availability and stability of the catalyst are also important factors.
Substrate-Directed Synthesis - Introduce a chiral auxiliary to the starting material that directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.This adds steps to the synthesis, which can reduce overall yield and increase cost. The efficiency of attaching and removing the auxiliary is crucial.
Enzymatic Resolution/Desymmetrization - Use enzymes (e.g., lipases, proteases) for kinetic resolution of a racemic mixture or for desymmetrization of a prochiral substrate.Biocatalysis can be highly selective and operate under mild conditions. However, enzyme cost, stability, and the need for specialized equipment must be evaluated for large-scale production.

Issue 3: Challenges in Purification and Isolation

Question: We are struggling with the purification of our 4-aminopiperidine derivative at a larger scale. Column chromatography is not feasible, and we are observing product loss during work-up. What are some scalable purification strategies?

Answer: The basic nature of the piperidine nitrogen can complicate purification. Shifting from chromatography to crystallization-based purification is essential for scalability.

Scalable Purification and Isolation Techniques:

Problem Solution Implementation Details
Product is an oil or difficult to crystallize Salt Formation and Crystallization - Convert the basic 4-aminopiperidine derivative into a salt (e.g., hydrochloride, hydrobromide, tartrate, mesylate) to induce crystallinity. - Screen a variety of solvents and anti-solvents to find optimal crystallization conditions.[5]
Product loss during aqueous work-up pH Adjustment and Extraction Optimization - Carefully adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form (typically pH > 10) to maximize partitioning into the organic layer. - Use a suitable organic solvent that has good solubility for the product and is easily removed.
Formation of multiple polymorphs Polymorph Screening and Control - Conduct a polymorph screen using various solvents, temperatures, and cooling rates to identify different crystalline forms.[6][7] - Once the desired, thermodynamically stable polymorph is identified, develop a robust crystallization protocol with tight control over process parameters to ensure consistent production.
Residual impurities in the final product Impurity Purging through Recrystallization - Perform multiple recrystallizations if necessary. - Consider a "re-work" procedure for batches that do not meet the purity specifications.

Crystallization Troubleshooting Logic:

G start Purification Challenge: Product is an oil or amorphous solid salt_formation Attempt Salt Formation (HCl, HBr, Tartaric Acid, etc.) start->salt_formation screen_solvents Screen Solvents for Crystallization salt_formation->screen_solvents success Crystalline Solid Obtained screen_solvents->success optimize_cryst Optimize Crystallization: - Control cooling rate - Seeding - Solvent/anti-solvent ratio success->optimize_cryst Yes oiling_out Product Oils Out success->oiling_out No end Pure Crystalline Product optimize_cryst->end oiling_solutions Troubleshoot Oiling: - Lower concentration - Slower anti-solvent addition - Use higher temperature oiling_out->oiling_solutions Yes no_crystals No Crystals Form oiling_out->no_crystals No oiling_solutions->screen_solvents no_crystal_solutions Induce Crystallization: - Scratch flask - Add seed crystals - Slow evaporation no_crystals->no_crystal_solutions Yes no_crystals->end No (Re-evaluate strategy) no_crystal_solutions->screen_solvents

A decision-making workflow for troubleshooting crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for a scalable synthesis involving a 4-aminopiperidine core?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy. For scalable syntheses, the tert-Butoxycarbonyl (Boc) group is often preferred.

Comparison of Common Protecting Groups:

Protecting Group Advantages for Scale-up Disadvantages for Scale-up Typical Deprotection
Boc (tert-Butoxycarbonyl)- Generally stable to a wide range of reaction conditions. - Deprotection is clean, often yielding gaseous by-products.- Sensitive to strong acids.Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[2]
Cbz (Carboxybenzyl)- Stable to acidic and mildly basic conditions.- Deprotection by hydrogenolysis requires specialized high-pressure equipment and a flammable hydrogen source. - The catalyst (Pd/C) can be pyrophoric and requires careful handling.Catalytic hydrogenolysis (H₂, Pd/C).
Fmoc (9-Fluorenylmethoxycarbonyl)- Easily cleaved under mild basic conditions.- The protecting group itself is large, adding significant mass to intermediates. - Deprotection generates a dibenzofulvene adduct that needs to be scavenged.Base (e.g., piperidine in DMF).

For scalability, the ease of work-up and avoidance of hazardous reagents make the Boc group a frequent choice. The use of gaseous HCl for deprotection is also highly scalable and avoids the need for aqueous work-up to remove acids like TFA.

Q2: What are the key safety considerations when scaling up the synthesis of 4-aminopiperidine derivatives?

A2: Safety is paramount in any scale-up activity. Key considerations include:

  • Exotherm Control: Reactions like reductive amination can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[8] Implement controlled addition of reagents and ensure adequate cooling capacity of the reactor. A thermal hazard assessment (e.g., using reaction calorimetry) is highly recommended before scaling up.

  • Handling of Hazardous Reagents:

    • Piperidine and its derivatives: Many piperidines are toxic and corrosive.[9][10][11] Use appropriate personal protective equipment (PPE), and conduct operations in well-ventilated areas or closed systems.

    • Reducing Agents: Sodium borohydride and other metal hydrides can react violently with water and generate flammable hydrogen gas. Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, requiring specialized equipment and safety protocols.

  • Static Discharge: When handling flammable solvents in large quantities, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[9][11]

  • Pressure Management: Be aware of reactions that may generate gas (e.g., Boc deprotection with TFA, quenching of metal hydrides) and ensure the reactor is properly vented.

Q3: How should we approach impurity profiling for our scalable synthesis?

A3: A thorough understanding of the impurity profile is a regulatory requirement and crucial for ensuring the safety and efficacy of the final product.

  • Identify Potential Impurities: Systematically evaluate the synthetic route to identify potential impurities, including by-products, unreacted starting materials and intermediates, and degradation products.[2][9][10]

  • Develop a Stability-Indicating Analytical Method: An HPLC method that can separate the API from all known and potential impurities is essential.[9]

  • Track the Fate and Purge of Impurities: Analyze samples from each step of the process to understand where impurities are formed and whether they are removed ("purged") by subsequent steps (e.g., work-up, crystallization).

  • Characterize and Qualify Impurities: If an impurity is present in the final product above the identification threshold (typically 0.10% as per ICH guidelines), its structure must be elucidated (e.g., by LC-MS, NMR).[12] Toxicological qualification may be required for impurities present at higher levels.

Experimental Protocols

Protocol 1: Scalable Boc-Protection of 4-Aminopiperidine

This protocol is a general guideline and may require optimization for specific derivatives.

  • Materials:

    • 4-Aminopiperidine derivative (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)

    • Sodium hydroxide (1.0 M aqueous solution)

    • Toluene or Methyl tert-butyl ether (MTBE)

  • Procedure:

    • Charge the reactor with the 4-aminopiperidine derivative and the chosen solvent (Toluene or MTBE).

    • Begin agitation and cool the mixture to 0-5 °C.

    • Slowly add the sodium hydroxide solution, maintaining the temperature below 10 °C.

    • Add the Boc₂O, either as a solid in portions or as a solution in the reaction solvent, at a rate that maintains the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

    • Separate the aqueous layer. Wash the organic layer with water and then brine.

    • Concentrate the organic layer under reduced pressure. The product can often be crystallized from a suitable solvent like heptane or an isopropanol/water mixture.

Protocol 2: Large-Scale Deprotection of a Boc-Protected 4-Aminopiperidine

  • Materials:

    • N-Boc-4-aminopiperidine derivative (1.0 eq)

    • Isopropanol or Dioxane

    • Concentrated Hydrochloric Acid (HCl) or Gaseous HCl

  • Procedure:

    • Charge the reactor with the N-Boc-4-aminopiperidine derivative and the solvent (e.g., isopropanol).

    • Cool the solution to 0-10 °C.

    • If using concentrated HCl, add it slowly, monitoring the exotherm. If using gaseous HCl, bubble it through the solution at a controlled rate.

    • Stir the reaction at room temperature until completion (monitor by HPLC or TLC).

    • The product hydrochloride salt will often precipitate from the solution. The slurry can be stirred at a lower temperature to maximize yield.

    • Isolate the product by filtration.

    • Wash the filter cake with a cold solvent (e.g., isopropanol or MTBE).

    • Dry the product under vacuum at a suitable temperature.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-Methylpiperidin-4-amine: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for key pharmaceutical intermediates like 4-Methylpiperidin-4-amine is critical. The integrity of this starting material directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity validation, supported by detailed experimental protocols and comparative data.

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity assessment. It offers a direct measurement of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1][2] This is a significant advantage, especially in early-stage drug development where fully characterized reference materials of the main compound may not be available. Chromatographic techniques like HPLC and GC, on the other hand, are workhorse methods in pharmaceutical analysis, providing excellent separation of impurities and high sensitivity.[3][4]

This guide will delve into the practical application of these techniques for the purity validation of this compound, a key building block in the synthesis of various pharmaceutical agents.

Comparative Data Overview

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using qNMR, HPLC, and GC. This data illustrates the typical performance of each technique in determining the purity of this analyte.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-FID
Purity (%) 99.299.199.3
Standard Deviation (±) 0.150.200.18
Relative Standard Deviation (%) 0.150.200.18
Limit of Quantitation (LOQ) ~0.1%~0.05%~0.02%
Analysis Time per Sample ~15 minutes~25 minutes~20 minutes
Primary Measurement YesNoNo
Requires Analyte-Specific Standard NoYesYes

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the qNMR, HPLC, and GC methods used to generate the comparative data.

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the determination of this compound purity using qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm high precision

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Deuterium oxide (D₂O)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in 0.75 mL of D₂O.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: 298 K.

  • Acquisition Time (AQ): At least 3 seconds to ensure adequate digitization of the signals.

  • Relaxation Delay (D1): 20 seconds (at least 5 times the longest T1 of the protons of interest for full relaxation).[5]

  • Number of Scans (NS): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[5]

  • Spectral Width (SW): 16 ppm.

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and the singlet of maleic acid.

  • Calculate the purity using the following equation:[6]

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is suitable for the purity determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase (initial conditions). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of 1 mg/mL.

Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity using the area percent method:

Gas Chromatography (GC-FID) Protocol

This GC method is suitable for the analysis of volatile impurities in this compound. Due to the polar nature of amines, a specialized column is recommended to minimize peak tailing.[3]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A column designed for amine analysis (e.g., Agilent CP-Volamine, 30 m x 0.32 mm, 5 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 15°C/minute.

    • Final hold: 5 minutes at 240°C.[3]

  • Injector Temperature: 250°C.[3]

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a final concentration of 1 mg/mL.

Analysis and Purity Calculation:

  • Inject the standard and sample solutions.

  • Calculate the purity using the area percent method, similar to the HPLC analysis.

Visualizing the Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logical comparison of these analytical techniques.

G qNMR Purity Validation Workflow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum (quantitative parameters) C->D E Process spectrum (phasing, baseline correction) D->E F Integrate analyte and internal standard signals E->F G Calculate purity using the qNMR equation F->G

Caption: qNMR Purity Validation Workflow.

G Chromatographic Purity Validation Workflow (HPLC/GC) cluster_prep Sample and Standard Preparation A1 Prepare reference standard solution C Inject solutions into HPLC or GC system A1->C A2 Prepare sample solution A2->C B Set up chromatographic conditions (instrument method) B->C D Acquire chromatogram C->D E Integrate all peaks D->E F Calculate purity (area percent method) E->F

Caption: Chromatographic Purity Validation Workflow (HPLC/GC).

G Method Comparison Logic cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gc GC Attributes Analyte This compound Purity Assessment qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR_attr1 Primary Method qNMR->qNMR_attr1 qNMR_attr2 No analyte-specific standard needed qNMR->qNMR_attr2 qNMR_attr3 Structurally informative qNMR->qNMR_attr3 HPLC_attr1 High resolution for non-volatiles HPLC->HPLC_attr1 HPLC_attr2 High sensitivity (UV detection) HPLC->HPLC_attr2 HPLC_attr3 Requires analyte standard HPLC->HPLC_attr3 GC_attr1 Ideal for volatile impurities GC->GC_attr1 GC_attr2 High sensitivity (FID) GC->GC_attr2 GC_attr3 Requires analyte standard GC->GC_attr3

Caption: Method Comparison Logic.

Conclusion

Both qNMR and chromatographic techniques are powerful tools for the purity assessment of this compound, each with distinct advantages.

  • qNMR serves as an excellent primary method for purity determination, providing a direct, accurate measurement without the need for a specific reference standard of the analyte.[1] This makes it particularly valuable during process development and for the certification of reference materials.

  • HPLC is highly effective for the separation and quantification of non-volatile impurities, offering high resolution and sensitivity.[4] It is a staple in quality control laboratories for routine purity testing.

  • GC is the preferred method for detecting and quantifying volatile impurities, which may not be amenable to HPLC analysis.[3]

For a comprehensive purity profile of this compound, a combination of these orthogonal techniques is often recommended. qNMR can provide a highly accurate purity value for the main component, while HPLC and GC can be used to identify and quantify specific non-volatile and volatile impurities, respectively. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of potential impurities.

References

A Comparative Guide to HPLC and GC-MS for Amine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of amine purity is a critical aspect of quality control and product efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods is not always straightforward and depends heavily on the physicochemical properties of the amine , as well as the specific requirements of the analysis. This guide provides an objective comparison of HPLC and GC-MS for amine purity assessment, supported by experimental data and detailed protocols.

Fundamental Principles

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the sample components between the two phases. For amine analysis, which often involves polar compounds, reversed-phase HPLC is frequently employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. GC separates volatile and thermally stable compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing structural information and enabling identification.

Key Deciding Factors for Amine Analysis

The selection of either HPLC or GC-MS for amine purity assessment hinges on several key properties of the analyte:

  • Volatility and Thermal Stability: GC-MS requires the sample to be vaporized at high temperatures (typically 150-300°C)[1][2]. Therefore, it is best suited for volatile or semi-volatile amines that are thermally stable.[3][4] Many amines, especially larger molecules, are non-volatile and can decompose at high temperatures, making HPLC the preferred method.[3][4][5]

  • Derivatization: Due to the low volatility and high polarity of many amines, derivatization is often a mandatory step for GC-MS analysis.[6] This process chemically modifies the amine to make it more volatile and less polar. Common derivatization reagents include silylating agents (e.g., BSTFA), acylating agents (e.g., TFAA), and alkyl chloroformates. While derivatization enables GC-MS analysis, it adds a step to sample preparation and can introduce potential sources of error. For HPLC, derivatization is not typically required for separation but may be used to add a chromophore or fluorophore to the amine, enhancing its detectability, especially for amines that lack a UV-absorbing functional group.[2]

  • Polarity: Amines are generally polar compounds, which can lead to poor peak shapes (tailing) in GC if the column is not properly deactivated.[7] In HPLC, the polarity of the amine determines the choice of stationary and mobile phases for optimal separation.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of HPLC and GC-MS for amine purity assessment. The values provided are representative and can vary depending on the specific amine, instrumentation, and method conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, thermally labile, and polar compounds; wide range of molecular weights.[3][4]Volatile and thermally stable compounds or those that can be derivatized.[3][4]
Sample Preparation Simpler; dissolution in a suitable solvent is often sufficient. Derivatization is optional for enhancing detection.More complex; derivatization is often required to increase volatility.
Limit of Detection (LOD) 0.01 - 1.25 µg/L (for various biogenic amines after derivatization).0.0408 - 0.421 µg/mL (for various gaseous amines after derivatization).
Limit of Quantification (LOQ) 0.02 - 5.00 µg/L (for various biogenic amines after derivatization).0.163 - 1.68 µg/mL (for various gaseous amines after derivatization).
Precision (%RSD) 1.86% - 5.96% (for intraday and interday precision of biogenic amine analysis).Generally <15% for validated methods.
Analysis Time Typically 10 - 60 minutes per sample.[2][3]Faster for volatile compounds, often a few minutes to 30 minutes.[2][3]
Resolution Good resolution, which can be enhanced with UHPLC systems.[3]Excellent resolution and sharp peaks for volatile compounds.[1]
Cost Higher initial and operational costs due to high-pressure pumps and solvent consumption.[2][3]Generally more cost-effective, especially regarding solvent use.[2][3]
Data Output Retention time, UV-Vis absorbance/fluorescence intensity. LC-MS provides mass-to-charge ratio.Retention time, mass spectrum for structural elucidation and confirmation.

Experimental Protocols

HPLC Method for Amine Purity Assessment (Example: Biogenic Amines)

This protocol is a representative example for the determination of biogenic amines using HPLC with pre-column derivatization with dansyl chloride.

  • Sample Preparation and Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M HCl, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube. Repeat the extraction on the pellet and combine the supernatants.

  • Derivatization:

    • Take 1 mL of the extract and add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.

    • Add 2 mL of 10 mg/mL dansyl chloride in acetone.

    • Vortex and incubate at 40°C for 45 minutes.

    • Add 100 µL of 25% ammonium hydroxide to remove excess dansyl chloride and incubate for 30 minutes at room temperature.

    • Adjust the final volume to 5 mL with acetonitrile and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 20 µL.

GC-MS Method for Amine Purity Assessment (Example: Volatile Amines)

This protocol is a representative example for the determination of volatile amines using GC-MS with derivatization.

  • Sample Preparation and Derivatization (Acylation):

    • Place a known amount of the amine sample into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60-70°C for 20 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Receipt Homogenize Homogenization/ Dissolution Sample->Homogenize Derivatize Derivatization (If Required) Homogenize->Derivatize Extract Extraction/ Cleanup Derivatize->Extract FinalSample Final Sample for Injection Extract->FinalSample Inject Injection into HPLC or GC-MS FinalSample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, MS, etc.) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Identification Chromatogram->Integrate Quantify Quantification Integrate->Quantify Report Final Purity Report Quantify->Report

Caption: General workflow for amine purity assessment.

G node_action node_action start Start: Amine Sample volatile Is the amine volatile & thermally stable? start->volatile derivatize_gc Is derivatization for GC feasible? volatile->derivatize_gc  No gcms Use GC-MS volatile->gcms  Yes hplc Use HPLC derivatize_gc->hplc  No derivatize_gc->gcms  Yes hplc_preferred HPLC is likely the better option. Consider derivatization for sensitivity.

Caption: Decision guide for selecting HPLC vs. GC-MS.

Conclusion

Both HPLC and GC-MS are robust techniques for assessing amine purity, but they are not interchangeable. The choice of method should be guided by the properties of the amine analyte.

  • HPLC is the more versatile and often preferred method for a wide range of amines , especially those that are non-volatile, thermally labile, or of high molecular weight. Its primary limitation can be the need for a chromophore for sensitive UV detection, which can sometimes be overcome with derivatization or by using more advanced detectors like mass spectrometry (LC-MS).

  • GC-MS is an excellent choice for volatile and thermally stable amines . It offers high resolution, fast analysis times, and provides definitive structural information from the mass spectrometer, which is invaluable for impurity identification. However, the frequent need for derivatization for non-volatile amines adds complexity to the sample preparation process.

Ultimately, for comprehensive purity analysis and impurity profiling in drug development and research, the use of both techniques can be complementary, providing a more complete picture of the sample's composition.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantitative analysis of piperidine derivatives, complete with supporting experimental data and detailed methodologies. The focus is on providing a framework for the cross-validation of these techniques to ensure data integrity and reliability across different analytical platforms.

The piperidine moiety is a ubiquitous structural feature in many pharmaceuticals, making robust and reliable analytical methods essential for drug development, quality control, and pharmacokinetic studies. The choice of analytical technique depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical step in the drug development process. The following tables summarize the key performance characteristics of HPLC, GC, LC-MS, and CE for the analysis of piperidine derivatives. The data presented is a synthesis of typical performance characteristics reported in the literature for similar compounds and is intended to provide a comparative overview.

Table 1: Performance Characteristics of Analytical Methods for Piperidine Derivatives
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Chromatographic separation coupled with mass analysis of the analyte.Separation based on the differential migration of charged species in an electric field.
Applicability Well-suited for non-volatile and thermally labile compounds. Derivatization is often required for piperidine derivatives lacking a UV chromophore.[1]Suitable for volatile and thermally stable piperidine derivatives. Derivatization may be necessary to improve volatility and peak shape.[2]Highly sensitive and selective method applicable to a wide range of piperidine derivatives, including those in complex biological matrices.[3]Effective for the separation of charged piperidine derivatives and chiral separations.[4]
Linearity (R²) ≥ 0.999[5]≥ 0.995[6]> 0.99[7]> 0.998[8]
Accuracy (% Recovery) 98.0% to 102.0%[6]95.0% to 105.0%[6]84.1% to 112.9%[4]Typically within 85-115%
Precision (% RSD) ≤ 2.0%[6]≤ 5.0%[6]3.0% to 13.6% (repeatability)[4]< 15%[9]
Limit of Detection (LOD) 0.01 - 1 µg/mL (derivatized)0.1 - 10 µg/mL (derivatized)0.01 - 10 ng/mL[7]5 - 40 ng/mL[9]
Limit of Quantification (LOQ) 0.05 - 5 µg/mL (derivatized)0.5 - 50 µg/mL (derivatized)0.05 - 50 ng/mL20 - 100 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative experimental protocols for the analysis of piperidine derivatives using HPLC, GC, LC-MS/MS, and CE.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is suitable for piperidine derivatives that lack a native UV chromophore. Derivatization with a UV-active agent allows for sensitive detection.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for benzoyl derivatives).

  • Injection Volume: 10 µL.

Derivatization Procedure (Example with Benzoyl Chloride):

  • To 1 mL of the sample solution containing the piperidine derivative, add 1 mL of 10% sodium hydroxide solution.

  • Add 0.5 mL of benzoyl chloride solution (10% in acetonitrile).

  • Vortex the mixture for 5 minutes at room temperature.

  • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid).

  • Extract the derivatized analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This method is applicable to volatile and thermally stable piperidine derivatives.

  • Instrumentation: GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Preparation: For non-volatile or polar piperidine derivatives, a derivatization step to increase volatility may be required. Silylation or acylation are common techniques. For volatile compounds, a simple "dilute and shoot" approach in a suitable solvent is often sufficient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of piperidine derivatives, especially in complex matrices like biological fluids.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode in positive ionization. Precursor and product ions, as well as collision energies, need to be optimized for the specific piperidine derivative.

Sample Preparation (for biological samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up and concentrate the sample.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged and chiral piperidine derivatives.

  • Instrumentation: Capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., 25 mM phosphate buffer at pH 2.5). Modifiers such as cyclodextrins can be added for chiral separations.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a suitable wavelength (e.g., 200 nm).

Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent. Filtration of the sample solution is recommended to prevent clogging of the capillary.

Mandatory Visualizations

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a primary HPLC method and a secondary GC method.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_data Data Comparison cluster_conclusion Conclusion Sample Select Representative Sample Batch Spike Prepare Spiked Samples (Low, Mid, High QC) Sample->Spike Aliquots Divide into Aliquots for Each Method Spike->Aliquots HPLC_Analysis Analyze with Primary Method (e.g., HPLC) Aliquots->HPLC_Analysis Aliquot 1 GC_Analysis Analyze with Secondary Method (e.g., GC) Aliquots->GC_Analysis Data_Processing Process and Quantify Results HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Data_Processing->Stat_Analysis Acceptance Meet Acceptance Criteria? Stat_Analysis->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Caption: A flowchart illustrating the experimental workflow for the cross-validation of two analytical methods.

Logical Flow for Analytical Method Selection

The choice of an analytical method for a piperidine derivative is guided by several factors. The following diagram presents a logical decision-making process.

MethodSelection Analytical Method Selection Logic Analyte Piperidine Derivative Properties Volatility Volatile & Thermally Stable? Analyte->Volatility Chromophore UV Chromophore? Volatility->Chromophore No GC GC-FID/MS Volatility->GC Yes Charged Is the Analyte Charged? Chromophore->Charged No HPLC HPLC with UV/DAD Chromophore->HPLC Yes Sensitivity High Sensitivity Required? Charged->Sensitivity No CE Capillary Electrophoresis Charged->CE Yes HPLC_Deriv HPLC with Derivatization Sensitivity->HPLC_Deriv No LCMS LC-MS/MS Sensitivity->LCMS Yes

Caption: A decision tree for selecting an appropriate analytical method for a piperidine derivative.

References

A Comparative Guide to 4-Methylpiperidin-4-amine and Other Nucleophilic Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a nucleophilic amine is a critical parameter that can dictate the efficiency, yield, and selectivity of a reaction. While simple cyclic amines like piperidine, pyrrolidine, and morpholine are staples in the chemist's toolbox, more substituted analogs such as 4-Methylpiperidin-4-amine offer a unique combination of steric and electronic properties. This guide provides an objective comparison of this compound against other commonly used nucleophilic amines, supported by physicochemical data and a representative experimental protocol.

Executive Summary

This compound is a primary amine featuring a piperidine ring with a methyl group at the C4 position, adjacent to the amino group. This substitution pattern introduces specific steric and electronic effects that influence its reactivity as a nucleophile. Compared to unsubstituted primary and secondary amines, the methyl group in this compound can modulate its basicity and nucleophilicity, potentially offering advantages in certain synthetic contexts where fine-tuning of these properties is required. This guide will delve into a comparative analysis of its performance against standard nucleophilic amines.

Physicochemical Properties and Nucleophilicity

The nucleophilicity of an amine is influenced by several factors, including its basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and the solvent environment. Generally, an increase in basicity correlates with an increase in nucleophilicity, although steric effects can sometimes override this trend.

AmineStructureTypepKa of Conjugate AcidBoiling Point (°C)Comments
This compound PrimaryEstimated ~10.5-11.0Not readily availableThe methyl group is expected to slightly increase basicity compared to an unsubstituted aminopiperidine due to its electron-donating inductive effect.
Piperidine Secondary11.12106A strong secondary amine nucleophile, widely used in various transformations.
Pyrrolidine Secondary11.2787-88Generally a more effective nucleophile and catalyst than piperidine in certain reactions like Knoevenagel condensations, possibly due to a more accessible lone pair.[1]
Morpholine Secondary8.33128-130The electron-withdrawing effect of the oxygen atom reduces its basicity and nucleophilicity compared to piperidine.[2][3]
n-Butylamine Primary10.5978A common acyclic primary amine, useful as a baseline for comparison.

Note: The pKa value for this compound is an estimate based on the values of similar structures.

Performance in Synthesis: A Comparative Overview

Direct experimental data comparing the nucleophilic performance of this compound with other amines in a standardized reaction is not extensively available in peer-reviewed literature. However, we can infer its likely reactivity based on established principles and data from related compounds.

In a study comparing piperidine and 4-methylpiperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis, both reagents showed similar efficiency, yielding products with comparable purities and yields.[4][5] This suggests that the C4-methyl group does not significantly hinder the accessibility of the nitrogen lone pair for this type of reaction.

For nucleophilic substitution reactions, such as the alkylation of an amine with an alkyl halide, the primary amine nature of this compound means it is susceptible to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[6] The steric bulk of the methyl group at the C4 position might slightly disfavor the second and third alkylation steps compared to a less hindered primary amine, potentially allowing for better selectivity towards the mono-alkylated product under carefully controlled conditions.

Experimental Protocols: Representative Nucleophilic Substitution

The following is a generalized protocol for the N-alkylation of a primary or secondary amine with an alkyl halide. This procedure can be adapted for a comparative study of the amines discussed.

Objective: To compare the reactivity of this compound, piperidine, pyrrolidine, morpholine, and n-butylamine in the N-alkylation of benzyl bromide.

Materials:

  • This compound

  • Piperidine

  • Pyrrolidine

  • Morpholine

  • n-Butylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add the amine (10 mmol, 1.0 eq) and anhydrous acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (15 mmol, 1.5 eq) to the solution.

  • While stirring, add benzyl bromide (10 mmol, 1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of ethyl acetate:methanol as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

Expected Outcomes: The reaction rates and yields will provide a basis for comparing the nucleophilicity of the different amines. It is anticipated that pyrrolidine and piperidine will show the highest reactivity, followed by this compound and n-butylamine, with morpholine being the least reactive. For the primary amines, the formation of the di-alkylated product should be monitored.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the comparative N-alkylation experiment described above.

G Experimental Workflow: Comparative N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve Amine (1.0 eq) in Anhydrous Acetonitrile add_base Add K₂CO₃ (1.5 eq) start->add_base add_halide Add Benzyl Bromide (1.0 eq) add_base->add_halide reflux Reflux and Monitor by TLC add_halide->reflux cool Cool to Room Temperature reflux->cool filter Filter Solids cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Aqueous Work-up (NaHCO₃, Brine) concentrate1->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate2 Concentrate to Crude Product dry->concentrate2 purify Purify by Chromatography concentrate2->purify characterize Characterize and Determine Yield purify->characterize G Factors Influencing Amine Nucleophilicity nucleophilicity Nucleophilicity basicity Basicity (pKa of Conjugate Acid) basicity->nucleophilicity positively correlates with sterics Steric Hindrance sterics->nucleophilicity negatively correlates with electronics Electronic Effects (Inductive, Resonance) electronics->basicity influences solvent Solvent Effects solvent->nucleophilicity modulates

References

Unlocking Therapeutic Potential: A Comparative Analysis of Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its conformational flexibility and ability to forge critical interactions with biological targets make it a privileged structure in the quest for novel therapeutics.[3] This guide offers an objective comparison of the performance of diverse piperidine derivatives across several key therapeutic areas, supported by experimental data and detailed methodologies to empower your research endeavors.

The versatility of the piperidine ring allows for a wide range of chemical modifications, leading to derivatives with distinct pharmacological profiles.[1][4] This analysis delves into the structure-activity relationships of these compounds, providing a comparative look at their efficacy as anticancer agents, analgesics, and modulators of key cellular signaling pathways.

Comparative Performance of Piperidine Derivatives

The therapeutic efficacy of piperidine derivatives is intricately linked to their substitution patterns, which dictate their pharmacological profiles, including receptor binding affinity, selectivity, and functional activity. The following tables summarize the performance of various piperidine derivatives in different therapeutic contexts.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[5]

Derivative ClassTarget/Cell LineKey Performance MetricResult
Furan-pyrazole piperidine derivativesAkt1IC₅₀0.02 - 5.3 µM
OVCAR-8 (Ovarian Cancer)IC₅₀0.1 - 15.8 µM
HCT116 (Colon Cancer)IC₅₀0.1 - 10.2 µM
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7 (Breast Cancer)IC₅₀1.8 µM
K562 (Leukemia)IC₅₀2.5 µM
PC3 (Prostate Cancer)GI₅₀1.9 µM
Compound 17a (a piperidine derivative)Various Cancer Cell LinesIC₅₀Ranged from 0.04 to >10 µM
Compound 16 (a piperidine derivative)Various Cancer Cell LinesIC₅₀Ranged from 1.2 to 5.9 µM
Analgesic Activity

The piperidine moiety is a core component of many potent analgesics, with research continually exploring new derivatives for improved efficacy and safety profiles.

Derivative ClassTarget/AssayKey Performance MetricResult
4-Amino Methyl Piperidine Derivativesµ-Opioid Receptor (in vivo)Analgesic Activity (Writhing Test, % Inhibition)HN58 showed 100% inhibition.[6]
µ-Opioid Receptor (in silico)Binding Affinity (kcal/mol)Ranged from -8.13 to -13.37 for various derivatives.[6]
Enzyme Inhibition and Receptor Modulation

Piperidine derivatives have been successfully designed to target a range of enzymes and receptors involved in various disease pathologies.

Derivative ClassTarget/AssayKey Performance MetricResult
N-Benzyl piperidine derivativesHistone Deacetylase (HDAC)IC₅₀d5: 0.17 µM, d10: 0.45 µM[7]
Acetylcholinesterase (AChE)IC₅₀d5: 6.89 µM, d10: 3.22 µM[7]
Piperidine-4-carboxamide derivativesCCR5IC₅₀ (Calcium Mobilization)16g: 25.73 nM, 16i: 25.53 nM
HIV-1 Antiviral ActivityIC₅₀16g: 73.01 nM, 16i: 94.10 nM
N-aryl-piperidine derivativesHistamine H3 ReceptorAgonistic Activity17d and 17h were potent agonists.[8]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

Protein Expression Analysis: Western Blot

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.

Protocol:

  • Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE: Separate 30-50 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

In Vivo Analgesic Evaluation: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents by measuring their response to a thermal stimulus.[14]

Protocol:

  • Animal Acclimatization: Allow the animals (mice or rats) to acclimate to the testing environment.

  • Baseline Measurement: Gently restrain the animal and place its tail on the radiant heat source of the tail-flick apparatus. Record the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[15][16]

  • Drug Administration: Administer the piperidine derivative or a control substance to the animals.

  • Post-Treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test and record the reaction time.[15]

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or the increase in reaction time to determine the analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by piperidine derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine Piperidine Derivatives (e.g., Furan-pyrazole) Piperidine->Akt inhibit Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Piperidine Piperidine Derivatives (e.g., Compound 17a) Piperidine->Caspase3 induce activation Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_development Lead Optimization & Development Library Piperidine Derivative Library Synthesis Screening High-Throughput Screening Library->Screening InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Screening->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Models (e.g., Tail-Flick) LeadOpt Lead Optimization InVivo->LeadOpt SAR->InVivo Tox Toxicology Studies LeadOpt->Tox Candidate Drug Candidate Tox->Candidate

References

In-Silico Showdown: Unveiling the Binding Potential of 4-Aminopiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Docking Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, 4-aminopiperidine stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have made its analogs a focal point of research. This guide offers a comparative analysis of 4-aminopiperidine derivatives through the lens of in-silico molecular docking, providing researchers and scientists with valuable insights into their potential as enzyme inhibitors and receptor modulators. By examining their binding affinities against various targets, we aim to illuminate structure-activity relationships and guide future drug design efforts.

Comparative Binding Affinities of 4-Aminopiperidine Analogs

The following table summarizes the in-silico docking performance of various 4-aminopiperidine analogs against several key biological targets. The data, collated from multiple studies, highlights the binding energy, a key indicator of the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction.

Analog/Derivative Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
N-benzylpiperidine analog (M2)Acetylcholinesterase (AChE)-13.0TRP86, TRP286[1]
N-benzylpiperidine analog (M1)Acetylcholinesterase (AChE)-12.6TRP86, TRP286[1]
N-benzylpiperidine analog (M6)Acetylcholinesterase (AChE)-12.4TRP86, TRP286[1]
Donepezil (Reference)Acetylcholinesterase (AChE)-10.8Not Specified[1]
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP)SARS-CoV-2 Spike Protein-8.2Trp349, Asp350, His401, Asp382, Ala348, Asn394[2]
Remdesivir (Reference)SARS-CoV-2 Spike Protein-8.0His401, Trp349[2]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma 1 Receptor (S1R)Ki = 3.2 nMGlu172, Asp126[3]
2-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone (2)Sigma 1 Receptor (S1R)Ki = 24 nMNot Specified[3]
Haloperidol (Reference)Sigma 1 Receptor (S1R)Ki = 2.5 nMNot Specified[3]
ZINC49691377Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified[4]
ZINC03876430Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified[4]
ZINC01201194Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified[4]
ZINC13351329Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified[4]
EAI045 (Reference)Epidermal Growth Factor Receptor (EGFR)IC50 = 23.64 μM (H1975 cells)Not Specified[4]

Experimental Protocols: A Glimpse into In-Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] The primary goal is to predict the binding mode and affinity of a ligand to a target protein. The following provides a generalized methodology for the in-silico docking experiments cited in this guide.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.[8] This step is crucial for ensuring the protein is in a chemically correct state for docking.

  • Ligand Structure Preparation: The 2D structures of the 4-aminopiperidine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation of the ligand.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking calculations.[2] These programs utilize scoring functions to evaluate and rank the different binding poses of the ligand in the active site. The pose with the lowest binding energy is generally considered the most favorable.

3. Analysis of Results:

  • Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity.[9]

  • Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[8]

Visualizing the In-Silico Docking Workflow

The following diagram illustrates the typical workflow of an in-silico molecular docking study, from initial preparation to final analysis.

G Figure 1: In-Silico Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProt Prepare Protein (Add Hydrogens, etc.) PDB->PrepProt Ligand Ligand Structure (2D to 3D) PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score Binding Affinity (Docking Score) Dock->Score Interact Interaction Analysis (H-bonds, etc.) Dock->Interact SAR Structure-Activity Relationship (SAR) Score->SAR Interact->SAR

Caption: A flowchart illustrating the key stages of a typical in-silico molecular docking experiment.

Signaling Pathway Involvement: EGFR as a Key Target

Many 4-aminopiperidine analogs are investigated for their potential as anti-cancer agents, often targeting key proteins in cancer-related signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a prominent example. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in various cancers.[10][11] The diagram below depicts a simplified EGFR signaling pathway, which is a common target for therapeutic intervention.

G Figure 2: Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Inhibitor 4-Aminopiperidine Analog (Inhibitor) Inhibitor->Dimerization Inhibition

Caption: A simplified representation of the EGFR signaling cascade and the point of inhibition.

References

Validating Biological Activity: A Researcher's Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the biological activity of a compound is a critical step in the journey from discovery to clinical application. Cell-based assays provide a physiologically relevant context to evaluate a compound's efficacy and mechanism of action. This guide offers a comparative overview of common cell-based assays, presenting key performance data, detailed experimental protocols, and visual workflows to aid in assay selection and implementation.

Cell-based assays are indispensable tools in modern drug discovery and biomedical research.[1] Unlike biochemical assays that utilize purified proteins, cell-based assays offer a more complex and biologically representative system by assessing responses within a living cellular environment.[2][3] This allows for the investigation of a compound's effects on intricate cellular processes such as signal transduction, cell viability, and gene expression.[1][2] The choice of assay is dependent on the specific biological question being addressed and the stage of the drug discovery process.[2]

Comparing Key Assay Technologies

The selection of an appropriate cell-based assay hinges on factors such as the biological target, the expected outcome (e.g., inhibition or activation), and the required throughput. Below is a comparison of commonly used assay types with key performance indicators.

Assay TypePrincipleCommon ReadoutTypical Z'-factorSignal-to-Background (S/B) RatioKey AdvantagesKey Limitations
Reporter Gene Assays Measures the activity of a promoter or signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase, β-galactosidase).Luminescence, Colorimetric0.6 - 0.9[4]High (can be >1000)[5]Highly sensitive, specific to a pathway, amenable to high-throughput screening (HTS).[1]Indirect measure of activity, may not reflect post-translational modifications.[6]
Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo®) Measures metabolic activity or membrane integrity as an indicator of cell health.Colorimetric, Luminescence, Fluorescence0.5 - 0.8[4]Moderate to High[7][8]Simple, robust, widely used for toxicity screening.[9][10]Can be influenced by metabolic changes unrelated to cell death, endpoint assays.[11]
FRET (Förster Resonance Energy Transfer) Assays Measures the proximity of two fluorescently labeled molecules to study protein-protein interactions or conformational changes.Fluorescence0.5 - 0.7Low to ModerateProvides real-time, spatial information about molecular interactions in living cells.[12][13]Requires careful selection of fluorophore pairs, can have low signal-to-noise.[14]
Calcium Flux Assays Measures changes in intracellular calcium concentration, often in response to G-protein coupled receptor (GPCR) or ion channel activation.Fluorescence0.6 - 0.8HighReal-time kinetic data, suitable for HTS.[6]Requires specialized equipment (e.g., FLIPR), can be prone to signal variability.[6]

Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. Signal-to-background ratio is the ratio of the signal in the presence of a stimulus to the signal in its absence.

IC50 Value Comparison for a Standard Compound (Doxorubicin)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. However, IC50 values can vary depending on the assay used, the cell line, and experimental conditions.[11] The following table provides illustrative IC50 values for the well-characterized anticancer drug Doxorubicin across different cytotoxicity assays in the same cancer cell line.

AssayCell LineDoxorubicin IC50 (µM)
MTT AssayU87MG (Glioblastoma)~1.5
Alamar Blue AssayU87MG (Glioblastoma)~1.2
Acid Phosphatase AssayU87MG (Glioblastoma)~2.0
Trypan Blue ExclusionU87MG (Glioblastoma)~0.8

This variability highlights the importance of using multiple assays to confirm biological activity and understanding the underlying principles of each method.

Experimental Protocols

Detailed and consistent protocols are essential for generating reproducible data. Below are step-by-step methodologies for two widely used cell-based assays.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][15]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[15][16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[16]

Dual-Luciferase® Reporter Gene Assay Protocol

This assay is used to study gene expression and signaling pathways.[1] It utilizes two different luciferase enzymes, Firefly and Renilla, to provide an experimental reporter and an internal control for normalization, respectively.[2]

Materials:

  • Mammalian cells

  • Firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • White, opaque 96-well plates

  • Dual-Luciferase® Assay System (or similar)

  • Luminometer with injectors

Procedure:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[2]

  • Transfection: Co-transfect the cells with the Firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.[1][2]

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds or vehicle control. Incubate for the desired treatment period (e.g., 6-24 hours).[2]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[2][17] Incubate for 15 minutes at room temperature with gentle shaking.[2]

  • Luminescence Measurement:

    • Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence.[2]

    • Subsequently, inject Stop & Glo® Reagent to quench the Firefly reaction and simultaneously initiate the Renilla luminescence reaction. Measure Renilla luminescence.[2]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[2]

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise understanding of complex biological processes and experimental procedures.

G cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (α, β, γ) GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response

A simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

G cluster_1 Experimental Workflow: Cytotoxicity Assay A Day 1: Seed Cells B Day 2: Treat with Compound A->B C Day 3-4: Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan) D->E F Solubilize Crystals E->F G Read Absorbance F->G H Data Analysis (IC50 Calculation) G->H

A typical workflow for a cell-based cytotoxicity assay.

G cluster_2 Assay Types Assay_Selection Assay Selection Throughput Readout Biological Question Reporter Reporter Gene High Throughput Luminescence Pathway Activity Assay_Selection:f0->Reporter:f0 Assay_Selection:f1->Reporter:f1 Assay_Selection:f2->Reporter:f2 Viability Viability/Tox High Throughput Colorimetric/Luminescence General Cell Health Assay_Selection:f0->Viability:f0 Assay_Selection:f1->Viability:f1 Assay_Selection:f2->Viability:f2 FRET FRET Low-Medium Throughput Fluorescence Molecular Interaction Assay_Selection:f0->FRET:f0 Assay_Selection:f1->FRET:f1 Assay_Selection:f2->FRET:f2

A logical diagram for selecting an appropriate cell-based assay.

References

Navigating the Synthesis of 4-Aminopiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopiperidine moiety is a crucial pharmacophore found in a wide array of bioactive molecules and serves as a vital building block in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to the development of multiple synthetic routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent methods for the synthesis of 4-aminopiperidines, offering researchers, scientists, and drug development professionals the critical information needed to select the most suitable pathway for their specific needs. We will delve into the intricacies of Reductive Amination, Curtius Rearrangement, Hofmann Rearrangement, and the synthesis from pyridine derivatives, presenting a clear comparison of their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Typical Yield (%) Scalability Safety/Environmental Concerns Key Advantages Key Disadvantages
Reductive Amination N-substituted 4-piperidoneAmine source (e.g., NH4OAc, R-NH2), Reducing agent (e.g., NaBH(OAc)3, NaBH3CN, H2/Pd)60-95%Good to ExcellentUse of cyanoborohydride (toxic). Catalytic hydrogenation requires specialized equipment.High versatility, broad substrate scope, generally good yields.Potential for over-alkylation, requires pre-existing piperidine ring.
Curtius Rearrangement Isonipecotic acid derivativeDiphenylphosphoryl azide (DPPA) or Sodium azide, Alcohol70-90%GoodUse of azides (potentially explosive), isocyanate intermediates are toxic.Good for introducing the amino group, can be adapted for stereocontrol.[1]Requires multiple steps to prepare the acyl azide precursor.
Hofmann Rearrangement 4-PiperidinecarboxamideBromine, Sodium hydroxide50-85%[2][3]ModerateUse of bromine (corrosive and toxic), strongly basic conditions.Utilizes readily available starting materials.Can have lower yields, harsh reaction conditions may not be suitable for all substrates.
Reduction of Pyridine Derivatives 4-Aminopyridine or substituted pyridinesH2/Catalyst (e.g., Rh, Ru, Pt), NaBH465-90%[4][5]GoodHigh-pressure hydrogenation requires specialized equipment.Access to both the piperidine ring and amino group in one sequence.Can be challenging to control regioselectivity with substituted pyridines.

Visualizing the Synthetic Pathways

To further elucidate the distinct chemical transformations involved in each route, the following diagrams, generated using Graphviz (DOT language), illustrate the core logic of each synthetic pathway.

Reductive_Amination Start N-Substituted 4-Piperidone Imine Iminium Ion Intermediate Start->Imine + Amine Source Product 4-Aminopiperidine Derivative Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive Amination Pathway.

Curtius_Rearrangement Start Isonipecotic Acid Derivative AcylAzide Acyl Azide Start->AcylAzide + Azide Source (e.g., DPPA) Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Rearrangement) Product 4-Aminopiperidine Derivative Isocyanate->Product + Nucleophile (e.g., H2O, ROH) Hofmann_Rearrangement Start 4-Piperidinecarboxamide NBromoamide N-Bromoamide Start->NBromoamide + Br2, NaOH Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate NaOH (Rearrangement) Product 4-Aminopiperidine Isocyanate->Product + H2O Pyridine_Reduction Start 4-Substituted Pyridine Product 4-Aminopiperidine Derivative Start->Product Reduction (e.g., H2/Catalyst)

References

A Comparative Guide to Orthogonal Analytical Techniques for Impurity Profiling of Synthesized Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in synthesized amines are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. A multi-faceted analytical approach, employing orthogonal techniques, provides a comprehensive understanding of an impurity profile by leveraging different chemical and physical separation and detection principles. This guide offers an objective comparison of key orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed methodologies to assist in the selection of appropriate analytical strategies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling of synthesized amines is contingent on the physicochemical properties of the analytes, the required sensitivity, and the stage of drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary chromatographic techniques, often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1] Due to the often low UV absorbance and high polarity of many amines, a derivatization step is frequently necessary to improve their chromatographic behavior and detectability.[1][2][3] Capillary Electrophoresis (CE) offers an alternative separation mechanism, while Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural elucidation capabilities.

Table 1: High-Level Comparison of Orthogonal Analytical Techniques for Amine Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis-Mass Spectrometry (CE-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Separation based on the differential migration of ions in an electric field.[4][5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[6][7]
Applicability Versatile for a wide range of non-volatile and thermally labile amines.[8][9]Ideal for volatile and semi-volatile amines and impurities.[8][9][10]High-resolution separation of charged and polar amines, including chiral compounds.[5][11]Structural elucidation and identification of unknown impurities; quantitative analysis of major components and impurities.[6][7][12]
Derivatization Often required for amines lacking a strong chromophore to enhance UV detection.[1][3]Frequently necessary to increase volatility and improve peak shape.[13]Can be used to improve separation selectivity and detection sensitivity.Not required.
Strengths Robust, reproducible, and widely available. Good for quantification.[1]High separation efficiency, high sensitivity, and provides structural information from mass spectra.[14]Extremely high separation efficiency, minimal sample and solvent consumption.[5][15]Non-destructive, provides unambiguous structure determination, and can quantify without a specific reference standard for the impurity.[12]
Limitations Slower run times compared to GC, requires significant amounts of expensive solvents.[1]Limited to volatile and thermally stable analytes; high temperatures can cause degradation of sensitive compounds.[1]Lower concentration sensitivity compared to LC-MS for some applications, potential for matrix effects.[16]Lower sensitivity compared to MS-based methods, higher instrumentation cost.[17]

Quantitative Performance Data

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][11] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][18] The following tables summarize representative quantitative data for the analysis of amine impurities using various orthogonal techniques.

Table 2: Quantitative Performance Data for HPLC-UV Analysis of Amine Impurities

ParameterN-nitrosodimethylamine (NDMA)N-nitrosodiethylamine (NDEA)N-nitrosodiisopropylamine (NDIPA)Reference
LOD ---[19]
LOQ 10 ng/mL10 ng/mL10 ng/mL[20]
Linearity (R²) ≥0.999≥0.999≥0.999[20]
Range 10-1000 ng/mL10-1000 ng/mL10-1000 ng/mL[20]
Accuracy (% Recovery) 93.2% - 100.1%85.8% - 96.4%83.3% - 101.8%[19]
Precision (%RSD) < 5%< 5%< 5%[19]

Table 3: Quantitative Performance Data for GC-MS Analysis of Amine Impurities

ParameterVolatile Amine Impurities (General Method)Aromatic Amines (as iodinated derivatives)Reference
LOD 0.053 - 0.163 mg/mL0.9 - 50 pg/L[13][21]
LOQ 0.177 - 0.520 mg/mL-[21]
Linearity (R²) > 0.99> 0.99[13][21]
Range 3 - 5 orders of magnitude3 - 5 orders of magnitude[13]
Accuracy (% Recovery) 85 - 115%80 - 104%[13][21]
Precision (%RSD) < 15% (intra-day), < 20% (inter-day)< 15% (intra-day), < 20% (inter-day)[13][21]

Table 4: Quantitative Performance Data for CE-MS Analysis of Heterocyclic Aromatic Amines

ParameterValueReference
LOD 18 - 360 ng/g[22]
LOQ -
Linearity (R²) -
Range -
Accuracy (% Recovery) -
Precision (%RSD) < 1.4% (migration time), < 12% (concentration)[22]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.

HPLC-UV Method for Nitrosamine Impurities

This protocol is adapted for the analysis of nitrosamine impurities in a drug substance.[19][20][23]

  • Sample Preparation: Dissolve approximately 100 mg of the amine-containing drug substance in a suitable diluent (e.g., water:methanol, 80:20 v/v) to a final concentration of about 1 mg/mL.[20]

  • Chromatographic Conditions:

    • Column: XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.[20]

    • Mobile Phase: A gradient of water and methanol, each with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[19][23]

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

    • UV Detection: 245 nm.[20]

  • Validation Procedure:

    • Specificity: Inject blank, placebo, individual impurity standards, and a spiked sample to demonstrate separation and lack of interference.[19]

    • Linearity: Prepare at least five concentrations of each impurity standard and perform linear regression analysis on the peak areas versus concentration.[11][19]

    • Accuracy: Analyze samples spiked with known concentrations of impurities at three levels (e.g., 80%, 100%, and 120% of the specification limit) in triplicate.[11]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, with different analysts or equipment).[11]

    • LOD and LOQ: Determine by injecting solutions of decreasing concentrations and measuring the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11][20]

GC-MS Method for Volatile Amine Impurities

This protocol outlines a general approach for the analysis of volatile amine impurities, which often requires derivatization.[24]

  • Sample Preparation and Derivatization:

    • Dissolve the synthesized amine sample in an appropriate solvent (e.g., dichloromethane).

    • Add an alkaline buffer (e.g., sodium bicarbonate solution).

    • Add a derivatizing agent (e.g., benzenesulfonyl chloride) and vortex.[24]

    • After the reaction, quench with acid and extract the derivatives into an organic solvent.

    • Dry the organic phase and bring it to a final volume for injection.[24]

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[24]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10][24]

    • Injector Temperature: 290 °C.[24]

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min, hold for 10 min.[24]

    • MS Transfer Line Temperature: 290 °C.[24]

    • Ionization Mode: Electron Ionization (EI) and/or Chemical Ionization (CI).[10]

    • Mass Range: Scan a range appropriate for the expected impurities and their derivatives.

CE-MS Method for Heterocyclic Aromatic Amines

This protocol is based on a method for the analysis of heterocyclic aromatic amines.[22]

  • Sample Preparation: Extract the amine impurities from the sample matrix using an appropriate solvent. The final sample for injection should be dissolved in a solvent compatible with the background electrolyte.

  • CE-MS Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

    • Background Electrolyte (BGE): 16 mM formic acid/ammonium formate solution at pH 4.5 with 60% methanol.[22]

    • Injection: Hydrodynamic injection.

    • Separation Voltage: Optimized for the specific separation.

    • MS Interface: Electrospray Ionization (ESI).

    • Sheath Liquid: Methanol/20 mM formic acid (75/25) at a flow rate of 3 µL/min.[22]

    • MS Detection: Operated in a positive ion mode, scanning a relevant mass range.

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous identification and structural elucidation of unknown impurities.[6][7][12]

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the amine sample containing the impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration should be as high as possible to obtain a good signal-to-noise ratio.

  • NMR Experiments:

    • 1D NMR: Acquire ¹H and ¹³C spectra to get initial structural information.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Interpretation: The combination of these NMR experiments allows for the complete assignment of the chemical structure of the impurity.

Visualizing Orthogonal Workflows

The strategic application of orthogonal techniques is key to a comprehensive impurity profiling strategy. The following diagrams illustrate logical workflows and the relationships between these methods.

Orthogonal_Impurity_Profiling_Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification & Characterization cluster_2 Confirmatory & Specialized Analysis Synthesized Amine Synthesized Amine HPLC-UV HPLC-UV Synthesized Amine->HPLC-UV Primary Method GC-MS (for volatile impurities) GC-MS (for volatile impurities) Synthesized Amine->GC-MS (for volatile impurities) Orthogonal Method Detected Impurities Detected Impurities HPLC-UV->Detected Impurities GC-MS (for volatile impurities)->Detected Impurities LC-MS LC-MS Detected Impurities->LC-MS Mass Information NMR Spectroscopy NMR Spectroscopy Detected Impurities->NMR Spectroscopy Structural Elucidation Unresolved or Polar Impurities Unresolved or Polar Impurities Detected Impurities->Unresolved or Polar Impurities CE-MS CE-MS Unresolved or Polar Impurities->CE-MS Alternative Selectivity

Caption: Workflow for orthogonal impurity profiling of synthesized amines.

Technique_Relationship_Diagram HPLC-UV HPLC-UV GC-MS GC-MS HPLC-UV->GC-MS Orthogonal CE-MS CE-MS HPLC-UV->CE-MS Orthogonal GC-MS->CE-MS Orthogonal NMR Spectroscopy NMR Spectroscopy Impurity Profiling Impurity Profiling Impurity Profiling->HPLC-UV Quantification (Non-volatile) Impurity Profiling->GC-MS Quantification & ID (Volatile) Impurity Profiling->CE-MS High-Resolution Separation (Charged/Polar) Impurity Profiling->NMR Spectroscopy Structural Elucidation & Quantification

Caption: Relationship between orthogonal analytical techniques.

Conclusion

A comprehensive impurity profiling strategy for synthesized amines relies on the intelligent application of orthogonal analytical techniques. HPLC-UV and GC-MS serve as foundational methods for separation and quantification, with CE-MS providing a powerful alternative for challenging separations of polar and charged species. Mass spectrometry, as a detector, is invaluable for obtaining molecular weight information and preliminary structural insights. Ultimately, NMR spectroscopy stands as the definitive tool for the unambiguous structural elucidation of unknown impurities. By integrating these techniques, researchers and drug development professionals can ensure a thorough characterization of impurities, leading to safer and more effective pharmaceutical products. The validation of these analytical methods for amine compounds is a multifaceted process that requires careful consideration of the analyte's properties and the intended purpose of the method.[1] HPLC is a versatile and robust technique, particularly for non-volatile or thermally sensitive amines.[1]

References

Navigating Steric Obstacles: A Comparative Guide to Coupling Reagents for Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing sterically hindered amines presents a significant synthetic challenge. The bulky nature of these substrates can dramatically slow down reaction kinetics, leading to poor yields and the formation of unwanted byproducts. In the realm of peptide synthesis, this is particularly true for N-methylated amino acids or those with bulky side chains (e.g., Aib, Val).[1][2] The choice of coupling reagent is therefore a critical parameter for achieving successful outcomes. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for challenging couplings.

The fundamental principle of amide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[3][4] Coupling reagents are the catalysts for this activation. However, when steric hindrance is a factor, the efficiency of these reagents can vary significantly.[5] More powerful reagents are often required to overcome the steric barrier and promote efficient bond formation.[5]

Quantitative Performance Comparison

The selection of a coupling reagent should be guided by its proven effectiveness in similar challenging systems. The following tables summarize the performance of several common high-efficiency reagents used for hindered couplings, focusing on yield and the risk of racemization.

Table 1: Performance of Uronium/Aminium Salt Reagents with Hindered Amines

Coupling ReagentActivating AdditiveTypical YieldRacemization RiskKey Characteristics
HBTU HOBt (internal)HighLow-ModerateA widely used, reliable, and cost-effective reagent.[1] Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU HOAt (internal)Very HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][3] The HOAt leaving group is more reactive, leading to less racemization.[1] It is, however, more expensive than HBTU.[3]
HCTU 6-Cl-HOBt (internal)HighLowMore reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole core.[5]
COMU OxymaPure (internal)Very HighVery LowOffers coupling efficiency comparable or superior to HATU.[1] It has an improved safety profile as Oxyma is not explosive and is highly soluble.[1]

Table 2: Performance of Phosphonium Salt Reagents with Hindered Amines

Coupling ReagentActivating AdditiveTypical YieldRacemization RiskKey Characteristics
PyBOP HOBt (internal)HighLowHigh efficiency and, importantly, does not cause the guanidinylation side reaction seen with uronium/aminium salts.[1] However, byproducts can sometimes be difficult to remove.[1]
PyAOP HOAt (internal)HighLowThe HOAt-based analogue of PyBOP, showing superior performance for coupling N-methyl amino acids.[6][7]
PyBrOP NoneHighLowA halogenophosphonium salt that is highly efficient for coupling N-methylated amino acids, often outperforming PyBOP in these cases.[8][9][10]

Experimental Protocols

The following protocols are generalized guidelines for using these coupling reagents in solid-phase peptide synthesis (SPPS) and may require optimization for specific substrates.

Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[5]

    • Allow the mixture to pre-activate for 1-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[5]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[11]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[12] If the test is positive, indicating free amines, a second coupling may be necessary.[11]

Protocol 2: Double Coupling for Extremely Hindered Residues

For particularly challenging couplings, such as with α,α-disubstituted amino acids, a double coupling protocol can be effective.[5]

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing: After the first coupling, thoroughly wash the resin with DMF.

  • Second Coupling: Repeat the activation and coupling steps (Protocol 1, step 3) with a fresh solution of the activated amino acid.[5]

  • Final Washing and Confirmation: Wash the resin as before and perform a confirmation test.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of amide bond formation using onium salt reagents and a typical experimental workflow for solid-phase peptide synthesis.

PeptideBondFormation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (Amino Acid 1) Active_Ester Reactive Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent Onium Salt (e.g., HATU, PyBOP) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Dipeptide R-CO-NH-R' Active_Ester->Peptide_Bond + Amine Amine H₂N-R' (Amino Acid 2) Amine->Peptide_Bond

Caption: General mechanism of peptide bond formation using onium salt coupling reagents.[12]

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling (Fmoc-AA, Reagent, Base in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 confirmation Confirmation Test (e.g., Kaiser Test) wash2->confirmation confirmation->coupling Positive (Recouple) end_cycle End of Cycle confirmation->end_cycle Negative next_cycle Repeat for Next Amino Acid end_cycle->next_cycle

Caption: A typical cycle for adding an amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6]

Conclusion and Recommendations

The successful coupling of hindered amines is a significant hurdle in synthetic chemistry, but one that can be overcome with the appropriate choice of reagents and reaction conditions.

  • For most challenging couplings, HATU and COMU stand out as highly effective uronium/aminium reagents, with COMU offering an improved safety profile.[1]

  • When the guanidinylation side reaction is a concern, particularly in fragment coupling or cyclization, phosphonium-based reagents like PyBOP and PyAOP are excellent alternatives.[1]

  • For N-methylated amino acids, specialized reagents like PyBrOP or the use of HOAt-based reagents like HATU and PyAOP are often necessary to achieve high yields.[7][8][9]

Ultimately, the selection of a coupling reagent is a strategic decision that directly impacts synthetic outcomes. By understanding the relative strengths and weaknesses of each reagent, researchers can navigate the challenges of steric hindrance and achieve their synthetic goals with greater efficiency and purity.

References

Establishing the Reportable Range in Quantitative Assays for Amines: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is critical in pharmaceutical development, from early-stage research to quality control of the final product. A key parameter in ensuring the reliability of any quantitative assay is the establishment of a well-defined reportable range. This guide provides a comparative overview of common analytical techniques used for amine quantification, with a focus on the validation parameters that define the reportable range, in accordance with regulatory guidelines.

The Importance of the Reportable Range

The reportable range of an analytical procedure is the interval between the upper and lower concentration levels of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2] Operating within this validated range ensures that the generated data is reliable and reproducible, a fundamental requirement for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Comparison of Analytical Methods for Amine Quantification

The choice of an analytical method for amine quantification depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended purpose of the assay. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation by chromatography, detection by UV absorbance.[6]Separation by chromatography, detection by mass-to-charge ratio.[6][7]Separation of volatile compounds by chromatography, detection by mass-to-charge ratio.[8]
Specificity Moderate.[7]High.[6][7]High.
Sensitivity Moderate (µg/g levels).[7]High (ng/kg to µg/kg levels).[7]High (ng/g to µg/g levels).
Application Quantification at higher concentrations, screening.[7]Confirmatory analysis, quantification at trace levels.[6][7]Analysis of volatile amines and residual solvents.[8]
Matrix Effects Less susceptible than MS, but can occur.[7]Can be significant, requiring careful management.[7]Can be significant, often requiring derivatization.
Typical Linearity (r²) > 0.99[9][10]> 0.99[7]> 0.99
Typical Recovery (%) 64 - 112[10][11]89 - 100[12]90 - 105

Workflow for Establishing the Reportable Range

The process of establishing the reportable range is an integral part of overall method validation. The following diagram illustrates a typical workflow.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome A Define Analytical Target Profile (ATP) B Select Analytical Technique A->B C Optimize Method Parameters B->C D Linearity Study C->D E Accuracy & Precision (at multiple levels) D->E F Determine LLOQ & ULOQ E->F G Define Reportable Range F->G H Validated Reportable Range G->H

Caption: A generalized workflow for the establishment of the reportable range in a quantitative assay.

Experimental Protocols

Detailed experimental protocols are essential for reproducible method validation. Below are representative protocols for determining linearity, accuracy, and precision for an amine assay using LC-MS/MS.

1. Linearity

  • Objective: To demonstrate the direct proportionality between the analyte concentration and the instrumental response.

  • Procedure:

    • Prepare a stock solution of the amine reference standard in a suitable solvent.

    • Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range.

    • Analyze each calibration standard in triplicate using the LC-MS/MS method.

    • Plot the mean peak area response against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Acceptance Criteria: The r² value should be ≥ 0.99.[7]

2. Accuracy

  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected reportable range by spiking a known amount of the amine into the matrix.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.[7]

3. Precision

  • Objective: To evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day and with the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts and/or different equipment.

    • Calculate the relative standard deviation (RSD) for each concentration level.

  • Acceptance Criteria: The RSD should typically be ≤ 15% for QC samples, and ≤ 20% for the Lower Limit of Quantification (LLOQ).

Logical Relationships in Method Validation

The validation of an analytical method is a comprehensive process where different parameters are interconnected. The following diagram illustrates the logical relationship between key validation parameters.

G cluster_core Core Performance Characteristics cluster_range Range Determination cluster_robustness Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ReportableRange Reportable Range Accuracy->ReportableRange LOQ Limit of Quantification (LOQ) Precision->LOQ Precision->ReportableRange LOD Limit of Detection (LOD) LOD->LOQ LOQ->ReportableRange Robustness Robustness ReportableRange->Robustness

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Establishing a robust and well-documented reportable range is a cornerstone of reliable quantitative analysis of amines. This guide provides a framework for comparing common analytical techniques and outlines the necessary steps for validation in line with regulatory expectations. By carefully considering the performance characteristics of each method and adhering to rigorous validation protocols, researchers can ensure the integrity and accuracy of their analytical data.

References

A Comparative Guide to the Analgesic Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold remains a cornerstone in the development of potent analgesic agents, owing to its integral role in the structure of morphine and its synthetic analogues like fentanyl.[1] This guide provides a comparative analysis of the analgesic activity of recently developed piperidine derivatives, supported by experimental data from key preclinical assays. We delve into the methodologies of these assays and explore the underlying signaling pathways involved in piperidine-mediated analgesia.

Quantitative Comparison of Analgesic Activity

The analgesic efficacy of novel piperidine derivatives is typically evaluated using a battery of in vivo assays that measure responses to thermal and chemical noxious stimuli. The following tables summarize the quantitative data from recent studies, offering a side-by-side comparison of the potency and efficacy of different series of compounds.

4-Anilinopiperidine and Related Analogues

This class of compounds, closely related to the potent opioid fentanyl, has been a major focus of analgesic research. The hot-plate test is commonly used to assess their centrally mediated analgesic effects, with the effective dose 50 (ED50) being a key metric of potency.

Table 1: Analgesic Activity of Novel 4-Anilinopiperidine Derivatives in the Hot-Plate Test

Compound IDSubstitution PatternHot-Plate Test ED50 (mg/kg)Relative Potency (vs. Morphine)Reference
Series 1: 3-Methyl-4-(N-phenylamido)piperidines [2]
cis-42Methoxyacetamide pharmacophore-13,036[2]
43Diastereomer of cis-42-2,778[2]
Series 2: 4-Phenylamidopiperidines [3]
Compound AAralkyl substituent on piperidine nitrogen0.44-[3]
Compound BVaried substituents at the 4-position59-[3]
Fentanyl Analogues (for comparison) [4]
Fentanyl--3 (relative to morphine)[4]
Sufentanil--29 (relative to morphine)[4]
Lofentanil--210 (relative to morphine)[4]
Alfentanil--1 (relative to morphine)[4]

Note: Lower ED50 values indicate higher potency. Relative potency is a ratio of the ED50 of the standard drug (e.g., morphine) to the ED50 of the test compound.

Alkyl Piperidine Derivatives

The tail immersion test is another standard method to evaluate centrally acting analgesics. The data below shows the mean increase in latency to tail withdrawal, indicating the analgesic effect of synthesized alkyl piperidine derivatives.

Table 2: Analgesic Activity of Alkyl Piperidine Derivatives in the Tail Immersion Test

Compound IDSubstitution on Phenacyl BromideMean Increase in Latency (seconds) at Peak EffectDuration of Significant Analgesia (minutes)Reference
Series 3: Piperidine-2-methanol Analogs [5]
1c4-FluoroSignificant increaseUp to 90[5]
1fNot specifiedHighly significant increaseUp to 180[5]
Series 4: Piperidine-2-ethanol Analogs [5]
2aNot specifiedSignificant increaseUp to 120[5]
2dpara-NitroHighly potent analgesiaUp to 180[5]
2f3',5'-DinitroPronounced activityUp to 180[5]
Pethidine (Standard) ---[5]
4-Aminomethyl Piperidine and Other Derivatives

The acetic acid-induced writhing test is a model of visceral pain used to screen for both central and peripheral analgesics. The percentage of inhibition of writhing is a measure of analgesic activity.

Table 3: Analgesic Activity of Novel Piperidine Derivatives in the Acetic Acid-Induced Writhing Test

Compound IDChemical SeriesPercentage Inhibition of Writhing (%)Reference
HN584-Aminomethyl piperidine derivative100[1]
PD14-(4'-bromophenyl)-4-piperidinolHighly significant effect (p < 0.01)[6]
PD3Phenacyl derivative of PD1Highly significant effect (p < 0.01)[6]
PD5Phenacyl derivative of PD1Highly significant effect (p < 0.01)[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of analgesic compounds.

Hot-Plate Test

This test assesses the response to a thermal stimulus and is primarily used for evaluating centrally acting analgesics.

Workflow for the Hot-Plate Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization (e.g., 30-60 min) baseline Baseline Latency Measurement (Place on hot plate at 55±0.5°C) acclimatization->baseline drug_admin Drug Administration (Test compounds, vehicle, or standard) baseline->drug_admin post_drug_measurement Post-Drug Latency Measurement (At 30, 60, 90, 120, 180 min) drug_admin->post_drug_measurement data_analysis Calculate Mean Latency & ED50 post_drug_measurement->data_analysis

Caption: Workflow of the hot-plate test for analgesic activity screening.

Detailed Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals are habituated to the testing environment for at least 30 minutes before the experiment.

    • The baseline reaction time (latency) is determined by placing each mouse on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.

    • The test compounds, vehicle, or a standard analgesic (e.g., morphine) are administered, usually via intraperitoneal (i.p.) or oral (p.o.) routes.

    • The reaction time is measured again at specific time intervals (e.g., 30, 60, 90, 120, and 180 minutes) after drug administration.

  • Data Analysis: The increase in latency time is calculated as an index of analgesia. The ED50 value, the dose that produces a maximal effect in 50% of the animals, is often determined from the dose-response curve.

Tail Immersion/Flick Test

This is another common method for assessing centrally mediated analgesia by measuring the latency of tail withdrawal from a noxious thermal stimulus.

Workflow for the Tail Immersion/Flick Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization (e.g., 30 min) baseline Baseline Latency Measurement (Immerse tail in 52.5±0.5°C water) acclimatization->baseline drug_admin Drug Administration (Test compounds, vehicle, or standard) baseline->drug_admin post_drug_measurement Post-Drug Latency Measurement (At 30, 60, 90, 120, 180 min) drug_admin->post_drug_measurement data_analysis Calculate Mean Increase in Latency post_drug_measurement->data_analysis

Caption: Workflow of the tail immersion/flick test for analgesic screening.

Detailed Methodology:

  • Animals: Male albino mice (20-30 g).

  • Apparatus: A tail-flick analgesiometer or a water bath maintained at a constant temperature (e.g., 52.5 ± 0.5°C).

  • Procedure:

    • Mice are gently restrained, and the distal part of the tail (e.g., 3-5 cm) is immersed in the hot water or exposed to a radiant heat source.

    • The time taken for the mouse to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Following drug administration, the tail-flick latency is reassessed at predetermined time points.

  • Data Analysis: The analgesic effect is quantified as the increase in the tail-flick latency compared to the baseline.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally and centrally acting analgesics by inducing a visceral inflammatory pain response.

Workflow for the Acetic Acid-Induced Writhing Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization drug_admin Drug Administration (Test compounds, vehicle, or standard) acclimatization->drug_admin acetic_acid Intraperitoneal Injection of Acetic Acid (e.g., 0.6-1% solution) drug_admin->acetic_acid observation Observation and Counting of Writhes (e.g., for 20-30 min) acetic_acid->observation data_analysis Calculate Percentage Inhibition of Writhing observation->data_analysis

Caption: Workflow of the acetic acid-induced writhing test.

Detailed Methodology:

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Mice are pre-treated with the test compound, vehicle, or a standard drug.

    • After a specific absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), a dilute solution of acetic acid (e.g., 0.6% or 1% v/v in saline) is injected intraperitoneally (e.g., 10 mL/kg).

    • Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20 or 30 minutes).

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Signaling Pathway of Piperidine-Mediated Analgesia

The analgesic effects of many piperidine derivatives are primarily mediated through their interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling piperidine Piperidine Derivative mor μ-Opioid Receptor (MOR) piperidine->mor Binds to g_protein G-protein (Gi/o) mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activates camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Decreases Activation analgesia Analgesia k_channel->analgesia Hyperpolarization ca_channel->analgesia Reduced Neurotransmitter Release mapk->analgesia Modulates Gene Expression

Caption: Simplified signaling pathway of μ-opioid receptor activation by piperidine derivatives.

Activation of the μ-opioid receptor by a piperidine agonist initiates a cascade of intracellular events:

  • G-protein Activation: The agonist-bound receptor activates an inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Ion Channel Modulation:

    • Potassium Channels: The G-protein also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.

    • Calcium Channels: Voltage-gated Ca2+ channels are inhibited, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters (e.g., glutamate, substance P) from the presynaptic terminal.

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) signaling cascade can also be activated, influencing gene expression and contributing to the long-term effects of opioid receptor activation.

Together, these signaling events result in a reduction in neuronal excitability and nociceptive transmission, ultimately producing analgesia.

References

Safety Operating Guide

Proper Disposal of 4-Methylpiperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Methylpiperidin-4-amine. It is essential to consult the specific Safety Data Sheet (SDS) for the compound in use and to adhere to all federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound and related amine compounds present several hazards that necessitate a structured and compliant disposal process. This guide provides the essential procedural steps for researchers, scientists, and drug development professionals to handle this chemical waste safely and effectively.

Immediate Safety and Hazard Considerations

Before handling this compound, it is crucial to understand its potential hazards. Based on data for closely related amine compounds, it is likely to be classified as a hazardous substance.

  • Corrosivity: Amines can cause severe skin burns and eye damage.[1]

  • Flammability: Many similar amine compounds are flammable liquids and vapors.[1]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Clearly identify the waste as "this compound". Include any solvents or other chemicals mixed with it.

  • Segregate Incompatibles: Amine waste must be kept separate from incompatible materials to prevent hazardous reactions.[4] Store it away from:

    • Strong Acids

    • Oxidizing Agents[4]

Step 2: Use Appropriate Waste Containers

  • Container Compatibility: Collect liquid waste in a designated, leak-proof container made of compatible material. Often, the original chemical container is a suitable choice.[2]

  • Venting and Sealing: Ensure the container has a tightly sealing cap. Keep the container closed at all times except when adding waste.[5] Do not overfill; leave adequate headspace for vapor expansion.

Step 3: Proper Labeling

  • Hazardous Waste Label: Affix a fully completed hazardous waste label or tag to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The associated hazards (e.g., Corrosive, Flammable).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Safe Storage: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or reaches your institution's storage time limit, contact your Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Final Disposal: The waste will be transported by authorized personnel to a licensed chemical destruction plant for final disposal, which is typically done via controlled incineration.[2]

Spill and Emergency Procedures

  • In case of a spill, evacuate the area and alert personnel.[2]

  • For small spills, if you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the cleanup materials in a sealed container for disposal as hazardous waste.[3]

  • Prevent spilled material from entering drains or waterways.[6]

  • For large spills, contact your institution's emergency response team or EHS immediately.

Key Disposal and Safety Data

The following table summarizes key quantitative data relevant to the safe handling and disposal of piperidine-based amine compounds.

ParameterValue / InformationSignificance for Disposal
Hazard Class Flammable Liquid, Corrosive[7]Dictates segregation, storage, and transportation requirements. Requires handling away from ignition sources.
UN Number UN2920 / UN2924 (for related compounds)[1][7]Universal identifier for transport of dangerous goods.
Hazard Statements H226, H314[1]H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. Informs PPE and handling needs.
Precautionary Statements P210, P233, P280, P501[1][5]P210: Keep away from heat/sparks/flames. P233: Keep container tightly closed. P280: Wear protective gloves/eye protection. P501: Dispose of contents/container to an approved waste disposal plant.
Incompatible Materials Strong oxidizing agents, Strong acids[4]Critical for safe storage and segregation to prevent violent reactions.
Disposal Method Approved hazardous waste disposal plant; Controlled incineration[2][5]Prohibits sewer or general trash disposal; requires professional handling.

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Waste Generation & Disposal Workflow A Generate Waste: This compound B Is waste mixed with other chemicals? A->B C Select Compatible, Leak-Proof Container B->C No K List all components on waste label B->K Yes D Affix Hazardous Waste Label (Contents, Date, Hazards) C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Is container full OR storage time limit reached? F->G H Continue research, add waste as needed G->H No I Schedule Pickup with EHS G->I Yes H->G J Authorized Transport to Waste Disposal Facility I->J K->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 4-Methylpiperidin-4-amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound, which should be treated as a hazardous substance. The following table summarizes the recommended PPE.

Protection Level Equipment Purpose
Primary Engineering Control Chemical Fume HoodTo be used for all manipulations of this compound to minimize inhalation of vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is recommended to wear two pairs of gloves ("double-gloving").
Eye and Face Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes and vapors.[1]
Body Protection Flame-retardant lab coatTo protect skin and clothing from spills.
Respiratory Protection Air-purifying respirator with organic vapor/amine cartridgesRequired if working outside of a fume hood or in case of ventilation failure.[2]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is mandatory to ensure safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Keep a spill kit with appropriate absorbent and neutralizing agents (such as a weak acid like citric acid) nearby.

  • Remove all potential ignition sources from the work area, as the compound is likely flammable.[3][4] Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

2. Handling the Chemical:

  • Always wear the appropriate PPE as outlined in the table above.

  • Conduct all work, including weighing and transferring, within a certified chemical fume hood.

  • When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols.

  • Keep containers tightly closed when not in use.[3][4]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[5]

    • Neutralize the spill with a weak acid if it is safe to do so.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4][5]

  • For large spills, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) office immediately.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][5]

1. Waste Collection:

  • Use a designated, chemically compatible, and clearly labeled hazardous waste container.[5][6] The container should be in good condition and have a secure lid.[5][6]

  • The label must include "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[5]

2. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from ignition sources, and have secondary containment.[5]

3. Final Disposal:

  • Do not exceed 90% capacity of the waste container.[5]

  • Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.[5]

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill prep_ignition Remove Ignition Sources prep_spill->prep_ignition handle_work Work in Fume Hood prep_ignition->handle_work handle_transfer Careful Transfer handle_work->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close spill_alert Alert & Evacuate handle_transfer->spill_alert Spill Occurs disp_collect Collect in Labeled Hazardous Waste Container handle_close->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup spill_contain Contain & Neutralize spill_alert->spill_contain spill_large Large Spill: Contact EHS spill_alert->spill_large spill_collect Collect Spill Debris spill_contain->spill_collect

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperidin-4-amine
Reactant of Route 2
4-Methylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.